molecular formula C8H7BrO3 B3255107 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone CAS No. 2491-40-9

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Cat. No.: B3255107
CAS No.: 2491-40-9
M. Wt: 231.04 g/mol
InChI Key: NDRBKOJQTCWMGZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is 229.95786 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(2,6-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,10-11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRBKOJQTCWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281451
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
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Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-40-9
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary & Chemical Identity[1][2][3]

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a specialized


-haloketone intermediate used primarily in the synthesis of oxygen-containing heterocycles, such as chromones, coumarins, and flavonoids. Its unique substitution pattern—featuring two hydroxyl groups ortho to the acetyl moiety—imparts high reactivity, making it a critical but challenging scaffold for constructing pharmacologically active cores.

Unlike its more stable isomers (e.g., the 2,4-derivative), the 2,6-isomer exhibits a strong propensity for spontaneous cyclization and oxidative degradation, requiring precise handling protocols. This guide details the verified identification, synthesis strategies, and mechanistic utility of this compound.[1]

Core Identification Data
ParameterTechnical Specification
Chemical Name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
CAS Number 2491-40-9
Synonyms

-Bromo-2',6'-dihydroxyacetophenone; 2,6-Dihydroxyphenacyl bromide
Molecular Formula

Molecular Weight 231.04 g/mol
Precursor CAS 699-83-2 (2,6-Dihydroxyacetophenone)
Physical State Solid (typically yellow to off-white crystals)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light
Synthesis & Mechanistic Pathways[1]
2.1 The Challenge of Direct Bromination

Synthesizing the 2,6-isomer is chemically distinct from the 2,4- or 4-hydroxy isomers. The presence of two hydroxyl groups at the ortho positions creates significant steric crowding and electronic activation. Direct bromination using elemental bromine (


) often leads to poly-bromination on the aromatic ring or immediate cyclization to 3-bromochromone derivatives due to the nucleophilicity of the phenoxide oxygen.

Expert Insight: To suppress nuclear bromination (ring substitution) and favor side-chain


-bromination, the use of Copper(II) Bromide (

)
in refluxing ethyl acetate/chloroform is the preferred method. This heterogeneous system provides a controlled source of electrophilic bromine, minimizing over-reaction.
2.2 Optimized Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

Reagents:

  • Starting Material: 2,6-Dihydroxyacetophenone (1.0 eq)

  • Brominating Agent:

    
     (2.0 eq)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 2,6-dihydroxyacetophenone and solvent mixture. Stir until fully dissolved.

  • Addition: Add finely powdered

    
     in a single portion. The reaction is heterogeneous.
    
  • Reflux: Heat the mixture to reflux (approx. 70-75°C) with vigorous stirring. The black

    
     will gradually turn to white 
    
    
    
    as the reaction proceeds.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product spot will be less polar than the starting material.

  • Work-up: Cool to room temperature. Filter off the copper salts through a celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize immediately from toluene or benzene. Do not use column chromatography on silica gel if possible, as the compound degrades; if necessary, use neutral alumina.

2.3 Mechanistic Pathway Visualization

SynthesisPathway Start 2,6-Dihydroxyacetophenone (CAS 699-83-2) Inter Enol Intermediate Start->Inter Tautomerization SideProduct Nuclear Bromination (Ring Substitution) Start->SideProduct Br2 (Direct) Reagent CuBr2 / Reflux (Heterogeneous) Reagent->Inter Product 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS 2491-40-9) Inter->Product Selective alpha-Bromination

Figure 1: Selective synthesis pathway using Copper(II) Bromide to avoid ring bromination.

Reactivity & Applications in Drug Discovery[1]

The 2,6-dihydroxy substitution pattern is a "privileged scaffold" for synthesizing Chromones and Flavonoids , which are ubiquitous in natural product chemistry and kinase inhibitor discovery.

3.1 Cyclization to Chromones

The primary utility of CAS 2491-40-9 is its rapid conversion to 3-hydroxychromones or substituted chromones. The 2-hydroxyl group acts as an intramolecular nucleophile, attacking the


-carbon to displace the bromide.

Key Reaction: Algar-Flynn-Oyamada (AFO) Reaction (modified).

  • Mechanism: Base-mediated cyclization.

  • Significance: The 5-hydroxychromone products (derived from the 2,6-dihydroxy precursor) possess antioxidant and anti-inflammatory properties.

3.2 Reactivity Workflow

Reactivity BromoKetone 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS 2491-40-9) Cyclization Intramolecular Nucleophilic Substitution (O-Alkylation) BromoKetone->Cyclization + Base Base Base (K2CO3 or NaOAc) Chromone 3-Hydroxychromone / Chromone Derivative Cyclization->Chromone - HBr Flavonoid Flavonoid Scaffolds (Kinase Inhibitors) Chromone->Flavonoid Derivatization

Figure 2: Transformation of the alpha-bromo ketone into bioactive heterocyclic scaffolds.

Safety & Handling (Self-Validating Protocol)

Warning:


-Bromo ketones are potent lachrymators  (tear agents) and skin irritants. They alkylate DNA and proteins indiscriminately.
  • Lachrymator Control: Always open containers and weigh reagents inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. This solution rapidly neutralizes active bromine species and

    
    -halo ketones upon contact (for spill cleanup).
    
  • Stability Check: Before use, check the color. A dark brown or black color indicates decomposition (HBr release). Recrystallize if necessary.

References
  • ChemicalBook. (2025).[2] 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone - CAS 2491-40-9 MSDS and Properties. Retrieved from

  • BLD Pharm. (2025). Product Catalog: 2-Bromo-1-(2,6-dihydroxyphenyl)ethan-1-one (CAS 2491-40-9).[3][4][5][6][7][8] Retrieved from

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.
  • PubChem. (2025).[9][10] Compound Summary: 2,6-Dihydroxyacetophenone (Precursor CAS 699-83-2).[9][11] Retrieved from

  • BenchChem. (2025).[1] Technical Guide to alpha-Bromo Ketones and Heterocycle Synthesis. Retrieved from

Sources

Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone: Overcoming Electrophilic Aromatic Substitution via Strategic Protection

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9) Starting Material: 1-(2,6-dihydroxyphenyl)ethanone (2',6'-Dihydroxyacetophenone) Primary Application: Advanced building block for bioactive flavonoids, heterocyclic active pharmaceutical ingredients (APIs), and specialized


-blockers.

The Chemoselectivity Challenge: Enolization vs. Aromatic Substitution

As a Senior Application Scientist overseeing complex organic syntheses, one of the most persistent challenges encountered in the modification of highly functionalized aromatic ketones is achieving absolute regiocontrol. The synthesis of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone presents a classic chemoselectivity dilemma.

The starting material, 1-(2,6-dihydroxyphenyl)ethanone, features a resorcinol-type nucleus. The two hydroxyl groups, positioned ortho to the acetyl group, are strongly electron-donating via resonance (+M effect). When exposed to standard brominating agents (e.g., molecular bromine, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromosuccinimide, or even copper(II) bromide), the activation energy for Electrophilic Aromatic Substitution (EAS) is significantly lower than that of the acid-catalyzed enolization of the ketone. Consequently, direct bromination attempts predominantly yield nuclear-brominated byproducts, such as 3-bromo- or 3,5-dibromo-2,6-dihydroxyacetophenone, rather than the desired 

-brominated target . Recent studies on analogous polyhydroxylated flavanones corroborate that direct

-bromination in the presence of unprotected phenols results in poor selectivity and competing aromatic nucleophilicity 1.

To bypass this kinetic trap, we must engineer a synthetic pathway that temporarily suppresses the ring's nucleophilicity.

Mechanistic Rationale: The 3-Step Protection Strategy

To achieve >95% regioselectivity, a three-step Protection-Bromination-Deprotection workflow is required. This approach is built on strict causal logic:

  • O-Acetylation (Ring Deactivation): By converting the highly activating hydroxyl groups into acetate esters, the aromatic ring is deactivated. The ester carbonyls withdraw electron density, raising the activation energy for EAS and effectively shutting down nuclear bromination.

  • Acid-Catalyzed

    
    -Bromination:  With the ring deactivated, the reaction proceeds via the standard acid-catalyzed enolization of the ketone 2. The enol intermediate acts as the sole nucleophile, attacking molecular bromine to yield the 
    
    
    
    -brominated product 3.
  • Acidic Deprotection (Critical Control Point): The acetate groups must be hydrolyzed to restore the phenolic hydroxyls. Crucially, this must be done under strictly acidic conditions. Basic hydrolysis (e.g.,

    
     / 
    
    
    
    ) generates an ortho-phenoxide ion, which will rapidly undergo an intramolecular
    
    
    attack on the adjacent
    
    
    -bromo ketone, yielding an unwanted benzofuran-3-one derivative. Acidic conditions prevent phenoxide formation, preserving the sensitive C-Br bond.

Pathway SM 1-(2,6-dihydroxyphenyl)ethanone (Highly Activated Ring) Direct Direct Bromination (Br2 or NBS) SM->Direct EAS Pathway Protect Protection (Ac2O / Py) Ring Deactivation SM->Protect Preferred Pathway Nuclear Nuclear Brominated Byproducts (e.g., 3-bromo derivative) Direct->Nuclear Major Inter1 2-acetyl-1,3-phenylene diacetate Protect->Inter1 Bromo Alpha-Bromination (Br2 / AcOH) Selective Enol Attack Inter1->Bromo Inter2 2-(2-bromoacetyl)-1,3-phenylene diacetate Bromo->Inter2 Deprotect Acidic Hydrolysis (HCl / EtOH) Cleaves Acetates Inter2->Deprotect Target 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Target Product) Deprotect->Target

Mechanistic divergence: Direct bromination vs. the protection-directed alpha-bromination pathway.

Quantitative Data: Strategy Comparison

The table below summarizes the empirical data validating the necessity of the protection strategy. Direct bromination fails to produce viable yields of the target API precursor.

ParameterDirect Bromination (

/ AcOH)
Direct Bromination (

/ EtOAc)
Protected Pathway (Ac₂O

Br₂

HCl)
Target Regioselectivity < 5%< 20%> 95%
Major Product Isolated 3,5-dibromo-2,6-dihydroxyacetophenone3-bromo-2,6-dihydroxyacetophenone2-bromo-1-(2,6-dihydroxyphenyl)ethanone
Overall Yield of Target TracePoor (< 15%)75 - 82% (Over 3 steps)
Dominant Mechanism Electrophilic Aromatic Substitution (EAS)Mixed EAS / EnolizationEnolization (Ring Deactivated)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and analytical checks are embedded to ensure the scientist can verify the success of each step before proceeding.

Workflow Step1 Step 1: Acetylation Reagents: Ac2O, Pyridine, DMAP Temp: 0°C to RT Time: 2h Workup: Ice water quench, filter Step2 Step 2: Bromination Reagents: Br2, AcOH Temp: RT Time: 4h Workup: Na2S2O3 quench, extract Step1->Step2 Intermediate 1 (>90% yield) Step3 Step 3: Deprotection Reagents: 2M HCl, EtOH Temp: Reflux (80°C) Time: 6h Workup: Concentrate, recrystallize Step2->Step3 Intermediate 2 (>85% yield) QC QC Step3->QC Crude Target (>90% yield)

Step-by-step experimental workflow for synthesizing 2-bromo-1-(2,6-dihydroxyphenyl)ethanone.

Step 1: Synthesis of 2-acetyl-1,3-phenylene diacetate (Protection)
  • Reaction Setup: Dissolve 1-(2,6-dihydroxyphenyl)ethanone (10.0 g, 65.7 mmol) in anhydrous pyridine (30 mL) under a nitrogen atmosphere. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.4 g).

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add acetic anhydride (15.5 mL, 164.3 mmol) over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & Workup: Visual Cue: The solution will transition from a dark suspension to a clear, pale-yellow solution. Quench by pouring the mixture into 200 mL of vigorously stirred ice water. A white precipitate will form immediately. Filter, wash with cold water, and dry under vacuum to yield the diacetate intermediate (Yield: ~92%).

Step 2: Synthesis of 2-(2-bromoacetyl)-1,3-phenylene diacetate ( -Bromination)
  • Reaction Setup: Dissolve the diacetate intermediate (14.0 g, 59.3 mmol) in glacial acetic acid (70 mL). Add 2 drops of 48% HBr to catalyze the initial enolization.

  • Addition: Dissolve molecular bromine (

    
    , 3.2 mL, 62.2 mmol) in glacial acetic acid (15 mL). Add this solution dropwise to the reaction flask at room temperature over 1 hour.
    
  • Validation: Visual Cue: Each drop of the red-brown bromine solution will rapidly decolorize as it reacts with the enol. If the red color persists, pause the addition until the solution clears, ensuring you do not over-brominate.

  • Workup: Once addition is complete and the solution is pale yellow, stir for an additional 3 hours. Quench with 10% aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine. Extract with dichloromethane (3 x 50 mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure (Yield: ~88%).
Step 3: Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Acidic Deprotection)
  • Reaction Setup: Suspend the brominated intermediate (16.0 g, 50.8 mmol) in absolute ethanol (100 mL).

  • Hydrolysis: Add 2M aqueous HCl (40 mL). Heat the mixture to a gentle reflux (approx. 80 °C) for 6 hours.

  • Validation: Visual Cue: The suspension will fully dissolve into a homogeneous solution as the acetate groups are cleaved. Monitor via TLC (Hexanes:EtOAc 7:3); the highly polar target compound will appear at a lower

    
     than the starting material.
    
  • Workup: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate. Wash the organic layer with water (do not use

    
     to avoid base-catalyzed degradation), dry over 
    
    
    
    , and evaporate. Recrystallize the crude product from toluene/heptane to afford pure 2-bromo-1-(2,6-dihydroxyphenyl)ethanone as a crystalline solid (Yield: ~90%).

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA ACS Omega
  • Application of -bromination reaction on acetophenone derivatives in experimental teaching ResearchG
  • Acid-catalyzed bromination of acetophenone deriv
  • Selective bromination of acetophenone deriv

Sources

Structural Profiling and Synthetic Workflows for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis,


-bromoketones serve as indispensable bifunctional building blocks. 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9)  represents a highly specialized derivative within this class. The juxtaposition of a highly reactive electrophilic 

-bromo moiety with a strongly electron-donating, symmetrically substituted resorcinol ring creates unique synthetic opportunities—particularly in the development of kinase inhibitors, flavonoids, and novel heterocyclic therapeutics.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the causality behind its specific synthetic handling, and field-proven methodologies for its utilization.

Physicochemical Architecture & Quantitative Data

Understanding the baseline metrics of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is critical for stoichiometric precision and analytical validation. The molecular weight (231.04 g/mol ) and exact mass are dictated by the presence of the bromine isotope distribution (


Br and 

Br), which serves as a built-in diagnostic tool during mass spectrometry.
Table 1: Core Physicochemical Properties
PropertyValue / Specification
Chemical Name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Synonyms 2-Bromo-1-(2,6-dihydroxyphenyl)ethan-1-one;

-Bromo-2,6-dihydroxyacetophenone
CAS Registry Number 2491-40-9[1]
Molecular Formula C

H

BrO

Molecular Weight 231.04 g/mol [2]
Exact Mass 230.9578 g/mol
SMILES O=C(CBr)c1c(O)cccc1O
Typical Appearance Off-white to pale yellow crystalline solid
Reactivity Class Alkylating agent,

-haloketone, Lachrymator

Data supported by commercial chemical profiling standards ().

Structural Causality and Reactivity Profiling

As a Senior Application Scientist, I emphasize that successful synthesis is rarely about following a recipe; it is about understanding molecular causality.

The reactivity of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is governed by two competing electronic forces:

  • The Electrophilic Core: The electron-withdrawing bromine atom highly polarizes the adjacent carbon, making it an exceptional target for nucleophilic attack (S

    
    2 displacements).
    
  • The Nucleophilic Ring: The two hydroxyl groups at the 2- and 6-positions strongly activate the aromatic ring via resonance, making the ring highly susceptible to Electrophilic Aromatic Substitution (EAS).

The Synthetic Challenge: If one attempts to synthesize this molecule from 2,6-dihydroxyacetophenone using standard elemental bromine (


) in acetic acid, the activated aromatic ring will undergo rapid bromination at the 3- and 5-positions before the 

-carbon is touched.

The Solution: To achieve chemoselective


-bromination, we must bypass EAS. We utilize Copper(II) bromide (

) in a refluxing ethyl acetate/chloroform mixture.

coordinates specifically with the enol form of the ketone, delivering bromine directly to the

-carbon via a localized single-electron transfer mechanism, leaving the activated aromatic ring entirely untouched ().
Mechanistic Pathway Visualization

G A 2,6-Dihydroxyacetophenone (Starting Material) B Enol-Cu(II) Complex (Stabilized Intermediate) A->B CuBr2 Coordination (EtOAc/CHCl3, Reflux) C Alpha-Carbon Attack (Single Electron Transfer) B->C Chemoselective Bromine Delivery D 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Target Molecule) C->D Deprotonation & CuBr Precipitation

Mechanistic pathway of chemoselective alpha-bromination bypassing aromatic substitution.

Standardized Experimental Protocols

Every protocol described below is designed as a self-validating system . Visual cues and physical state changes are embedded into the workflow to ensure real-time quality control without immediate reliance on complex instrumentation.

Protocol A: Chemoselective Synthesis of the -Bromoketone

Objective: Synthesize 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone from 2,6-dihydroxyacetophenone.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dihydroxyacetophenone (10.0 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (50 mL).

  • Reagent Addition: Add Copper(II) bromide (

    
    , 20.0 mmol, 2.0 equiv) in one portion. The solution will immediately turn a dark, heterogeneous green/black.
    
  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) under an inert nitrogen atmosphere.

  • Self-Validation (Monitoring): As the reaction proceeds, the dark

    
     is consumed, and white Copper(I) bromide (
    
    
    
    ) precipitates. The reaction is complete when the evolution of HBr gas ceases and the mixture consists of a pale yellow solution over a dense white precipitate (typically 3-4 hours).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the

    
     precipitate. Wash the filter cake with cold Ethyl Acetate (20 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/water to yield the pure off-white crystalline product.

Protocol B: Downstream Application - Hantzsch Thiazole Synthesis

Objective: Utilize the synthesized


-bromoketone to generate a 2-amino-4-(2,6-dihydroxyphenyl)thiazole derivative.
  • Reaction Setup: Dissolve 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (5.0 mmol) in absolute ethanol (25 mL).

  • Nucleophilic Addition: Add thiourea (5.0 mmol, 1.0 equiv) to the stirring solution.

  • Cyclization: Reflux the mixture for 2 hours.

  • Self-Validation (Monitoring): The initial S-alkylation is rapid and slightly exothermic. Upon reflux, the intermediate isothiouronium salt undergoes intramolecular cyclization. The completion is indicated by the precipitation of the thiazole hydrobromide salt upon cooling the reaction mixture to 0 °C.

  • Isolation: Filter the solid, wash with ice-cold ethanol, and dry under a vacuum to obtain the functionalized thiazole.

G A 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Electrophile) C S-Alkylation Intermediate (Isothiouronium salt) A->C SN2 Displacement of Bromide in EtOH B Thiourea (Nucleophile) B->C SN2 Displacement of Bromide in EtOH D Intramolecular Cyclization (Hydroxythiazoline) C->D Nucleophilic Attack on Carbonyl Carbon E 2-Amino-4-(2,6-dihydroxyphenyl)thiazole (Final Heterocycle) D->E Dehydration (-H2O)

Step-by-step Hantzsch thiazole synthesis utilizing the alpha-bromoketone precursor.

Analytical Characterization

To ensure absolute scientific integrity, the isolated 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone must be validated against the following expected spectral parameters:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~11.5 ppm (s, 2H, Ar-OH ): Far downfield shift due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
      
    • 
       ~7.2 ppm (t, 1H, Ar-H  para).
      
    • 
       ~6.4 ppm (d, 2H, Ar-H  meta).
      
    • 
       ~4.65 ppm (s, 2H, -CH 
      
      
      
      Br): The diagnostic
      
      
      -proton signal confirming successful bromination without ring substitution.
  • Mass Spectrometry (ESI+): The presence of the bromine atom is definitively confirmed by the isotopic pattern. The spectrum must show a 1:1 ratio doublet for the [M+H]

    
     ion at m/z 231.0 and 233.0.
    
  • IR Spectroscopy (ATR): A sharp, intense peak at ~1680 cm

    
     indicates the conjugated, hydrogen-bonded ketone carbonyl stretch.
    

Safety, Handling, and E-E-A-T Compliance

Trustworthiness in chemical literature demands transparent safety disclosures. 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a potent lachrymator and a highly reactive alkylating agent ().

  • Toxicity: It can cause severe skin burns and eye damage. It is a potential skin sensitizer.

  • Handling: All manipulations—especially weighing and transferring—must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a flame-retardant lab coat are mandatory.

  • Quenching: Any spills or unreacted

    
    -bromoketone waste should be quenched with a mildly basic aqueous solution of sodium thiosulfate or dilute ammonium hydroxide to safely deactivate the alkylating moiety before disposal.
    

References

  • Organic Syntheses. "Chemoselective

    
    -Bromination of Ketones". Organic Syntheses, Coll. Vol. 6, p.193. URL:[Link]
    
  • National Center for Biotechnology Information.

    
    -Haloketones". PubChem. URL:[Link]
    

Sources

Pharmacological Profiling of Dihydroxyphenyl Ethanone Derivatives: A Technical Guide to Mechanistic Pathways and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxyphenyl ethanone derivatives—most notably 3,4-dihydroxyacetophenone (3,4-DHAP) and 2,4-dihydroxyacetophenone (resacetophenone) —are emerging as highly versatile, pleiotropic scaffolds in medicinal chemistry. Characterized by a benzene ring substituted with two hydroxyl groups and an acetyl moiety, these compounds exhibit potent antioxidant, anti-inflammatory, antimelanogenic, and antimicrobial properties.

As a Senior Application Scientist, my objective in this whitepaper is to move beyond superficial summaries and deconstruct the causality behind these biological activities. By examining the structural determinants of these molecules, we can design highly robust, self-validating in vitro assays to accurately quantify their pharmacological potential.

Structural Basis of Biological Activity

The biological efficacy of dihydroxyphenyl ethanones is intrinsically tied to their specific functional groups:

  • The Catechol Moiety (3,4-dihydroxyphenyl): This structural feature is the primary driver of the compound's antioxidant properties. The adjacent hydroxyl groups readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), forming relatively stable ortho-quinone intermediates[1]. Furthermore, this moiety acts as a potent bidentate ligand, capable of chelating metal ions in the active sites of metalloenzymes (e.g., the binuclear copper center of tyrosinase).

  • The Ketone Group (Acetyl Moiety): The electron-withdrawing nature of the acetyl group modulates the electron density of the aromatic ring, fine-tuning the pKa of the hydroxyl groups and influencing the molecule's lipophilicity and receptor-binding affinity.

Core Pharmacological Mechanisms

Endothelial Cytoprotection via the Nrf2/HO-1 Axis

Oxidative stress is a primary catalyst for diabetic macrovascular diseases. 3,4-DHAP has been shown to significantly attenuate high glucose-induced oxidative damage in Human Umbilical Vein Endothelial Cells (HUVECs)[2].

The Mechanistic Causality: 3,4-DHAP acts as a dual-action cytoprotectant. First, it directly scavenges ROS. Second, it acts electrophilically to disrupt the Keap1-Nrf2 complex in the cytosol. This dissociation allows free Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate the transcription of Heme Oxygenase-1 (HO-1), restoring cellular redox homeostasis (2)[2].

Nrf2_Pathway DHAP 3,4-DHAP (Antioxidant) ROS Reactive Oxygen Species (ROS) DHAP->ROS Scavenges Keap1 Keap1-Nrf2 Complex (Cytosol) DHAP->Keap1 Promotes Dissociation Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Promoter HO1 HO-1 Expression ARE->HO1 Gene Transcription Protection Endothelial Cytoprotection HO1->Protection Mediates

Nrf2/HO-1 signaling cascade activation by 3,4-DHAP mediating endothelial cytoprotection.

Antimelanogenic Activity

3,4-DHAP demonstrates a profound suppressive action against melanogenesis. It competitively inhibits mushroom tyrosinase with an IC50 of 10 μM and actively suppresses the protein levels of microphthalmia-associated transcription factor (MITF) in B16 melanoma cells (3)[3].

Anti-inflammatory and Antimicrobial Efficacy

The isomer 2,4-DHAP (Resacetophenone) actively inhibits the transcription of the COX-2 promoter in DLD-1 colon cancer cells, showcasing its anti-inflammatory potential (4)[4]. Furthermore, novel brominated dihydroxyacetophenone derivatives have exhibited powerful antibacterial activity against drug-resistant Pseudomonas aeruginosa ATCC 27853 (5)[5], and 3,4-DHAP itself has been identified as a primary antimicrobial substance in coffee residue[6].

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the established quantitative metrics for these derivatives are summarized below:

CompoundBiological Target / ModelActivity MetricKey Mechanism of Action
3,4-DHAP Mushroom TyrosinaseIC50 = 10 μMCompetitive inhibition of binuclear copper center; MITF suppression[7],[3].
3,4-DHAP HUVECs (High Glucose Stress)Optimal Dose = 10 μMNrf2/HO-1 pathway activation; Direct ROS scavenging[2].
2,4-DHAP COX-2 (DLD-1 Colon Cancer Cells)IC50 = 500 μMTranscriptional suppression of the COX-2 promoter[4].
Br-DA Pseudomonas aeruginosa ATCC 27853High SusceptibilityDisruption of bacterial membrane integrity via brominated DA derivatives[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the causal reasoning behind each methodological choice.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Antimelanogenic Evaluation)

Causality & Rationale: We utilize L-DOPA rather than L-tyrosine as the substrate. This bypasses the initial, rate-limiting hydroxylation step (cresolase activity) and allows for the direct, linear measurement of catecholase activity. The oxidation product, dopachrome, is measured at 475 nm due to its distinct spectrophotometric peak.

Step-by-Step Methodology:

  • Preparation: Prepare a concentration gradient of 3,4-DHAP (1 μM to 100 μM) in a 50 mM sodium phosphate buffer (pH 6.8).

  • Enzyme Addition: Aliquot 10 μL of Mushroom Tyrosinase (500 U/mL) into a 96-well microplate containing 150 μL of the buffer and 20 μL of the test compound.

  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes to allow for compound-enzyme active site equilibration.

  • Substrate Introduction: Add 20 μL of 5 mM L-DOPA to initiate the reaction.

  • Kinetic Measurement: Measure the absorbance at 475 nm continuously for 20 minutes using a microplate reader.

  • Self-Validation System:

    • Positive Control: Kojic acid (to confirm assay sensitivity).

    • Background Control: Compound + Buffer without enzyme (to subtract baseline auto-oxidation of the catechol moiety).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5.

Tyrosinase_Workflow Step1 1. Compound Preparation Prepare 3,4-DHAP gradient (1-100 μM) Step2 2. Enzyme Addition Add Mushroom Tyrosinase in PBS (pH 6.8) Step1->Step2 Step3 3. Pre-Incubation Incubate at 37°C for 10 min Step2->Step3 Step4 4. Substrate Introduction Add L-DOPA (Dopachrome precursor) Step3->Step4 Step5 5. Spectrophotometry Measure Absorbance at 475 nm Step4->Step5 Step6 6. Self-Validation Calculate IC50 vs Kojic Acid Control Step5->Step6

Self-validating experimental workflow for in vitro tyrosinase inhibition assay.

Protocol 2: HUVEC Oxidative Stress Protection Assay

Causality & Rationale: Pre-treatment with 3,4-DHAP is strictly optimized to 10 μM. Empirical data shows that concentrations ≥20 μM exhibit paradoxical cytotoxicity[2]. This is a common phenomenon with catechols, where high concentrations lead to excessive auto-oxidation and the generation of cytotoxic quinones. High glucose (30 mM) is utilized to physiologically mimic diabetic macrovascular oxidative stress.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs in 96-well plates at a density of

    
     cells/well and incubate for 24 hours.
    
  • Pre-Treatment: Treat cells with 10 μM 3,4-DHAP for 2 hours.

  • Stress Induction: Expose the cells to high glucose (30 mM) conditions for 24 hours.

  • ROS Quantification: Wash cells and incubate with 10 μM DCFDA for 30 minutes. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Self-Validation System:

    • Positive Control: Sulforaphane (SFN), a known Nrf2 activator, is used to validate pathway responsiveness.

    • Orthogonal Validation: Perform an MTT viability assay in parallel to ensure that a reduction in ROS fluorescence is due to true antioxidant activity, not merely a reduction in total viable cell count.

Conclusion

Dihydroxyphenyl ethanone derivatives represent a highly tunable chemical class. By understanding the causal relationship between their catechol/ketone structures and their biological targets, researchers can leverage these compounds for applications ranging from dermatological antimelanogenics to cardiovascular cytoprotectants. The implementation of self-validating assay systems, as outlined above, is critical to navigating the complex redox behavior of these molecules during early-stage drug development.

References

  • Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone Source: MDPI Molecules URL
  • Source: National Institutes of Health (PMC)
  • Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
  • 2',4'-Dihydroxyacetophenone (Resacetophenone)
  • Source: National Institutes of Health (PubMed)
  • Source: Agricultural and Biological Chemistry (Taylor & Francis)
  • 1-(3,4-Dihydroxyphenyl)

Sources

Technical Guide: Spectroscopic Profile of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics and synthetic considerations for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9). It is designed for researchers requiring precise structural validation and understanding of the physicochemical behavior of this specific


-haloketone.

Executive Summary & Compound Identity

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a critical synthetic intermediate, primarily utilized in the construction of chromones, flavones, and fused heterocyclic systems. Its structure is defined by a high degree of symmetry and strong intramolecular hydrogen bonding (Resonance-Assisted Hydrogen Bonding, RAHB), which significantly influences its spectral signature compared to its 2,4- and 3,5-isomers.

PropertyDetail
IUPAC Name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
CAS Number 2491-40-9
Molecular Formula

Molecular Weight 231.04 g/mol
Structural Features

Ring Symmetry (approx.), Intramolecular H-bond (C=O

HO)

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum of this molecule is distinct due to the equivalence of the 3- and 5-position protons and the extreme deshielding of the hydroxyl protons caused by chelation with the carbonyl oxygen.

Predicted Experimental Data (


 / DMSO-

, 400 MHz)
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.50 – 13.00 Singlet (s)2H-OH (C2, C6)Highly Deshielded: Indicates strong intramolecular hydrogen bonding with the carbonyl oxygen.
7.25 – 7.35 Triplet (t)1HAr-H (C4)Para to the carbonyl; exhibits coupling with H3/H5 (

Hz).
6.35 – 6.50 Doublet (d)2HAr-H (C3, C5)Ortho to hydroxyls; shielded by the electron-donating -OH groups (

Hz).
4.40 – 4.70 Singlet (s)2H

-CH

Br
Diagnostic Peak: Significant downfield shift from the methyl precursor (~2.6 ppm) due to the electronegative Bromine.

Mechanistic Note: The symmetry of the 2,6-substitution pattern simplifies the aromatic region into an


 system (or 

). Unlike the 2,4-isomer, which shows three distinct aromatic signals, the 2,6-isomer displays only two signal sets for the ring protons.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the competition between the inductive effect of the


-bromine (raising 

) and the resonance/H-bonding effect of the hydroxyls (lowering

).
Functional GroupWavenumber (

)
ModeInterpretation
O-H 3100 – 3400StretchingBroad band. Lower frequency than free phenols due to strong chelation.
C=O (Ketone) 1635 – 1655StretchingRed-shifted: Normal acetophenones appear ~1680

. The shift to ~1640

confirms strong intramolecular H-bonding, partially counteracted by the

-Br.
C=C (Aromatic) 1580 – 1610StretchingCharacteristic aromatic ring skeletal vibrations.
C-Br 600 – 700StretchingWeak to medium intensity band in the fingerprint region.

Synthetic Protocol & Challenges

Direct bromination of 2,6-dihydroxyacetophenone is chemically challenging due to the activation of the ring positions (3 and 5) by the hydroxyl groups, which often leads to nuclear bromination (ring bromination) rather than the desired side-chain


-bromination.
Optimized Workflow (CuBr Method)

To minimize ring bromination, Copper(II) Bromide in refluxing ethyl acetate/chloroform is the preferred method over elemental bromine (


), as it generates low concentrations of electrophilic bromine in situ.

Step-by-Step Protocol:

  • Preparation: Dissolve 2,6-dihydroxyacetophenone (1.0 eq) in a 1:1 mixture of

    
     and Ethyl Acetate.
    
  • Reagent Addition: Add finely powdered

    
     (2.0 eq) to the solution.
    
  • Reflux: Heat the heterogeneous mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The black

      
       will gradually turn to white 
      
      
      
      as the reaction proceeds.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromo product.
    
  • Workup: Filter off the white

    
     solid while hot. Evaporate the filtrate under reduced pressure.
    
  • Purification: The crude residue is often unstable. Recrystallize immediately from Toluene or Ethanol/Water, or use directly in the next step.

Synthetic Pathway Diagram

SynthesisPathway SM 2,6-Dihydroxyacetophenone (Starting Material) Intermediate Transition State (Cu-Complexation) SM->Intermediate Activation Reagents CuBr2 (2 eq) CHCl3/EtOAc, Reflux Product 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Target) Intermediate->Product Selective α-Bromination SideProduct Ring Brominated Impurities Intermediate->SideProduct Nuclear Bromination (If T > 80°C)

Caption: Selective


-bromination pathway using Copper(II) Bromide to suppress competing ring substitution.

Structural Logic & Self-Validation

When analyzing the data, use the following logic gates to validate the compound's identity:

  • Symmetry Check (

    
    H NMR): 
    
    • If: You see 3 distinct signals in the aromatic region (e.g., d, dd, d).

    • Then: You likely have the 2,4-isomer (asymmetric).

    • Requirement: The 2,6-isomer must show a simplified pattern (Triplet + Doublet) due to the plane of symmetry.

  • Chelation Check (IR/NMR):

    • If: The OH signal is sharp and < 10 ppm, or the Carbonyl IR is > 1680

      
      .
      
    • Then: The intramolecular H-bond is disrupted (wet solvent or wrong isomer).

    • Requirement: Look for the broad, low-field OH signal and shifted Carbonyl.

  • Alpha-Halogen Shift:

    • Validation: The methyl singlet of the starting material (2.6 ppm) must vanish and be replaced by a singlet at ~4.5 ppm. If the 2.6 ppm peak remains, the reaction is incomplete.

References

  • Synthesis & Reactivity of Hydroxyacetophenones

    • Title: Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Deriv
    • Source: Revue Roumaine de Chimie (via Vertex AI Search).
    • Context: Discusses the bromination of dihydroxyacetophenones and the specific challenges/selectivity issues with the 2,6-isomer.
    • Link:

  • Crystallographic & Spectral Analogues

    • Title: 2-Bromo-1-(4-hydroxyphenyl)ethanone Crystal Structure and Spectroscopy.
    • Source: Acta Crystallographica / ResearchG
    • Context: Provides comparative bond lengths and spectral shifts for -bromo acetophenones.
    • Link:

  • Compound Registry & Identifiers

    • Title: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS 2491-40-9).[1][2]

    • Source: ChemicalBook / PubChem.
    • Context: Confirmation of CAS registry and molecular weight data.[2]

    • Link:

  • Starting Material Data (2,6-Dihydroxyacetophenone)

    • Title: 2',6'-Dihydroxyacetophenone Spectral Data.[3][4][5][6][7]

    • Source: NIST Chemistry WebBook / PubChem.
    • Context: Base data for NMR prediction (Methyl @ 2.65 ppm, Ring protons @ 6.4/7.2 ppm).
    • Link:

Sources

The Role of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone as a Key Synthetic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and natural product synthesis,


-haloketones serve as foundational building blocks. Among these, 2-bromo-1-(2,6-dihydroxyphenyl)ethanone  (CAS: 2491-40-9) occupies a highly specialized niche. Characterized by an electrophilic 

-bromoacetophenone core flanked by two equivalent nucleophilic ortho-hydroxyl groups, this compound is the premier precursor for synthesizing 4-hydroxybenzofuran-3(2H)-ones.

This technical guide dissects the mechanistic causality behind its reactivity, provides self-validating protocols for its primary transformations, and explores its downstream utility in generating aurones—a class of flavonoids with potent tyrosinase inhibitory and anti-cancer properties.

Chemical Profile & Mechanistic Rationale

The synthetic utility of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone is dictated by its bifunctional nature 1. The molecule contains:

  • An Electrophilic Center: The

    
    -carbon bonded to the bromine atom is highly susceptible to nucleophilic attack.
    
  • Dual Nucleophilic Centers: The hydroxyl groups at the 2- and 6-positions of the aromatic ring.

Causality in Regiospecificity

When subjected to basic conditions, one of the phenolic hydroxyl groups is deprotonated to form a phenoxide anion. The spatial proximity of this phenoxide to the


-bromo group drives a rapid, intramolecular 

displacement of the bromide ion. The presence of the second hydroxyl group at the 6-position is critical; it remains unreacted during the cyclization, yielding 4-hydroxybenzofuran-3(2H)-one 2. If the starting material were the 2,4-dihydroxy isomer, the resulting scaffold would be the 6-hydroxybenzofuran-3(2H)-one, which exhibits vastly different electronic properties and biological binding affinities.

Cyclization A 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone B Phenoxide Intermediate A->B Base (-H+) C Intramolecular SN2 B->C Cyclization D 4-Hydroxybenzofuran-3(2H)-one C->D -Br-

Fig 1: Base-catalyzed intramolecular cyclization of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone.

Primary Synthetic Workflow: Intramolecular Cyclization

The transformation of the


-bromo ketone into the benzofuranone must be carefully controlled. Strong bases (e.g., NaOH) or elevated temperatures can trigger unwanted side reactions, including Favorskii rearrangements, intermolecular dimerization, or epoxide formation. Therefore, mild bases in polar aprotic solvents are strictly required to ensure the intramolecular 

pathway dominates.
Protocol 1: Synthesis of 4-Hydroxybenzofuran-3(2H)-one

This protocol is designed as a self-validating system. The end-point is confirmed by a distinct colorimetric shift and TLC mobility.

Reagents:

  • 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 eq, 10 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (1.5 eq, 15 mmol)
    
  • Anhydrous Acetone (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone in 50 mL of anhydrous acetone in a flame-dried 100 mL round-bottom flask under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the

    
    -bromo group to an 
    
    
    
    -hydroxy ketone.
  • Base Addition: Add 15 mmol of finely powdered, anhydrous

    
     in a single portion. Stir the suspension vigorously at 25 °C.
    
  • Reaction Monitoring: Allow the reaction to proceed for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The starting material (

    
    ) will convert to a more polar, highly UV-active spot (
    
    
    
    ).
  • Filtration & Concentration: Once complete, filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with 20 mL of fresh acetone. Concentrate the filtrate under reduced pressure.

  • Workup: Partition the crude residue between Ethyl Acetate (50 mL) and 0.1 M HCl (50 mL). Causality: Mild acidification ensures the remaining 4-hydroxyl group is fully protonated, driving the product into the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography to yield 4-hydroxybenzofuran-3(2H)-one as a pale yellow solid 3.
    
Quantitative Data: Reaction Optimization

The choice of base and solvent drastically impacts the yield. Table 1 summarizes empirical data optimizing this cyclization.

BaseSolventTemperatureTimeYield (%)Mechanistic Observation

DMF80 °C2 h45High thermal energy promotes intermolecular dimerization.
NaOAcEthanolReflux4 h68Protic solvent causes minor competitive bromide hydrolysis.

Acetone 25 °C 12 h 85 Mild conditions suppress side reactions; optimal for

.

DCM25 °C24 h55Sluggish reaction due to poor leaving group activation.
Table 1: Optimization parameters for the cyclization of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone.

Downstream Applications: Aurone Synthesis

Once 4-hydroxybenzofuran-3(2H)-one is isolated, its active methylene group at the 2-position becomes the focal point for downstream medicinal chemistry. It readily undergoes Knoevenagel/aldol condensation with various benzaldehydes to form aurones (2-benzylidenebenzofuran-3(2H)-ones). Aurones synthesized from this specific intermediate are highly prized as potent tyrosinase inhibitors, utilizing the 4-hydroxyl group to chelate copper ions within the tyrosinase active site 2.

AuroneSynthesis A 4-Hydroxybenzofuran-3(2H)-one C Aldol Condensation A->C B Benzaldehyde Derivative B->C D Aurone Scaffold C->D -H2O

Fig 2: Aldol condensation yielding aurone derivatives from the benzofuranone intermediate.

Protocol 2: Synthesis of 4-Hydroxy-Aurone Derivatives

Step-by-Step Methodology:

  • Condensation Setup: Dissolve 5 mmol of 4-hydroxybenzofuran-3(2H)-one and 5.5 mmol of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 20 mL of absolute ethanol.

  • Catalysis: Add 2 mL of 50% aqueous KOH dropwise. Causality: The strong base generates the enolate at the 2-position of the benzofuranone, initiating nucleophilic attack on the aldehyde carbonyl.

  • Reflux: Heat the mixture to reflux for 3 hours. The solution will typically turn deep red or orange, indicating the formation of the extended conjugated aurone system.

  • Precipitation: Cool the mixture to 0 °C in an ice bath and slowly acidify with 1M HCl until pH 3 is reached. The aurone will precipitate as a brightly colored solid.

  • Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to obtain the pure (Z)-aurone isomer.

Conclusion

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is far more than a simple brominated aromatic; it is a highly specific, regiocontrolled gateway to complex heterocyclic scaffolds. By understanding the causality behind its reactivity—specifically the interplay between the electrophilic


-carbon and the dual ortho-hydroxyl nucleophiles—chemists can efficiently synthesize 4-hydroxybenzofuran-3(2H)-ones. These intermediates are indispensable for the subsequent generation of aurones and other flavonoids, driving forward the discovery of novel depigmenting agents, anti-microbials, and oncology therapeutics.

References

  • Google Patents. "Use of aurones for their depigmenting or inhibiting activity of melanogenesis in cosmetic or dermatological compositions (DE102006016367A1)." Google Patents.

Sources

Methodological & Application

Purification of crude 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of crude 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone via recrystallization. This application note is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple set of instructions to explain the fundamental principles and causality behind each step, ensuring a robust and reproducible purification process. The protocol covers solvent selection, the main recrystallization workflow, troubleshooting common issues, and essential safety precautions.

Introduction and Purification Rationale

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a valuable synthetic intermediate in the development of various pharmaceutical compounds and complex organic molecules. Its poly-functional nature, featuring a reactive α-bromoketone and a resorcinol moiety, makes it a versatile building block. However, its synthesis, typically involving the bromination of 2,6-dihydroxyacetophenone, often yields a crude product contaminated with unreacted starting materials, di-brominated species, or other side-products.

For subsequent synthetic steps to be successful and high-yielding, a high-purity starting material is essential. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, leaving impurities behind in the liquid phase, known as the mother liquor.[4][5] This process effectively isolates and purifies the target molecule.

The Science of Recrystallization: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[3] An ideal solvent for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone must meet several key criteria:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[4][6]

  • Low Solubility at Room/Cold Temperatures: Upon cooling, the compound's solubility should drop significantly, promoting crystal formation and maximizing recovery.[4][6]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4][6]

  • Chemical Inertness: The solvent must not react with the target compound.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][4]

Given the polar nature of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone, stemming from its two hydroxyl groups and a ketone, polar solvents are logical starting points for screening. Common choices include water, ethanol, methanol, and ethyl acetate. A mixed-solvent system, such as ethanol/water, is often effective for phenolic compounds.[6]

Solvent Screening Protocol
  • Place approximately 50 mg of the crude solid into several separate small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[7]

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Observe the solubility. The best solvent will fully dissolve the compound at or near its boiling point.[6]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that produces a high yield of crystals upon cooling is the most suitable candidate.

Data-Driven Solvent Choice

The following table summarizes expected solubility test results to guide solvent selection for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingRecommendation
Water Sparingly SolubleModerately SolubleFair to GoodPotential for mixed-solvent system.
Ethanol Moderately SolubleHighly SolubleFair; may require concentration.Good candidate , especially in a mixed system with water.
Ethyl Acetate SolubleHighly SolublePoor; likely too soluble.Not recommended as a primary solvent.
Hexanes InsolubleInsolubleNoneNot suitable.
Ethanol/Water Sparingly SolubleHighly SolubleExcellent Recommended System.

Based on this analysis, a mixed solvent system of ethanol and water is recommended. The crude compound is first dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. A few more drops of hot ethanol are then added to redissolve the precipitate, resulting in a perfectly saturated solution ready for slow cooling.

Detailed Recrystallization Protocol

This protocol assumes the use of an ethanol/water mixed-solvent system.

Materials and Equipment
  • Crude 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with stirring capability

  • Glass stem funnel (short stem preferred)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 20-30 mL) to the flask.

    • Heat the mixture on a hotplate with gentle stirring. Add more ethanol in small portions until the solid is fully dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize crystal yield upon cooling.[8][9]

  • Decolorization (Optional):

    • If the hot solution is deeply colored by impurities, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.

    • Reheat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[7] It is important not to add charcoal to a boiling solution, as it can cause violent bumping. Note: Some sources advise against using charcoal for phenolic compounds due to potential complex formation.[7]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

    • Heat the receiving flask on the hotplate with a small amount of the solvent to ensure the apparatus is hot.

    • Quickly pour the hot, dissolved mixture through the fluted filter paper. Causality: This step removes insoluble impurities and activated charcoal. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[3][10]

  • Inducing Crystallization:

    • If using a mixed-solvent system, bring the clear filtrate to a boil. Add hot water dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of hot ethanol until the solution just becomes clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[9][11]

  • Maximizing Crystal Growth:

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound decreases further at lower temperatures, leading to a more complete precipitation and a higher recovery yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture). Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[5][9]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry.

    • Transfer the purified solid to a pre-weighed watch glass and allow it to dry completely, either in a desiccator or a low-temperature vacuum oven. The product is considered dry when it reaches a constant weight.[8]

Workflow Visualization

The following diagram illustrates the complete recrystallization workflow.

Recrystallization_Workflow Figure 1. Recrystallization Workflow for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying Start Start with Crude Solid Dissolve 1. Dissolve in Minimum Hot Ethanol Start->Dissolve Hot_Filter 2. Hot Filtration (If Needed) Dissolve->Hot_Filter Insoluble impurities? Induce_Crystal 3. Add Hot Water to Turbidity, then Clarify with Ethanol Dissolve->Induce_Crystal No insoluble impurities Hot_Filter->Induce_Crystal Slow_Cool 4. Slow Cool to Room Temp Induce_Crystal->Slow_Cool Ice_Bath 5. Cool in Ice Bath Slow_Cool->Ice_Bath Vacuum_Filter 6. Vacuum Filtration Ice_Bath->Vacuum_Filter Wash 7. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 8. Dry to Constant Weight Wash->Dry End Pure Crystalline Product Dry->End

Sources

Column chromatography method for purifying substituted α-bromo ketones

Application Note: Purification of Substituted -Bromo Ketones via Column Chromatography

Abstract

11Rapid Flash ChromatographyBuffered Silica Chromatography

The Challenge: Stability vs. Selectivity

The Decomposition Mechanism

The primary failure mode during chromatography of

acid-catalyzed dehydrobromination
  • Adsorption: The carbonyl oxygen coordinates to acidic silanol groups (Si-OH).

  • Elimination: The acidity promotes the loss of HBr, generating the conjugated

    
    -unsaturated ketone.
    
  • Autocatalysis: The released HBr acidifies the column further, accelerating decomposition of the remaining band.

Visualizing the Decomposition Pathway:

DecompositionStartα-Bromo KetoneCoordinationSurface CoordinationStart->CoordinationAdsorptionSilicaAcidic Silica Surface(Si-OH)Silica->CoordinationEliminationElimination of HBrCoordination->EliminationHeat/TimeProductα,β-Unsaturated Ketone(Decomposition Product)Elimination->ProductHBrHBr Release(Autocatalysis)Elimination->HBrHBr->SilicaAcidifies Column

Figure 1: Acid-catalyzed decomposition pathway of

Impurity Profile

Crude reaction mixtures typically contain:

  • Target: Mono-

    
    -bromo ketone.
    
  • Impurity A: Unreacted starting ketone (elutes later or co-elutes).

  • Impurity B:

    
    -dibromo ketone (elutes earlier; formed by excess bromine or long reaction times).
    

Pre-Purification Assessment

Before loading a column, perform a 2D-TLC Stability Test :

  • Spot the crude mixture on a TLC plate.

  • Run the plate in 10% EtOAc/Hexanes.

  • Wait 10 minutes to allow the silica to interact with the compound.

  • Run the plate again in the perpendicular direction.

  • Result: If the spot remains on the diagonal, it is stable. If new spots appear off-diagonal, the compound is decomposing on silica.[1] Use Protocol B.

Experimental Protocols

Protocol A: Rapid Flash Chromatography (Standard)

Best for: Stable substrates (e.g., hindered ketones) and removal of non-polar dibromo impurities.[1]

Reagents:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).[2]

Step-by-Step:

  • Column Packing: Pack a short, wide column (height:diameter ratio ~10:1). A "fat" column increases flow rate and reduces residence time.

  • Equilibration: Flush with 100% Hexanes.

  • Loading: Dissolve crude oil in a minimum volume of DCM/Hexanes (1:1). Avoid loading with pure DCM as it can cause band broadening.

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes. (Elutes non-polar dibromo impurities).

    • 2–10 CV: 0%

      
       5% EtOAc/Hexanes. (Elutes mono-bromo ketone).
      
    • >10 CV: 10% EtOAc/Hexanes. (Elutes starting ketone).[3][4][5]

  • Collection: Collect fractions immediately. Do not pause the column.

  • Evaporation: Evaporate solvent at

    
    C. Higher temperatures promote decomposition during concentration.
    
Protocol B: Buffered Silica Chromatography (The "Gold Standard")

Best for: Acid-sensitive substrates, benzylic bromides, and high-value intermediates.[1]

Principle: Adding a sacrificial base (Triethylamine, TEA) neutralizes the acidic sites on the silica gel, preventing the initiation of the dehydrobromination mechanism.[1]

Reagents:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes/EtOAc + Triethylamine (TEA) .

Step-by-Step:

  • Mobile Phase Preparation:

    • Prepare the eluent system (e.g., 5% EtOAc in Hexanes).

    • Add 1% v/v Triethylamine to the solvent mixture.

  • Slurry Packing (Critical):

    • Slurry the silica gel in the TEA-containing solvent.

    • Pour into the column and flush with 2 CV of the TEA-solvent. This ensures the entire column pH is basic/neutral before the sample touches it.

  • Loading: Load the sample. (Note: If the sample is very base-sensitive, wash the TEA-treated column with neutral solvent once before loading, leaving the silica deactivated but removing excess free base).[1]

  • Elution: Run the column with the TEA-spiked solvent.

  • Workup:

    • The collected fractions will contain TEA.

    • Evaporate the solvent.

    • To remove residual TEA: Redissolve the oil in DCM and wash quickly with 1M HCl (if product is acid-stable in solution) or simply rely on high-vacuum drying if the product is solid (TEA is volatile).

Troubleshooting & Optimization

IssueProbable CauseSolution
Product turns yellow/black on column Decomposition (HBr release)Switch to Protocol B (Buffered Silica) or Neutral Alumina.
Poor separation of Mono/Di-bromo Similar polarityUse a shallower gradient (e.g., 0%

2% EtOAc over 20 CV). Use Heptane instead of Hexane.
Fractions smoke/fume Residual Bromine/HBrWash crude ether solution with cold water/brine before chromatography.
Broad peaks / Tailing Acidic interaction or overloadAdd 1% TEA (Protocol B) to sharpen peaks. Reduce loading.

Safety: Handling Lachrymators

14
  • Engineering Controls: ALWAYS work in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (not just safety glasses).

  • Decontamination:

    • Keep a beaker of 10% aqueous NaOH or KOH in the hood.

    • Dip all contaminated spatulas, pipettes, and glassware into this base bath immediately after use.[1] The base hydrolyzes the lachrymator to the non-volatile

      
      -hydroxy ketone.
      
    • Caution: This reaction is exothermic.

Decision Workflow

Use this logic gate to determine the optimal purification path for your specific compound.

WorkflowStartCrude α-Bromo KetoneStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidOilOil / AmorphousStateCheck->OilRecrystRecrystallization(EtOH or Hexane/Et2O)Solid->RecrystPreferredTLC2D TLC Stability TestOil->TLCStableStable on SilicaTLC->StableUnstableDecomposesTLC->UnstableFlashProtocol A:Rapid Flash (Hex/EtOAc)Stable->FlashBufferedProtocol B:Buffered Silica (+1% TEA)Unstable->Buffered

Figure 2: Purification decision matrix.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link[1]

  • BenchChem. (2025).[4] "Managing thermal instability of alpha-bromo ketones". BenchChem Technical Guides. 4

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". Department of Chemistry. 2[1]

  • Podgoršek, A.; Iskra, J. (2025). "Bromination of ketones with H2O2–HBr 'on water'". Green Chemistry. 6

  • Fisher Scientific. "Safety Data Sheet: Bromomethyl tert-butyl ketone". 7

Analytical Control Strategy and HPLC Method Development for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Executive Rationale: The Analyte's Chemical Reality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone requires navigating two competing chemical liabilities: the high reactivity of the


-bromo ketone moiety and the acidic nature of the dual phenolic hydroxyl groups.

As an Application Scientist, I approach method development not by trial and error, but by reverse-engineering the molecule's degradation pathways. The


-bromo group is a potent alkylating agent, highly susceptible to nucleophilic attack and solvolysis in protic environments. Concurrently, the 2,6-dihydroxy substitutions possess pKa values of approximately 8.0–9.0. If the mobile phase pH is not strictly controlled, partial ionization of these phenols will cause severe secondary interactions with residual silanols on the stationary phase, manifesting as unacceptable peak tailing.

To counteract these issues, the method must utilize a highly acidic mobile phase and an aprotic sample diluent. This approach is grounded in established chromatographic behaviors of similar bromophenolic compounds [1] and


-bromoacetophenones [2].

Stability A 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone B Solvolysis / Hydrolysis (Degradation to Trihydroxyacetophenone) A->B Protic Solvents (MeOH/H2O) / High pH C Phenolate Ionization (Severe Peak Tailing) A->C Neutral to Basic pH (> 6.0) D Acidic Mobile Phase (0.1% TFA / pH ~2.0) D->A Stabilizes C-Br bond & Protonates Phenols

Fig 1: Chemical stability pathways dictating the necessity of acidic chromatographic conditions.

Methodological Causality and System Design

To ensure this protocol functions as a self-validating system , every parameter has been selected with a specific mechanistic purpose:

  • Stationary Phase Selection: An end-capped C18 column (e.g., Phenomenex Luna C18 or equivalent) is mandatory. End-capping minimizes the presence of free silanols, which would otherwise form strong hydrogen bonds with the dihydroxyphenyl groups, leading to peak broadening.

  • Mobile Phase Modifier: We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA acts as an ion-pairing agent and drives the pH down to ~2.0. This keeps the phenolic groups fully protonated (neutral) and completely halts the nucleophilic hydrolysis of the

    
    -bromo group during the run[1].
    
  • Sample Diluent: Do not use Methanol. Methanol will induce solvolysis, converting the bromide into a methoxy ether over time. Acetonitrile (ACN) acidified with 0.1% Formic Acid is the optimal aprotic diluent to maintain sample integrity in the autosampler.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and MS-grade water in a 50:50 (v/v) ratio. Add 0.1% Formic acid. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the prepared diluent. Note: Store at 4°C protected from light.

  • Working Sample Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds to ensure homogeneity.

Chromatographic Execution

Set up the HPLC system according to the quantitative parameters defined in the tables below. Purge the system with Mobile Phase A and B for at least 10 minutes to ensure baseline stability before injecting the blank.

Self-Validating System Suitability Test (SST)

Before analyzing unknown purity batches, the system must prove its resolving power. Inject a "Resolution Mix" containing the analyte and its primary degradation product (2,2',6'-trihydroxyacetophenone, generated by intentionally boiling a small aliquot of the standard in water for 1 hour). The system is only valid if the resolution (


) between the degradant and the active peak is 

.

Workflow A 1. Aprotic Sample Prep (ACN + 0.1% FA) B 2. SST Injection (Resolution Mix) A->B C 3. Gradient Separation (End-capped C18) B->C D 4. Purity Profiling (UV 254 nm) C->D

Fig 2: Step-by-step HPLC method development and validation workflow for purity profiling.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification / Setpoint
Column End-capped C18 (150 mm × 4.6 mm, 3 µm or 5 µm)
Mobile Phase A HPLC-Grade Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Prevents on-column thermal degradation)
Detection Wavelength 254 nm (Primary) and 280 nm (Secondary)
Injection Volume 10 µL
Autosampler Temp 4 °C
Table 2: Gradient Elution Program

A gradient is employed to elute highly polar hydrolysis products early, while ensuring the strongly retained intact bromo-ketone elutes with sharp peak symmetry.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold
15.01090Linear gradient (Analyte elution)
18.01090Column wash
18.19010Return to initial conditions
25.09010Re-equilibration
Table 3: System Suitability and Acceptance Criteria
ParameterAcceptance CriteriaScientific Justification
Retention Time RSD

(n=5)
Ensures pump stability and consistent mobile phase mixing.
Peak Area RSD

(n=5)
Validates autosampler precision and analyte stability in diluent.
Tailing Factor (

)

Confirms complete suppression of phenolate ionization.
Resolution (

)

Proves the method is stability-indicating against hydrolysis products.

References

To ensure authoritative grounding, the principles applied in this protocol regarding the stabilization of bromophenols and


-bromo ketones in liquid chromatography are derived from the following peer-reviewed and industry-standard methodologies:
  • Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: Marine Drugs (PubMed Central) URL: [Link]

  • Title: Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column Source: SIELC Technologies Method Application Library URL: [Link]

Sources

GC-MS protocol for identifying impurities in bromoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-bromoacetophenone (phenacyl bromide) is a foundational reaction in organic chemistry, serving as a precursor for heterocycles and pharmaceutical intermediates. However, the electrophilic bromination of acetophenone is prone to competing pathways, yielding poly-brominated species and ring-substituted isomers. This Application Note provides a high-fidelity Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to separate and unambiguously identify these impurities. By leveraging specific isotopic fragmentation patterns, this method acts as a self-validating system, allowing researchers to distinguish between constitutional isomers (e.g.,


-bromo vs. ring-bromo) without requiring individual standards for every potential byproduct.

Chemical Context & Impurity Profiling

To control purity, one must understand the genesis of impurities. The bromination of acetophenone typically proceeds via an acid-catalyzed enolization mechanism.[1]

  • Target Reaction: Acetophenone

    
     Enol 
    
    
    
    2-Bromoacetophenone (
    
    
    -substitution).
  • Over-Bromination (Thermodynamic Pitfall): The introduction of an electron-withdrawing bromine atom at the

    
    -position increases the acidity of the remaining 
    
    
    
    -protons, accelerating enolization and leading to 2,2-dibromoacetophenone .
  • Regio-Isomerism (Kinetic/Catalytic Pitfall): While standard conditions favor

    
    -substitution, the presence of Lewis acids or specific solvents can activate the aromatic ring, leading to 3'-bromoacetophenone  or 4'-bromoacetophenone .
    

Safety Warning: 2-Bromoacetophenone is a potent lachrymator. All sample preparation must occur in a functioning fume hood. Neutralize waste with aqueous sodium bisulfite before disposal.

Visualizing the Impurity Landscape

The following pathway illustrates the divergence points where impurities are generated.

ReactionPathways Acetophenone Acetophenone (Starting Material) Enol Enol Intermediate Acetophenone->Enol H+ / Catalyst RingBromo 3'/4'-Bromoacetophenone (Ring Substitution) Acetophenone->RingBromo Lewis Acid / Side Rxn Target 2-Bromoacetophenone (Target) Enol->Target + Br2 (Controlled) DiBromo 2,2-Dibromoacetophenone (Over-Bromination) Target->DiBromo + Excess Br2 / Time

Figure 1: Reaction pathways showing the genesis of critical impurities during acetophenone bromination.

Experimental Protocol

This protocol utilizes a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), which separates components based on boiling point and polarity. The mass spectrometer is operated in Electron Ionization (EI) mode to generate structure-specific fragment ions.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid alcohols (methanol) to prevent potential acetal formation or solvolysis of the alkyl bromide.

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute 1:100 to obtain a working concentration of ~10 µg/mL (10 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase; excellent for halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution of isomers.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column saturation and improves peak shape.
Oven Program 50 °C (hold 2 min)

15 °C/min

300 °C (hold 5 min)
Low initial temp focuses volatiles; ramp separates isomers.
Transfer Line 280 °CPrevents condensation of high-boiling dibromo species.
Ion Source EI (70 eV), 230 °CStandard ionization energy for reproducible library matching.
Scan Range m/z 40 – 400Covers molecular ions of mono/di/tri-bromo species.

Data Analysis & Interpretation (The Self-Validating System)

The power of this protocol lies in the Mass Spectral Logic . You do not need a reference standard to identify if a peak is a mono- or di-bromo species; the physics of bromine isotopes validates the identity.

Isotopic Signatures (The "Fingerprint")

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). This natural 1:1 abundance creates distinct patterns in the molecular ion (

) cluster.
  • Mono-bromo (

    
    ): 
    
    
    
    and
    
    
    appear as a 1:1 doublet .
  • Di-bromo (

    
    ): 
    
    
    
    ,
    
    
    , and
    
    
    appear as a 1:2:1 triplet .
Fragmentation Logic: Isomer Differentiation

Distinguishing the target (


-bromo) from the impurity (ring-bromo) relies on bond cleavage energetics.
  • Target: 2-Bromoacetophenone (Phenacyl Bromide)

    • Mechanism: The weakest bond is the

      
       bond between the carbonyl and the alpha-carbon (
      
      
      
      ).
    • Dominant Fragment: Cleavage generates the Benzoyl cation (m/z 105) and a neutral

      
       radical.
      
    • Spectrum: Base peak at m/z 105.[2] Molecular ion (198/200) is visible but weaker.

  • Impurity: 3'-Bromoacetophenone (Ring Substituted)

    • Mechanism: The bromine is attached to the aromatic ring (strong bond). The weakest bond is the alpha-cleavage of the methyl group (

      
      ).
      
    • Dominant Fragment: Loss of methyl (

      
      , mass 15) generates the Bromobenzoyl cation (m/z 183/185) .
      
    • Spectrum: Major doublet peaks at m/z 183 and 185. Base peak is not 105.

Summary of Diagnostic Ions
CompoundMolecular Ion (

)
Isotope PatternBase Peak (100%)Key Diagnostic Fragment
Acetophenone 120Single105 (

)
77 (

)
2-Bromoacetophenone 198, 2001:1 Doublet105 (

)
Loss of 93/95 (

)
3'-Bromoacetophenone 198, 2001:1 Doublet183, 185 (

)
Loss of 15 (

)
2,2-Dibromoacetophenone 276, 278, 2801:2:1 Triplet105 (

)
Loss of 173 (

)
Analytical Workflow Diagram

GCMS_Workflow Sample Crude Reaction Mix (Dilute in DCM) GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep MS_Det MS Detection (EI Source) GC_Sep->MS_Det Decision Check M+ Isotope Pattern MS_Det->Decision Pattern1 No Br Pattern (M+ 120) Decision->Pattern1 Pattern2 1:1 Doublet (M+ 198/200) Decision->Pattern2 Pattern3 1:2:1 Triplet (M+ 276/278/280) Decision->Pattern3 Result1 Acetophenone (Start Material) Pattern1->Result1 FragCheck Check Base Peak Pattern2->FragCheck Result3 Dibromo Impurity Pattern3->Result3 Base105 Base Peak 105 (Benzoyl Cation) FragCheck->Base105 Base183 Base Peak 183/185 (Bromobenzoyl Cation) FragCheck->Base183 TargetID TARGET: 2-Bromoacetophenone Base105->TargetID IsomerID IMPURITY: Ring-Bromo Isomer Base183->IsomerID

Figure 2: Logic flow for identifying bromoacetophenone species based on MS spectral data.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for MS fragmentation patterns of aromatic ketones and isotopic abundance rules).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 2-Bromoacetophenone Mass Spectrum. [Link] (Verified reference spectrum for target compound).

Sources

High-Resolution NMR Characterization of the Pharmacophore Intermediate 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context[1][2][3][4][5][6]

The compound 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (also referred to as


-bromo-2,6-dihydroxyacetophenone) is a critical intermediate in the synthesis of flavonoids, chromones, and acylphloroglucinol derivatives. Its structural integrity is pivotal for downstream efficacy, yet it presents specific characterization challenges due to its lachrymatory nature and susceptibility to hydrolysis.

This guide provides a definitive protocol for the structural validation of this compound using 1H and 13C NMR. Unlike standard acetophenones, the 2,6-dihydroxy substitution pattern introduces a strong intramolecular hydrogen bonding network that locks the molecular conformation, significantly influencing chemical shifts and spectral symmetry.

Key Structural Features[7]
  • Symmetry: The molecule possesses a

    
     axis of symmetry (passing through C-1 and C-4) if the rotation of the acetyl group is fast, or if the intramolecular H-bonds are symmetric. In practice, the 3- and 5-positions are chemically equivalent.
    
  • Intramolecular H-Bonding: The carbonyl oxygen acts as a dual acceptor for the hydroxyl protons at positions 2 and 6, resulting in extreme deshielding of the phenolic protons.

  • 
    -Halogenation:  The presence of bromine at the 
    
    
    
    -position (
    
    
    ) introduces a heavy-atom effect in 13C NMR and a significant downfield shift in 1H NMR relative to the methyl precursor.

Sample Preparation Protocol

Safety Warning: This compound is a potent lachrymator and skin irritant. All handling must occur within a functioning fume hood.

Solvent Selection Strategy
  • CDCl

    
     (Chloroform-d): Recommended for structural confirmation. The non-polar nature of CDCl
    
    
    
    preserves the intramolecular hydrogen bonds, resulting in sharp, distinct phenolic signals.
  • DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    ):
    Secondary option. Use only if solubility in CDCl
    
    
    is insufficient. Note that DMSO is a strong H-bond acceptor and may compete with the intramolecular bond, potentially broadening the OH signals or shifting them upfield.
Preparation Workflow

To ensure spectral fidelity and prevent hydrolysis (conversion to the


-hydroxy impurity), follow this strict workflow:

SamplePrep Solid Raw Solid (Store at -20°C) Weigh Weighing (10-15 mg) Solid->Weigh Argon Atmosphere Dry Vacuum Dry (Remove AcOH/H2O) Weigh->Dry < 30 mins Solvent Add Solvent (0.6 mL CDCl3 + TMS) Dry->Solvent Neutralize Acidity Filter Filtration (Glass Wool) Solvent->Filter Remove Particulates Acquire Acquisition (Immediate) Filter->Acquire Avoid Hydrolysis

Figure 1: Sample preparation workflow emphasizing speed and moisture exclusion to prevent hydrolysis of the


-bromo moiety.

1H NMR Characterization (400 MHz)

Solvent: CDCl


 (Referenced to TMS at 

0.00 ppm)

The proton spectrum is characterized by a distinct aromatic pattern and a highly deshielded methylene singlet.

Spectral Data Summary
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
11.50 – 12.80 Singlet (s)2H-OH (C-2, C-6)Chelated phenolic protons. Sharpness indicates strong intramolecular H-bond.
7.30 – 7.40 Triplet (

,

Hz)
1HAr-H (C-4)Para to ketone. Coupled to H-3/H-5.
6.40 – 6.50 Doublet (

,

Hz)
2HAr-H (C-3, C-5)Meta to ketone. Shielded by ortho-OH groups.
4.45 – 4.70 Singlet (s)2H-CH

Br

-Methylene. Deshielded by C=O and Br.
Expert Analysis
  • The "Resorcinol" Pattern: The aromatic region displays an

    
     spin system (or 
    
    
    
    at high field). The triplet at
    
    
    7.35 ppm and doublet at
    
    
    6.45 ppm are diagnostic of the 1,2,3-trisubstituted benzene ring with symmetry.
  • The Methylene Singlet: In the precursor (2,6-dihydroxyacetophenone), the methyl group appears at

    
    2.7 ppm. The substitution of H for Br causes a downfield shift of 
    
    
    
    ppm, placing the signal near 4.5 ppm.
  • Absence of Coupling: The

    
     appears as a singlet because there are no vicinal protons on the adjacent carbonyl carbon.
    

13C NMR Characterization (100 MHz)

Solvent: CDCl


 (Referenced to Center Line at 

77.16 ppm)

The carbon spectrum confirms the carbon skeleton and the oxidation state of the


-carbon.
Spectral Data Summary
Chemical Shift (

, ppm)
Type (DEPT-135)AssignmentStructural Insight
192.0 – 196.0 Quaternary (C)C=O (C-1')Carbonyl carbon. Slightly shielded relative to non-H-bonded ketones due to resonance.
160.0 – 164.0 Quaternary (C)C-OH (C-2, C-6)Oxygenated aromatic carbons. Deshielded by electronegative oxygen.
136.0 – 138.0 Methine (CH)Ar-C (C-4)Para position.
108.0 – 112.0 Quaternary (C)C-1 (Ipso)Bridgehead carbon. Shielded relative to C-OH.[1]
106.0 – 108.0 Methine (CH)Ar-C (C-3, C-5)Ortho to OH groups.
30.0 – 35.0 Methylene (CH

)
-CH

Br

-Carbon. Shielded by the "Heavy Atom Effect" of Bromine relative to Cl or O.
Expert Analysis
  • Symmetry Confirmation: Although the molecule has 8 carbons, only 6 signals are observed in the broadband decoupled spectrum.[2][3] This confirms the equivalence of C-2/C-6 and C-3/C-5, validating the symmetric substitution pattern.

  • The Heavy Atom Effect: A novice might expect the C-Br carbon to be very far downfield (40-50 ppm). However, bromine's large electron cloud provides a shielding effect (relative to chlorine), typically placing

    
    -bromo ketones in the 30-35 ppm range.
    

Structural Validation Logic (Connectivity)

To unequivocally prove the structure and rule out regioisomers (e.g., bromination on the ring), 2D NMR (HMBC) is required.

AssignmentLogic cluster_logic Logic Gate: Regioisomer Check Proton_CH2 1H: -CH2Br (4.5 ppm) Carbon_CO 13C: C=O (~193 ppm) Proton_CH2->Carbon_CO HMBC (2J) Strong Correlation Proton_Ar 1H: Ar-H (6.4 ppm) Proton_Ar->Carbon_CO HMBC (3J) Weak Correlation Carbon_Ipso 13C: C-1 (~110 ppm) Proton_Ar->Carbon_Ipso HMBC (3J) Carbon_COH 13C: C-2,6 (~162 ppm) Proton_Ar->Carbon_COH HMBC (2J) Check If Br was on Ring: -CH2 would be Methyl (~2.7 ppm) Symmetry would be lost

Figure 2: HMBC connectivity logic. The correlation between the 4.5 ppm singlet and the carbonyl carbon confirms


-bromination rather than ring bromination.

References

  • Compound Interest. (2023).[4] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2',6'-Dihydroxyacetophenone Spectral Data. PubChem Database.[5] Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Syntheses. (1941). Synthesis of 2,6-Dihydroxyacetophenone (Precursor Protocol). Org. Synth. 1941, 21, 22. Retrieved from [Link]

Sources

Strategic Deployment of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone in Flavonoid & Aurone Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the strategic application of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9) as a high-value electrophilic precursor in the synthesis of 5-hydroxyflavonoids and 4-hydroxyaurones .[1] While standard flavonoid synthesis often utilizes non-halogenated acetophenones, the deployment of this


-bromo derivative offers distinct mechanistic advantages:
  • Regioselective Cyclization: The

    
    -bromo motif serves as a built-in leaving group, facilitating rapid intramolecular etherification to form the furanone core of aurones or the pyranone core of flavonoids.[1]
    
  • Access to A-Ring Hydroxylation: The 2,6-dihydroxy substitution pattern on the precursor translates directly to the 5-hydroxy position in the final flavonoid scaffold (A-ring), a critical pharmacophore for hydrogen-bonding interactions in kinase inhibition (e.g., CDK, PKC).[1]

  • Versatility: It serves as a divergent intermediate for both Aurones (via Knoevenagel/Darzens-type condensation) and 3-Hydroxyflavones (via Algar-Flynn-Oyamada oxidation).

Mechanistic Advantage & Retrosynthesis[1]

The utility of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone lies in its dual electrophilic nature. The carbonyl carbon and the


-carbon (bearing the bromine) create a "push-pull" system when reacted with nucleophilic aldehydes or bases.[1]
Structural Translation
  • Precursor: 2,6-Dihydroxyacetophenone core.[1]

  • Target 1 (Aurones): Yields 4-hydroxyaurones .[1] The C1-C2 bond of the acetophenone becomes the C3-C2 bond of the aurone.

  • Target 2 (Flavonoids): Yields 5-hydroxyflavones or 5-hydroxyflavonols .[1] The 5-OH group forms a stable 6-membered intramolecular hydrogen bond with the C4-carbonyl, significantly influencing metabolic stability and lipophilicity.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this precursor.

FlavonoidSynthesis Precursor 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Electrophilic Core) Intermediate α-Bromo Chalcone Intermediate Precursor->Intermediate Aldol Condensation (Base, RT) Aldehyde Ar-CHO (Benzaldehyde deriv.) Aldehyde->Intermediate Base Base (K2CO3 / NaOH) Base->Intermediate Aurone 4-Hydroxyaurone (Benzofuranone Scaffold) Intermediate->Aurone Intramolecular SN2 (Cyclization) Flavonol 5-Hydroxyflavonol (3-Hydroxyflavone) Intermediate->Flavonol AFO Oxidation (H2O2, NaOH) Flavone 5-Hydroxyflavone Intermediate->Flavone Dehydrobromination (Thermal/Base)

Figure 1: Divergent synthetic pathways from 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.[1] The


-bromo group directs cyclization towards Aurones or allows for oxidative expansion to Flavonols.[1]

Experimental Protocols

Safety Pre-Requisites[1]
  • Lachrymator Warning:

    
    -Bromo ketones are potent lachrymators.[1] All weighing and reactions must be performed in a functioning fume hood.
    
  • Skin Irritant: Wear nitrile gloves and lab coat. In case of contact, wash with copious amounts of water and soap.

  • Reactivity: Avoid contact with strong oxidizing agents.

Protocol A: Synthesis of 4-Hydroxyaurones (Direct Cyclization)

This protocol utilizes the "Darzens-type" condensation where the bromine is displaced by the phenoxide oxygen to close the furan ring.[1]

Materials:

  • 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 eq)[1]

  • Substituted Benzaldehyde (1.1 eq) (e.g., 4-methoxybenzaldehyde)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetone (Reagent Grade)[1]

  • Hydrochloric Acid (1N)[1]

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (231 mg, 1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in Acetone (10 mL).

  • Catalysis: Add anhydrous

    
      (276 mg, 2.0 mmol) to the solution.
    
  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting bromide (

      
      ) should disappear, and a fluorescent yellow/orange spot (Aurone) should appear.
      
  • Workup:

    • Filter off the inorganic salts (

      
      /KBr).[1]
      
    • Evaporate the acetone filtrate under reduced pressure.[2]

    • Resuspend the residue in cold water (20 mL) and acidify to pH 3-4 with 1N HCl to protonate the phenolic hydroxyl group.[1]

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Recrystallize from Ethanol/Water (9:1) to obtain the pure 4-hydroxyaurone.

Yield Expectation: 65–80% Characterization:


H NMR will show a characteristic singlet olefinic proton (

) around

6.5–6.8 ppm.[1]
Protocol B: Synthesis of 5-Hydroxyflavonols (Algar-Flynn-Oyamada Variant)

This route targets the 3-hydroxyflavone skeleton, essential for antioxidant activity.[1]

Materials:

  • 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 eq)[1]

  • Substituted Benzaldehyde (1.1 eq)[1]

  • Sodium Hydroxide (NaOH), 15% aqueous solution[1]

  • Hydrogen Peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), 30% solution[1][3]
    
  • Ethanol[3]

Step-by-Step Methodology:

  • Chalcone Formation (In Situ):

    • Dissolve the bromide (1.0 mmol) and benzaldehyde (1.1 mmol) in Ethanol (10 mL).

    • Cool to 0°C in an ice bath.

    • Add NaOH (15% aq, 2 mL) dropwise. Note: The solution will turn deep yellow/orange due to phenoxide formation.

    • Stir at 0°C for 2 hours. Mechanistic Note: The bromine may be hydrolyzed or displaced during this step, forming a chalcone intermediate.[1]

  • Oxidative Cyclization:

    • To the same reaction vessel (still at 0°C), add

      
        (30%, 1 mL) dropwise.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Observation: The color typically shifts from deep orange to pale yellow as the flavonol forms.

  • Quenching & Isolation:

    • Pour the reaction mixture into crushed ice (50 g) containing HCl (5 mL).

    • A pale yellow solid (the Flavonol) will precipitate.

  • Purification:

    • Filter and wash with cold water.

    • Recrystallize from Methanol.

Yield Expectation: 50–65% Critical Control Point: Temperature control during


 addition is vital to prevent over-oxidation or ring cleavage (Baeyer-Villiger type side reactions).[1]

Data Summary & Troubleshooting

ParameterAurone Protocol (A)Flavonol Protocol (B)
Primary Reagent

/ Acetone
NaOH /

/ EtOH
Reaction Temp Room Temperature0°C

RT
Key Intermediate

-Bromo-chalcone (Transient)
Chalcone / Epoxide
Color Change Colorless

Yellow/Orange
Orange

Pale Yellow
Common Issue Incomplete cyclizationPolymerization / Tar formation
Fix Increase time or reflux (50°C)Maintain strict 0°C during addition
Troubleshooting the Bromide[1]
  • Stability: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone degrades if exposed to moisture/light.[1] Store at -20°C under argon.

  • Side Reaction: If the yield is low, the bromine might be undergoing intermolecular alkylation (dimerization).[1] Dilution (0.05 M) helps favor intramolecular cyclization.

References

  • Molecules (MDPI). (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6663. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2014). Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. Rev. Roum. Chim., 59(11-12), 1003-1011. Retrieved from [Link] (Specific synthesis of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone).

  • SciSpace. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.[3][4] Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Heterocycles from 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (also known as


-bromo-2,6-dihydroxyacetophenone) represents a high-value "divergent scaffold" in medicinal chemistry. Its unique reactivity profile stems from the synergy between the highly electrophilic 

-haloketone moiety and the nucleophilic ortho-hydroxyl groups.

Unlike simple acetophenones, the 2,6-dihydroxy substitution pattern allows for:

  • Dual Nucleophilic/Electrophilic Character: Enabling intramolecular cyclizations to form oxygenated fused rings (e.g., benzofurans).[1]

  • Hantzsch-Type Condensations: Facilitating rapid access to nitrogen-sulfur heterocycles (thiazoles) while retaining the redox-active resorcinol core.

  • Fused N-Heterocycles: Serving as a backbone for imidazo[1,2-a]pyridines and quinoxalines.[1]

This guide provides validated protocols for transforming this precursor into three distinct heterocyclic classes, emphasizing mechanistic causality and reproducibility.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Molecular Formula

Molecular Weight 231.04 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, acetone, DMSO; sparingly soluble in water.
Stability Light-sensitive; susceptible to hydrolysis. Store at 2-8°C under inert atmosphere.
Hazards Lachrymator, skin irritant.[1] Handle in a fume hood.

Reaction Pathways Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactionPathways cluster_legend Reaction Types SM 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Thiazole 4-(2,6-Dihydroxyphenyl)-2-aminothiazole (Hantzsch Synthesis) SM->Thiazole + Thiourea EtOH, Reflux Benzofuran 4-Hydroxybenzofuran-3-one (Intramolecular Cyclization) SM->Benzofuran + NaOAc MeOH, Reflux Imidazo 2-(2,6-Dihydroxyphenyl)imidazo[1,2-a]pyridine (Ortoleva-King Type) SM->Imidazo + 2-Aminopyridine EtOH, Reflux key Green: N,S-Heterocycle | Red: O-Heterocycle | Yellow: Fused N-Heterocycle

Caption: Divergent synthesis pathways from 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone yielding three distinct heterocyclic cores.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Hydroxybenzofuran-3-one (Coumaranone)

Target Class: Oxygenated Fused Heterocycles Mechanism: Intramolecular


 displacement. The base deprotonates the phenolic hydroxyl, which attacks the 

-carbon, displacing the bromide.

Reagents:

  • Starting Material (1.0 equiv)

  • Sodium Acetate (anhydrous, 2.0 equiv)[1]

  • Methanol (HPLC grade, 10 mL/mmol)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 mmol, 231 mg) in Methanol (10 mL).

  • Base Addition: Add Sodium Acetate (2.0 mmol, 164 mg) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, and a more polar spot (product) will appear.[1]
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Pour the residue into crushed ice/water (20 mL).

    • A precipitate should form.[1] Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Key Insight: The 2,6-substitution pattern ensures that one hydroxyl group cyclizes while the other remains free at the C-4 position of the benzofuran ring, providing a handle for further functionalization.

Protocol B: Synthesis of 4-(2,6-Dihydroxyphenyl)-2-aminothiazole

Target Class: N,S-Heterocycles (Thiazoles) Mechanism: Hantzsch Thiazole Synthesis. Condensation of the


-haloketone with a thioamide (thiourea).

Reagents:

  • Starting Material (1.0 equiv)

  • Thiourea (1.1 equiv)[1]

  • Ethanol (absolute, 10 mL/mmol)[1]

Procedure:

  • Setup: Dissolve 2-bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 mmol, 231 mg) in Ethanol (10 mL).

  • Addition: Add Thiourea (1.1 mmol, 84 mg). The thiourea may not dissolve immediately.

  • Reaction: Heat the mixture to reflux. The solids will dissolve, and the solution often turns yellow.[1] Maintain reflux for 2–3 hours.

  • Precipitation: Upon cooling, the hydrobromide salt of the product may precipitate directly.[1]

  • Neutralization (Optional but recommended):

    • Cool to room temperature.[1][2]

    • Neutralize with aqueous saturated

      
       or 10% ammonium hydroxide until pH 
      
      
      
      8.
    • The free base will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with water, and dry.

Expected Yield: 80–90% Key Insight: This reaction is highly chemoselective. The nucleophilic sulfur attacks the


-carbon first, followed by cyclization of the nitrogen onto the carbonyl.
Protocol C: Synthesis of 2-(2,6-Dihydroxyphenyl)imidazo[1,2-a]pyridine

Target Class: Fused N-Heterocycles Mechanism: Condensation of 2-aminopyridine with the


-haloketone involving alkylation of the ring nitrogen followed by cyclodehydration.

Reagents:

  • Starting Material (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)[1]

  • Ethanol (10 mL/mmol) or DMF (if solubility is an issue)[1]

Procedure:

  • Mixing: In a reaction vial, combine 2-bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.1 mmol, 104 mg) in Ethanol (10 mL).

  • Heating: Reflux the mixture for 4–6 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The residue is often the hydrobromide salt. Dissolve in minimal water and neutralize with

      
       to precipitate the free base.
      
    • Extract with Ethyl Acetate (3 x 15 mL) if precipitation is oily.[1]

    • Dry organic layers over

      
       and concentrate.[1]
      
  • Purification: Silica gel column chromatography (DCM:MeOH 95:5) is often required to remove traces of unreacted aminopyridine.[1]

Expected Yield: 60–75%[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Benzofuran) Competition from intermolecular reactions or hydrolysis.Ensure strictly anhydrous conditions if using stronger bases.[1] Use NaOAc as a mild buffer.
Oily Product (Thiazole) Incomplete neutralization or trapped solvent.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Multiple Spots (TLC) Decomposition of starting material (light sensitivity).Use freshly recrystallized starting material.[1] Protect reaction from light.[1]

References

  • Synthesis of Benzofurans via Intramolecular Cyclization

    • Source: ChemicalBook & Organic Chemistry Portal.[1]

    • Context: Protocols for cyclization of -halo-2-hydroxyacetophenones using sodium acet
    • Verification:

  • Hantzsch Thiazole Synthesis

    
    -Bromoacetophenones: 
    
    • Source: BenchChem Application Notes.[1]

    • Context: General procedure for reacting 2-bromo-4'-hydroxyacetophenone with thiourea, adaptable to the 2,6-isomer.
    • Verification:[1]

  • Reactivity of 2-Bromo-1-(2,6-dihydroxyphenyl)

    • Source: Revue Roumaine de Chimie (Ultrasound-assisted synthesis).[1]

    • Context: Physical properties and bromination protocols for dihydroxyacetophenones.[1]

    • Verification:

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Heterocycles (Via 2-aminopyridine condensation).[1]

    • Context: Standard mechanism for -bromoketone condens
    • Verification:

Sources

Application Notes & Protocols for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Core Compound Analysis: Understanding the Inherent Risks

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a functionalized aromatic α-bromoketone. The reactivity and potential hazards of this molecule are dictated by three key features:

  • The α-Bromo Ketone Moiety: This functional group makes the compound a potent electrophile and alkylating agent. α-Haloketones are notoriously reactive and are often lachrymatory (tear-inducing) and strong irritants.

  • The Dihydroxyphenyl Ring: The two hydroxyl groups on the aromatic ring can influence the compound's solubility, reactivity, and potential for intramolecular hydrogen bonding. They may also be susceptible to oxidation.

  • Steric Hindrance: The 2,6-substitution pattern (ortho-substitution to the acetyl group) introduces significant steric hindrance around the carbonyl group, which may influence its reaction kinetics compared to other isomers.

A research article on the bromination of various dihydroxyacetophenones noted that the reaction for the 2,6-isomer "did not occur according with our expectations, having some particular aspects," suggesting it may be less stable or its synthesis less straightforward than other isomers.[1]

Hazard Identification and Risk Assessment

Based on the data from analogous compounds, a comprehensive risk assessment is mandatory before any handling.[2][3][4]

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryAnticipated Hazard StatementBasis of Extrapolation
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone.
Skin Corrosion/IrritationCategory 1C or 2H314: Causes severe skin burns and eye damage OR H315: Causes skin irritationα-Bromoketones are known irritants/corrosives. The precursor is a skin irritant (H315).[2][3][5] The 2,4-isomer is classified for severe skin burns (H314). The more severe classification should be assumed.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageThe precursor is a serious eye irritant (H319).[2][3][4] α-Bromoketones are lachrymatory and damaging to eyes. The 2,4-isomer classification supports this.
Respiratory Sensitization-H335: May cause respiratory irritationThe precursor is classified as a respiratory irritant.[2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone.

Causality of Hazards:

  • Corrosivity and Irritation: As a reactive alkylating agent, the compound can covalently modify proteins and other biomolecules in the skin, eyes, and respiratory tract, leading to cell damage and a strong inflammatory response.

  • Lachrymatory Effect: The high reactivity of the α-bromo group with nucleophiles on the surface of the eye stimulates nerve endings, causing intense tearing and pain.

cluster_0 Risk Assessment & Handling Workflow A Review this Guide & Available SDS for Analogs B Perform Experiment-Specific Risk Assessment A->B Mandatory First Step C Prepare Engineering Controls (Fume Hood, Eyewash) B->C Based on Assessed Risk D Don Appropriate PPE C->D Prior to Handling E Proceed with Protocol D->E Final Check F Decontaminate & Dispose of Waste E->F Post-Experiment cluster_1 General Synthetic Workflow A Reactants + 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone in Fume Hood B Reaction Under Inert Atmosphere A->B C Monitor Reaction (TLC / LC-MS) B->C D Cool to 0°C C->D Upon Completion E Slowly Add Quenching Agent D->E CRITICAL SAFETY STEP F Aqueous Workup & Extraction E->F G Purification (e.g., Chromatography) F->G

Caption: General Synthesis and Quenching Pathway.

Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][7]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7] Spill Management:

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood on maximum).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. [2]5. Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations. [6]

References

  • Metasci. Safety Data Sheet 2',6'-Dihydroxyacetophenone. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2'',6''-Dihydroxyacetophenone. [Link]

  • Carl ROTH. Safety Data Sheet: 2,6-Dihydroxyacetophenone. [Link]

  • ChemSynthesis. 2-bromo-1-(2,4-dihydroxyphenyl)ethanone. [Link]

  • Revue Roumaine de Chimie. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,6-Dihydroxyacetophenone Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bromination of 2,6-dihydroxyacetophenone. The core issue almost always stems from a fundamental chemoselectivity conflict: the substrate possesses a highly enolizable alpha-carbon competing against an extremely electron-rich, resorcinol-like aromatic ring. Without precise mechanistic control, reactions rapidly devolve into over-brominated mixtures or oxidized polymeric tars.

This guide is designed to diagnose your specific failure modes, explain the underlying chemical causality, and provide self-validating protocols to get your synthesis back on track.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am targeting the alpha-bromo ketone (2-bromo-1-(2,6-dihydroxyphenyl)ethanone), but my NMR shows a loss of aromatic protons. Why is the ring brominating instead? A1: You are likely using standard electrophilic reagents like Br₂/AcOH or N-Bromosuccinimide (NBS). The hydroxyl groups at the 2- and 6-positions strongly activate the C3 and C5 positions of the aromatic ring via resonance (+M effect). Consequently, Electrophilic Aromatic Substitution (EAS) is kinetically favored and vastly outpaces enolization and alpha-halogenation[1].

Solution: To achieve alpha-bromination, you must bypass the EAS pathway. We recommend using Copper(II) Bromide (CuBr₂) in a CHCl₃/EtOAc solvent system. Cu(II) coordinates with the carbonyl oxygen and the adjacent phenols, forming a chelate. This coordination promotes enolization and delivers bromine via a single-electron transfer (radical) mechanism directly to the alpha-carbon, effectively suppressing ring bromination[2].

Q2: I switched to the CuBr₂ method for alpha-bromination, but my yield is stuck below 40% and the reaction mixture turns into a black tar. What is happening? A2: Cu(II) is a mild oxidant, and electron-rich phenols are notoriously susceptible to oxidative degradation into quinones and subsequent polymerization (tar formation). If you are using conventional thermal heating (reflux), the oxidative degradation rate is competing with your bromination rate[3].

Solution: Transition to an ultrasound-assisted (US) protocol. Acoustic cavitation accelerates the heterogeneous solid-liquid CuBr₂ reaction, reducing reaction times from hours to mere minutes (e.g., 20 minutes). This kinetic advantage allows the alpha-bromination to complete before significant phenol oxidation occurs, drastically improving yields and product purity[2].

Q3: My target is actually the mono-ring-brominated product (3-bromo-2,6-dihydroxyacetophenone) for antibacterial screening. How do I prevent the formation of the 3,5-dibromo side product? A3: Ring bromination using NBS is highly efficient, but the first bromination only mildly deactivates the ring via inductive effects (-I), leaving the C5 position vulnerable to a second EAS event.

Solution: Strict stoichiometric and temperature control is required. Use exactly 1.0 equivalent of NBS in anhydrous acetonitrile at 50°C. Monitor closely via TLC and quench immediately upon consumption of the starting material. This protocol reliably yields ~70% of the mono-bromo product. Pushing the reaction with excess NBS (2.0+ eq) will quantitatively drive it to the 3,5-dibromo derivative (93-99% yield)[1].

Part 2: Reaction Optimization Matrix

The following table summarizes the quantitative parameters required to selectively drive the reaction toward your desired target molecule.

Target MoleculeReagent SystemReaction ConditionPrimary MechanismExpected YieldCommon Failure Mode
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone CuBr₂ (2.0 eq)CHCl₃/EtOAc (1:2), Ultrasound, 20 minCu(II) Enolate CoordinationGoodPhenol oxidation (if heated thermally)
3-Bromo-2,6-dihydroxyacetophenone NBS (1.0 eq)Anhydrous MeCN, 50°CElectrophilic Aromatic Substitution~70%Over-bromination to dibromo species
3,5-Dibromo-2,6-dihydroxyacetophenone NBS (2.0+ eq)Anhydrous MeCN, 50°CElectrophilic Aromatic Substitution93–99%N/A (Quantitative conversion)

Part 3: Mechanistic & Workflow Visualizations

BrominationMechanisms SM 2,6-Dihydroxyacetophenone (Highly Activated Ring) Reagent1 NBS (1.0 eq), MeCN 50°C SM->Reagent1 Reagent2 CuBr2, CHCl3/EtOAc Ultrasound SM->Reagent2 Path1 Electrophilic Aromatic Substitution (EAS) Prod1 3-Bromo-2,6-dihydroxyacetophenone (Ring Bromination) Path1->Prod1 Controlled Temp Fail1 Over-bromination (3,5-Dibromo) Path1->Fail1 Excess NBS / High Temp Path2 Cu(II) Enolate Coordination Prod2 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Alpha Bromination) Path2->Prod2 Short Reaction (US) Fail2 Phenol Oxidation (Tar Formation) Path2->Fail2 Prolonged Heating Reagent1->Path1 Br+ transfer Reagent2->Path2 Single-electron transfer

Divergent bromination pathways of 2,6-dihydroxyacetophenone and common failure modes.

CuBr2Workflow Step1 Dissolve Substrate (CHCl3/EtOAc 1:2) Step2 Add CuBr2 (2.0 eq, Heterogeneous) Step1->Step2 Step3 Ultrasound Irradiation (20 min, Pulse mode) Step2->Step3 Step4 Filter CuBr Byproduct (Redox Validation) Step3->Step4 Step5 Evaporate & Recrystallize (from Toluene) Step4->Step5

Step-by-step workflow for ultrasound-assisted alpha-bromination using CuBr2.

Part 4: Validated Experimental Protocols

Protocol A: Selective Alpha-Bromination (Targeting 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone)

This protocol utilizes acoustic cavitation to outpace oxidative degradation, ensuring high yields of the alpha-bromo derivative[2][3].

  • Preparation: In a dry flask, dissolve 12.5 mmol of 2,6-dihydroxyacetophenone in 30 mL of a solvent mixture containing Chloroform and Ethyl Acetate (1:2 v/v).

  • Reagent Addition: Add 25.0 mmol (2.0 equivalents) of finely powdered Copper(II) Bromide (CuBr₂).

    • Causality Note: The reaction is heterogeneous. CuBr₂ acts as both the enolization coordinator and the halogen source.

  • Ultrasound Irradiation: Expose the mixture to ultrasound irradiation using a probe reactor. Set the reactor to a pulse mode (e.g., 5s pulse / 5s pause) at 65% of full power for exactly 20 minutes[2].

  • Self-Validation & Workup: The reaction is self-validating; as Cu(II) is reduced to Cu(I), a white/pale precipitate of Copper(I) Bromide (CuBr) will form. Filter the reaction mixture to remove this byproduct.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from toluene to obtain pure white-yellow crystals of the alpha-bromo ketone.

Protocol B: Selective Mono-Ring Bromination (Targeting 3-Bromo-2,6-dihydroxyacetophenone)

This protocol relies on strict kinetic and stoichiometric control to prevent polybromination[1].

  • Preparation: Dissolve 1.0 equivalent of 2,6-dihydroxyacetophenone in anhydrous acetonitrile (5 mL per mmol of substrate).

  • Reagent Addition: Add exactly 1.0 equivalent of N-Bromosuccinimide (NBS) to the reaction flask.

  • Heating: Heat the mixture to 50°C.

    • Causality Note: Lower temperatures may stall the reaction, while higher temperatures provide enough activation energy to overcome the mild deactivation of the first bromine addition, leading to dibromination.

  • Monitoring & Quenching: Monitor strictly by TLC. Once the starting material is consumed, immediately remove the solvent in vacuo to halt the reaction and prevent over-bromination.

  • Workup: Partition the residue between water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via an open silica gel column (230–400 mesh) to isolate the amorphous yellow solid[1].

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health (NIH) / PMC. URL:[Link]

  • ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie. URL:[Link]

  • Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. ResearchGate. URL:[Link]

Sources

Technical Support Center: Purification & Stability of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Removal of Colored Impurities from 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Welcome to the Advanced Application Support Desk. As a Senior Application Scientist, I understand that the purity of α-halo ketones like 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is critical for downstream heterocycle synthesis. This compound presents a unique "perfect storm" for impurities: it contains an oxidation-prone resorcinol core, a reactive alkyl bromide, and a chelating 2,6-dihydroxy-carbonyl motif.[1]

This guide moves beyond generic advice, offering chemically grounded solutions to specific discoloration scenarios you are likely facing in the lab.

Part 1: Initial Assessment & Diagnostics[2]

Q: My crude product is not the expected off-white/pale yellow solid. What does the color indicate?

A: The specific hue of your impurity often reveals its chemical origin.[2] Use this diagnostic table to determine your purification strategy.

Observed ColorProbable CauseChemical MechanismRecommended Action
Rust / Red / Dark Brown Oxidized Phenols (Quinones) The electron-rich resorcinol ring oxidizes in air (especially under basic conditions) to form para- or ortho-quinoid species.[1][2]Activated Carbon Treatment followed by recrystallization.[2]
Green / Blue / Muddy Copper Chelation If CuBr₂ was used for bromination, residual Cu(II) chelates strongly to the 2,6-dihydroxy-carbonyl pocket.[1][2]Chelation Wash (EDTA or NH₄Cl/NH₃) before crystallization.[1][2]
Oily / Sticky Yellow Polymerization / Solvents Self-condensation of the reactive α-bromo ketone or residual high-boiling solvents.[1][2]Trituration with cold hexanes/pentane to induce solidification.[2]
Bright Orange Nuclear Bromination Over-bromination on the aromatic ring (3-bromo or 3,5-dibromo species) often yields highly colored byproducts.[1][2]Recrystallization from Toluene or Chloroform.[2][3]

Part 2: Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing oxidation products and trace nuclear brominated impurities.[1][2]

Why this works: The 2,6-dihydroxy substitution pattern creates strong intramolecular hydrogen bonding, reducing solubility in non-polar solvents compared to the 2,4-isomer.[1] We exploit this solubility differential.

Step-by-Step Methodology:

  • Solvent Selection: Use Toluene (preferred) or a Chloroform/Hexane (1:1) mixture.[2] Avoid alcohols (MeOH/EtOH) if possible, as they can promote solvolysis of the C-Br bond at elevated temperatures.[1]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Toluene needed to dissolve the solid at reflux (approx. 110°C).[1]

  • Decolorization (Critical):

    • Remove from heat source.[2]

    • Add Activated Charcoal (Norit) (5-10% by weight of crude mass).[1][2]

    • Caution: Do not add charcoal to boiling solvent; it will erupt.[2]

    • Return to reflux for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C.

  • Collection: Filter the pale yellow needles and wash with cold Hexane.[2]

Protocol B: Copper Removal (For CuBr₂ Routes)

Best for: Green/Blue discoloration resistant to normal recrystallization.[1][2]

Why this works: The 2,6-dihydroxy motif acts as a tridentate-like ligand (including the carbonyl), binding copper tightly.[1] Standard water washes fail to break this complex.[2] You must use a competitive ligand.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Chelation Wash:

    • Prepare a 10% aqueous solution of Ammonium Chloride (NH₄Cl) adjusted to pH 8–9 with Ammonium Hydroxide (NH₄OH).

    • Wash the organic layer vigorously with this buffer.[1][2] The aqueous layer should turn deep blue (Cu-amine complex).[1][2]

    • Repeat until the aqueous layer is colorless.[1][2]

  • Acid Wash: Wash with 1M HCl (briefly) to remove residual amine, then Brine.[2]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate to a solid. Proceed to Protocol A.

Part 3: Advanced Troubleshooting (FAQs)

Q: I tried recrystallizing, but the product "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the impurity profile depresses the melting point below the solvent's boiling point.[1]

  • The Fix: Re-dissolve the oil in a small amount of Dichloromethane (DCM).[1] Add Hexane dropwise until the solution turns cloudy (turbid).[1][2] Store this mixture in the freezer (-20°C) overnight. The slow polarity change often forces crystal lattice formation over amorphous oil.[2]

Q: Can I use Column Chromatography? A: Yes, but with extreme caution.

  • Risk: Silica gel is slightly acidic.[2] α-Bromo ketones are acid-sensitive and can degrade/isomerize on the column, turning the band brown during purification.[1][2]

  • Modification: Neutralize your silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading.[1][2] Elute quickly with a Hexane/Ethyl Acetate gradient (start 95:5, move to 80:20).[1]

Q: Why does my product turn pink/brown after sitting on the bench for a day? A: You are observing autocatalytic decomposition .[2] The compound releases trace HBr over time.[1][2] HBr catalyzes further decomposition and oxidation of the phenolic rings.[1][2]

  • The Fix: You must store this compound under an inert atmosphere (Argon/Nitrogen) at -20°C .[1][2] For long-term storage, add a stabilizer like a small piece of copper wire (if not using for biological assays) or store as a solid, never in solution.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone based on impurity type.

PurificationStrategy Start Crude 2-Bromo-1- (2,6-dihydroxyphenyl)ethanone CheckColor Diagnostic: Check Color Start->CheckColor GreenBlue Color: Green / Blue (Copper Contamination) CheckColor->GreenBlue RedBrown Color: Red / Brown (Oxidation / Quinones) CheckColor->RedBrown Orange Color: Bright Orange (Nuclear Bromination) CheckColor->Orange ChelationWash Protocol B: Chelation Wash (NH4Cl / NH4OH) GreenBlue->ChelationWash Remove Metal Charcoal Protocol A: Activated Charcoal (Reflux in Toluene) RedBrown->Charcoal Adsorb Organics Recryst Recrystallization (Toluene or CHCl3/Hexane) Orange->Recryst Solubility Diff. ChelationWash->RedBrown If color persists ChelationWash->Recryst Charcoal->Recryst Trituration Trituration (Cold Hexanes) Recryst->Trituration Oiling Out? FinalProduct Pure Product (Off-White Needles) Recryst->FinalProduct Success Trituration->FinalProduct

Caption: Decision matrix for purification based on visual impurity diagnosis.

References

  • Organic Syntheses. (1944).[2] 2,6-Dihydroxyacetophenone Synthesis and Purification. Org. Synth. 24, 43. Retrieved from [Link][1][2]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of α-Bromo Acetophenones. Retrieved from [Link]

  • University of Rochester. (2024).[2] Workup for Removing Copper Salts. Department of Chemistry. Retrieved from [Link]

Sources

Process Chemistry Support Center: Preventing Dibromination in Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API synthesis and intermediate scale-up. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in bench-to-plant scale-up: the strict control of the α-bromination of acetophenone to yield 2-bromoacetophenone (phenacyl bromide) without over-oxidizing to the 2,2-dibromoacetophenone side product.

This guide abandons generic advice in favor of mechanistic causality, providing you with the "why" behind the chemistry and self-validating protocols to ensure absolute regiocontrol.

Mechanistic Causality: The "Why" Behind Dibromination

To stop dibromination, we must first understand the kinetic landscape of the reaction. The α-bromination of ketones under acidic conditions proceeds via an enol intermediate. The introduction of the first highly electronegative bromine atom withdraws electron density via the inductive effect (-I). Theoretically, this destabilizes the formation of the second bromo-enol, making the second bromination slower than the first.

However, dibromination still occurs in real-world scenarios due to three main culprits:

  • Mass Transfer Limitations (Local Concentration Gradients): In batch reactors, poor mixing leads to localized zones where the

    
    :acetophenone ratio is heavily skewed, driving dibromination before the reagent can disperse.
    
  • Thermal Hotspots: Bromination is exothermic. Localized temperature spikes provide the activation energy required to overcome the barrier for the second enolization.

  • Reagent Aggressiveness: Free molecular bromine (

    
    ) is a highly reactive, indiscriminating electrophile.
    

Mechanism A Acetophenone B Enol Intermediate (Fast) A->B H+ Catalyst C 2-Bromoacetophenone (Target) B->C Br Source D Bromo-enol (Slower) C->D Excess Br / Heat E 2,2-Dibromoacetophenone (Side Product) D->E Br Source

Logical flow of acetophenone enolization and competitive dibromination pathways.

Troubleshooting FAQs

Q1: I am using exactly 1.0 equivalent of


 in acetic acid, but I still get 5-10% dibrominated product and unreacted starting material. How do I fix this? 
Answer:  This is a classic mass-transfer issue. When 

is added dropwise, the drops create localized zones of excess reagent. Solution: Switch from free

to a solid, controlled-release reagent like Tetrabutylammonium Tribromide (TBATB). TBATB releases the active tribromide ion (

) in a controlled equilibrium, drastically reducing local electrophile excesses and preventing the second bromination event[1]. Alternatively, transitioning to a continuous flow reactor will ensure instantaneous mixing.

Q2: What is the most reliable reagent for strictly selective monobromination on a lab scale? Answer: Copper(II) bromide (


) in a refluxing solvent system (such as ethyl acetate) is the gold standard for regioselective monobromination. 

acts as both the Lewis acid to coordinate the carbonyl and the source of electrophilic bromine. The reaction requires 2.0 equivalents of

because the copper is reduced from Cu(II) to Cu(I). The precipitation of insoluble

drives the reaction forward while preventing over-bromination, as the reactive species is bound to the solid matrix[2].

Q3: How do electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring affect the dibromination risk? Answer: EDGs (e.g.,


, 

) stabilize the enol/enolate intermediate, accelerating the reaction but also increasing the risk of nuclear bromination (electrophilic aromatic substitution on the ring) and dibromination. EWGs (e.g.,

,

) significantly slow down the initial enolization. This often tempts chemists to use higher temperatures or stronger acid catalysts (like acidic

), which paradoxically increases the thermodynamic drive for dibromination once the first bromine is added[3]. For EWG-substituted acetophenones, use N-Bromosuccinimide (NBS) with a tailored acidic catalyst to maintain control[3].

Quantitative Data: Reagent Comparison

The choice of brominating agent dictates the kinetic control of the reaction. Use the table below to select the appropriate reagent based on your scale and selectivity requirements.

Brominating AgentTypical Solvent SystemSelectivity (Mono:Di)Operational TempSelf-Validating Visual Cue

(Molecular)
Acetic AcidLow to Moderate0°C to RTRed color fades
NBS + Acidic

MethanolHighRefluxNone (Requires TLC monitoring)

Ethyl AcetateVery HighRefluxBlack/Brown solid

White precipitate
TBATB Aq. Acetic Acid (1:1)HighRoom TempOrange solution

Colorless

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning the chemistry itself provides visual or physical feedback to the scientist to confirm success and prevent over-reaction.

Protocol A: Highly Selective Monobromination using Copper(II) Bromide

Mechanism of Validation: The reduction of black


 to white 

serves as an internal stoichiometric indicator, preventing the addition of excess reagent.
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the acetophenone derivative in 40 mL of ethyl acetate[2].

  • Reagent Addition: Add 20.0 mmol (2.0 equivalents) of Copper(II) bromide (

    
    ). The solution will appear as a dark brown/black heterogeneous mixture.
    
  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Validation Check: Monitor the reaction visually. As the bromination proceeds, the black

    
     will be consumed, and a white/pale precipitate of Copper(I) bromide (
    
    
    
    ) will form. The reaction is complete when the black solid is entirely replaced by the pale precipitate (typically 2-4 hours)[2].
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the

    
     salts. Wash the filter cake with a small amount of ethyl acetate.
    
  • Isolation: Concentrate the filtrate in vacuo. The crude product generally exhibits >95% selectivity for the monobrominated product and can be recrystallized from toluene or hexane/EtOAc.

Protocol B: Green Bromination using Tetrabutylammonium Tribromide (TBATB)

Mechanism of Validation: The active tribromide ion (


) is bright orange. The reaction is complete exactly when the solution becomes colorless, eliminating the risk of over-exposure.
  • Preparation: Dissolve 10.0 mmol of the acetophenone derivative in 20 mL of a 1:1 (v/v) mixture of aqueous acetic acid[1].

  • Reagent Addition: Add 10.0 mmol (1.0 equivalent) of TBATB in small portions. The solution will turn a distinct orange color.

  • Reaction: Stir the mixture at room temperature (25-27°C). To prevent the dissociation of the tribromide ion into free

    
    , a catalytic amount of KBr (0.015 mol 
    
    
    
    ) can be added to the buffer[1].
  • Validation Check: Allow the reaction to stir until the orange color completely dissipates, leaving a colorless or pale yellow solution. This indicates total consumption of the electrophile.

  • Workup: Dilute the mixture with water and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous

    
    , then brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the solvent to yield the 2-bromoacetophenone derivative.
    

References

  • Source: bvmbskkmkadegaon.edu.
  • Source: National Institutes of Health (NIH)
  • A Green, Facile Method for Selective α-Bromination of Flavanones Source: ACS Omega URL

Sources

Optimizing solvent systems for recrystallization of polar phenacyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Polar Phenacyl Bromides

Mission: To provide high-fidelity troubleshooting and optimization protocols for the purification of


-bromoacetophenones (phenacyl bromides), specifically focusing on polar derivatives prone to oiling out and decomposition.

Safety Critical Warning

Phenacyl bromides are potent lachrymators (tear agents). [1]

  • Handling: All operations must be performed in a functioning fume hood.

  • PPE: Double-gloving (Nitrile over Latex) is recommended.[2] Wear chemical splash goggles.

  • Decontamination: Rinse all glassware with a dilute solution of Sodium Thiosulfate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) before removing from the hood to neutralize active alkylating agents.

Module 1: Optimizing Solvent Systems

User Query: I am working with a nitro-substituted phenacyl bromide. Standard Hexane/Ethyl Acetate systems are failing (low solubility), and alcohols cause degradation. What solvent system should I use?

Technical Response: Polar phenacyl bromides (containing


, 

, or heterocycles) present a "Goldilocks" challenge: they are too insoluble in non-polar alkanes but can undergo solvolysis (ether formation) or ketalization in nucleophilic alcohols like Methanol or Ethanol, especially if the aromatic ring is electron-deficient.[2]
The "Polar Non-Nucleophilic" Strategy

For polar substrates, we must move away from protic solvents to polar aprotic systems that dissolve the compound via dipole-dipole interactions without attacking the electrophilic carbonyl or


-carbon.[2]

Recommended Solvent Systems Table:

Solvent SystemPolarity ProfileBest For...Risk Factor
Toluene / Heptane Low-MediumModerately polar derivatives.[2] Excellent for thermal stability.High boiling point of Toluene may require high vac drying.
Acetonitrile (MeCN) HighHighly polar, crystalline solids.High Risk: High solubility often leads to low recovery (yield loss) unless cooled to -20°C.
EtOAc / Hexane (+ 1% AcOH) MediumGeneral purpose.[2] The Acetic Acid (AcOH) suppresses enolization.Oiling out is common if cooling is too fast.
MTBE / Heptane Low-MediumCompounds sensitive to heat (MTBE boils at 55°C).[2]MTBE can form peroxides; limited solubility for very polar compounds.
Acetone / Water HighVery polar salts or heterocycles.Hydrolysis Risk: Keep heat time <5 mins. Water promotes HBr elimination.[3]
Decision Logic for Solvent Selection

SolventSelection Start Start: Polar Phenacyl Bromide CheckStab Is compound acid/base sensitive? Start->CheckStab Stable Stable CheckStab->Stable No Unstable Unstable (e.g., solvolysis) CheckStab->Unstable Yes Alc Try EtOH or MeOH (Rapid heating) Stable->Alc Aprotic Use Aprotic Solvents Unstable->Aprotic Solubility Solubility Check Aprotic->Solubility Toluene System A: Toluene / Heptane Solubility->Toluene Mod. Polar MeCN System B: MeCN (Cool to -20°C) Solubility->MeCN Very Polar EtOAc System C: EtOAc / Hexane Solubility->EtOAc General

Caption: Decision tree for selecting solvents based on compound stability and polarity.

Module 2: Troubleshooting "Oiling Out"

User Query: Upon cooling, my solution turns cloudy and deposits a yellow oil at the bottom instead of crystals. How do I fix this?

Technical Response: This phenomenon is Liquid-Liquid Phase Separation (LLPS) .[2][4] It occurs when the melting point of your solid (in the solvent saturated state) is lower than the temperature at which the solution becomes saturated.[2][5]

The Thermodynamics: Impurities depress the melting point.[5] If your crude phenacyl bromide is impure, its melting point might drop below the boiling point of your solvent. As you cool, the compound separates as a liquid (oil) before it can crystallize.[5][6]

The "Rescue Loop" Protocol

Do not discard the oil. Follow this iterative process:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Seed (Crucial): Add a tiny crystal of pure product (or scratch the glass) at a temperature just above where the oil previously appeared.

    • Why? Seeding provides a template for heterogeneous nucleation, bypassing the high energy barrier of spontaneous nucleation.

  • Trituration: If oil forms again, decant the supernatant solvent.[6] Add a small amount of cold non-polar solvent (Pentane or Diethyl Ether) to the oil and rub it with a glass rod. The solvent extracts impurities, raising the purity (and melting point) of the oil until it solidifies.

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Oil forms immediately upon cooling Solution is too concentrated (Supersaturation is too high).[2]Add more solvent (dilute by 10-20%) and reheat.[2]
Oil forms near Room Temp Cooling rate is too fast (Metastable zone breached).Insulate flask with foil/cotton. Cool slowly to RT, then to 4°C.
Solid forms but is sticky/gum Trapped solvent/impurities.Trituration: Grind the gum under cold Pentane/Hexane.

Module 3: Chemical Stability & Purity

User Query: My crystals are white initially but turn pink/brown after 24 hours in the desiccator. Is my compound decomposing?

Technical Response: Yes. The color change indicates autocatalytic decomposition . Phenacyl bromides degrade to release Hydrogen Bromide (HBr). HBr is acidic and catalyzes further decomposition of the ketone, creating a feedback loop that leads to polymerization (dark tars).

Stabilization Protocol
  • The Acid Scavenger Wash:

    • Dissolve crude material in EtOAc.

    • Wash quickly with cold 5% Sodium Bicarbonate (

      
      ) to neutralize free HBr.
      
    • Dry over

      
       and proceed to recrystallization immediately.
      
  • The "Trace Acid" Trick (Counter-intuitive):

    • While bulk HBr is bad, trace mineral acid can sometimes stabilize the keto-form against enolization.[2] However, for phenacyl bromides, removing acid is generally the priority.

  • Storage:

    • Store in the dark (light promotes C-Br homolysis).[2]

    • Store under Argon/Nitrogen.

    • Never store in the same secondary container as amines or bases.

Module 4: Experimental Workflow (Step-by-Step)

Protocol: Recrystallization of 4-Nitro-2-bromoacetophenone (Example)

  • Solubility Test: Place 50 mg of solid in a test tube. Add Acetonitrile (MeCN) dropwise with heating. If it dissolves in <0.5 mL hot MeCN, it is a good candidate.

  • Dissolution:

    • Place 5g crude solid in a 50 mL Erlenmeyer flask.

    • Add 15 mL MeCN. Heat to boil (use a sand bath or aluminum block, never open flame).

    • If solid remains, add MeCN in 1 mL portions until dissolved.

  • Filtration (Hot): If insoluble black specks remain, filter rapidly through a pre-warmed glass funnel with a fluted filter paper.

  • Crystallization:

    • Remove from heat. Cover flask with a watch glass.

    • Allow to cool to Room Temp undisturbed (approx. 30-45 mins).

    • Checkpoint: If oil forms, reheat and add 2 mL more MeCN.

    • Once at RT, move to a 4°C fridge for 2 hours.

  • Collection:

    • Filter crystals using a Buchner funnel (vacuum).[7]

    • Wash: Wash with 2 x 5 mL of cold (

      
      ) MeCN or a 1:1 mixture of MeCN/Pentane.
      
  • Drying: Dry in a vacuum desiccator over

    
     and Paraffin wax shavings (Paraffin absorbs solvent vapors).
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Recrystallization Techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Specific data on bromoacetophenones). [2]

  • Organic Syntheses. (1921). Phenacyl Bromide Preparation and Purification. Org. Synth. 1921, 1, 69; Coll. Vol. 1, p.436. (Foundational protocol for synthesis and washing).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. (Mechanistic explanation of LLPS).

  • PubChem. (n.d.). 2-Bromoacetophenone - Safety and Hazards. National Library of Medicine.[2] (Safety Data).

Sources

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone stability issues and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists specializing in reactive chemical intermediates, we frequently encounter challenges with bifunctional molecules. 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9) is a highly reactive building block widely used in the synthesis of flavonoids, aurones, and other pharmaceutically relevant heterocycles.

However, its structure combines an electrophilic


-bromoketone with nucleophilic, electron-rich ortho-phenolic groups. This inherent "structural tension" makes the compound highly susceptible to rapid degradation if not handled with strict adherence to mechanistic principles. This guide provides the causality behind these instability issues, troubleshooting FAQs, and self-validating protocols to ensure your experimental success.

Section 1: Mechanistic Overview of Degradation Pathways

To successfully work with this compound, you must understand why it degrades. The degradation is not random; it follows three highly predictable mechanistic pathways driven by environmental factors[1].

  • Intramolecular Cyclization (The Primary Threat): The hydroxyl groups at the 2- and 6-positions are perfectly situated to attack the

    
    -carbon. Under basic conditions or in polar protic solvents, the phenol is deprotonated (or highly polarized), triggering a rapid 5-exo-tet intramolecular nucleophilic substitution (
    
    
    
    ). This ejects the bromide ion and forms 4-hydroxybenzofuran-3(2H)-one [2].
  • Intermolecular Hydrolysis:

    
    -Bromoketones are notoriously sensitive to moisture. Water acts as an external nucleophile, displacing the bromide to form the corresponding 
    
    
    
    -hydroxyketone (2,2',6'-trihydroxyacetophenone )[3].
  • Photolytic & Oxidative Cleavage: The carbon-bromine bond is sensitive to UV light, undergoing homolytic cleavage to form highly reactive radicals. Simultaneously, the electron-rich resorcinol moiety is prone to auto-oxidation, forming complex, highly colored quinonoid dimers.

MechanisticPathways Target 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Reactive Intermediate Cond1 Base / Protic Solvents (Deprotonation) Target->Cond1 Cond2 Moisture / Aqueous Workup (Nucleophilic Attack) Target->Cond2 Cond3 UV Light / Oxygen (Radical Initiation) Target->Cond3 Path1 Intramolecular 5-exo-tet Cyclization Cond1->Path1 Prod1 4-Hydroxybenzofuran-3(2H)-one [ESI- m/z 149] Path1->Prod1 Path2 Intermolecular SN2 Hydrolysis Cond2->Path2 Prod2 2,2',6'-Trihydroxyacetophenone [ESI- m/z 167] Path2->Prod2 Path3 Homolytic Cleavage & Auto-oxidation Cond3->Path3 Prod3 Quinonoid & Dimeric Degradants Path3->Prod3

Figure 1: Mechanistic logic of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone degradation pathways.

Section 2: Troubleshooting FAQs

Q1: My compound was a pale yellow powder when I bought it, but it has turned deep brown/black during storage. Can I still use it? A: No, significant discoloration indicates oxidative degradation and radical-induced dimerization. The resorcinol-like moiety oxidizes easily into complex quinones, while ambient light cleaves the C-Br bond. Solution: You must recrystallize the batch (see Protocol A). To prevent recurrence, always store the compound in opaque, amber glass vials under an inert argon atmosphere at -20°C.

Q2: I ran an LC-MS (Negative ESI) on my reaction mixture, and instead of my target mass, I see a massive peak at m/z 149. What is this impurity? A: You are observing the intramolecular cyclization product. The exact monoisotopic mass of 2-bromo-1-(2,6-dihydroxyphenyl)ethanone is ~230 Da (yielding an[M-H]⁻ isotope pattern at m/z 229 and 231). The peak at m/z 149 corresponds to 4-hydroxybenzofuran-3(2H)-one (Exact mass: 150 Da)[2]. This means your reaction conditions are too basic or your solvent is stabilizing the leaving bromide too well, causing the molecule to react with itself rather than your intended reagent.

Q3: After an aqueous workup, my yield plummeted, and my LC-MS shows a new peak at m/z 167. What happened? A: You have hydrolyzed the


-bromoketone[3]. The peak at m/z 167 is the[M-H]⁻ ion of 2,2',6'-trihydroxyacetophenone . 

-Bromoketones cannot tolerate prolonged exposure to aqueous conditions, especially during basic washes (like saturated

). Solution: Minimize aqueous workup times, use cold solutions, and dry organic layers immediately over anhydrous

.

Q4: I am trying to use this compound to alkylate an external amine, but it keeps cyclizing instead. How do I favor intermolecular reaction? A: The intramolecular 5-exo-tet cyclization is kinetically favored over intermolecular reactions. To overcome this, you must either:

  • Protect the phenols: Convert the 2,6-hydroxyls to MOM (methoxymethyl) or benzyl ethers prior to the alkylation step. This removes the internal nucleophile entirely.

  • Tune the base: If protection is impossible, avoid inorganic bases like

    
    . Use non-nucleophilic, sterically hindered organic bases (e.g., 2,6-lutidine or DIPEA) in strictly anhydrous, non-polar aprotic solvents (like DCM) to minimize phenoxide formation.
    

Section 3: Solvent Compatibility & Kinetic Stability Data

The choice of solvent dictates the half-life (


) of this compound. Protic solvents hydrogen-bond with the leaving bromide ion, drastically lowering the activation energy for degradation.
Solvent SystemConditionDominant Degradation ProductEstimated Half-Life (

) at 25°C
Methanol / Ethanol Neutral4-Hydroxybenzofuran-3(2H)-one< 2 hours
Water / MeCN (50:50) Neutral2,2',6'-Trihydroxyacetophenone< 4 hours
DMF / DMSO Basic (

)
4-Hydroxybenzofuran-3(2H)-one< 10 minutes
Tetrahydrofuran (THF) Anhydrous, NeutralNone (Stable)> 1 week
Dichloromethane (DCM) Anhydrous, NeutralNone (Stable)> 2 weeks

Note: Data represents kinetic profiles based on structural reactivity. Always prepare solutions fresh immediately before use.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Anhydrous Purification and Storage

Objective: Remove pre-existing degradation products and stabilize the compound for long-term storage.

  • Dissolution: Dissolve the crude, discolored compound in a minimum volume of anhydrous ethyl acetate (EtOAc) at 40°C.

  • Filtration: Pass the solution rapidly through a short pad of Celite to remove insoluble polymeric quinones.

  • Crystallization: Slowly add anhydrous hexanes until the solution becomes slightly turbid. Cool to -20°C overnight in the dark.

  • Isolation: Filter the pale yellow/white crystals rapidly under a stream of dry argon.

  • Validation Checkpoint: Dissolve 1 mg of the purified crystals in 1 mL of anhydrous MeCN. Inject 1 µL into an LC-MS (ESI-). Pass criteria: A dominant doublet at m/z 229/231. Fail criteria: Presence of peaks at m/z 149 or 167 > 5% relative abundance.

  • Storage: Transfer the validated batch to an amber glass vial, purge heavily with argon, seal with Parafilm, and store at -20°C.

Protocol B: Controlled Reaction Setup (Avoiding Cyclization)

Objective: Utilize the compound as an electrophile without triggering self-destruction.

  • Preparation: Flame-dry all glassware. Purge the reaction vessel with argon for 10 minutes.

  • Solvent Selection: Use strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Do not use DMF.

  • Reagent Addition: Add your external nucleophile (e.g., an amine) to the solvent.

  • Base Addition: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is basic enough to neutralize the generated HBr but sterically hindered enough to prevent rapid, complete deprotonation of the highly hindered 2,6-phenols.

  • Substrate Addition: Dissolve the

    
    -bromoketone in a small amount of anhydrous solvent and add it dropwise  at 0°C. Keeping the concentration of the bromoketone low prevents thermal runaway and limits dimerization.
    
  • Validation Checkpoint: At 30 minutes, quench a 10 µL aliquot in anhydrous MeCN and run LC-MS. If the m/z 149 peak dominates over your target product mass, your nucleophile is too weak, or your base is too strong.

ProtocolWorkflow Step1 1. Lyophilize starting material to remove trace moisture Step2 2. LC-MS Purity Validation (Check for m/z 149 / 167) Step1->Step2 Decision Is Purity > 95%? Step2->Decision Fail No: Recrystallize from anhydrous Hexane/EtOAc Decision->Fail < 95% Pass Yes: Proceed to Storage or Reaction Setup Decision->Pass > 95% Fail->Step2 Storage Store in amber vials under Argon at -20°C Pass->Storage Reaction React in Aprotic Solvent (THF/DCM) with weak base Pass->Reaction

Figure 2: Self-validating workflow for handling and reaction setup of the alpha-bromoketone.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega Source: ACS Publications URL:[Link]

  • Bromoacetone | C3H5BrO | CID 11715 - PubChem - NIH Source: PubChem, National Library of Medicine URL:[Link]

  • Use of aurones for their depigmenting or inhibiting activity of melanogenesis in cosmetic or dermatological compositions (Patent DE102006016367A1)

Sources

Technical Support Center: Managing Acidic Byproducts in Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #BR-404: Acid Management & Corrosion Control Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Reagent

In radical bromination—whether using elemental bromine (


) or N-bromosuccinimide (NBS)—hydrogen bromide (HBr) is not just a byproduct; it is a reactive intermediate that drives the reaction but also destroys sensitive substrates.

For every mole of product formed in a Wohl-Ziegler reaction, one mole of HBr is generated. In the absence of management, this strong acid causes:

  • Decomposition: Acid-catalyzed hydrolysis of esters, acetals, or silyl protecting groups.

  • Oligomerization: "Tarring" of electron-rich aromatics or styrenyl products.

  • Corrosion: Destruction of stainless steel needles, manifolds, and vacuum pumps.

This guide provides three tiers of acid management: Reagent Selection , In-Situ Scavenging , and Mechanical Scrubbing .

Troubleshooting Guide (Q&A)
Category A: Substrate Decomposition (In-Situ Management)

Q: My starting material disappears, but I only isolate black tar. The NMR shows loss of protecting groups. What is happening? A: You are likely experiencing acid-catalyzed decomposition. The HBr generated is accumulating in the non-polar solvent (e.g.,


, Benzene, PhCF3), creating a highly acidic environment.
  • Immediate Fix: Add a heterogeneous Solid Acid Scavenger .

    • Protocol: Add 1.5 - 2.0 equivalents of anhydrous Calcium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      directly to the reaction flask.
    • Mechanism: These weak, insoluble bases neutralize HBr as it forms (

      
      ) without interfering with the radical propagation chain.
      
  • Advanced Fix (Epoxide Method): For extremely acid-sensitive substrates (e.g., peptides, complex natural products), add Propylene Oxide (1-5 equiv) or 1,2-Epoxybutane . These act as "acid sponges," reacting irreversibly with HBr to form neutral bromohydrins.

Q: I am using NBS to avoid


, but I still see acid effects. Why? 
A:  This is a common misconception. The mechanism of NBS bromination requires HBr. The "Goldfinger Mechanism" dictates that NBS reacts with trace HBr to generate the active 

species in low concentrations.
  • The Paradox: You cannot remove all HBr, or the reaction stops. You must buffer it.

  • Solution: Use 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) .[1] It has better atom economy (transferring two Br atoms) and often releases Br more slowly, maintaining a lower steady-state concentration of acid compared to NBS.

Category B: Equipment Corrosion (Off-Gas Management)

Q: White fumes are destroying my vacuum pump during solvent removal. How do I stop this? A: The "white fumes" are HBr gas reacting with moisture in the air. You need a Caustic Scrubber train.

  • Setup: Never vent a bromination reaction directly to the hood sash or a pump.

  • The Trap System:

    • Reaction Vessel: Connect the condenser outlet to a tubing line.

    • Empty Trap: An empty flask (reverse-flow protection) to catch suck-back.

    • Scrubber: A flask containing 10-20% NaOH (or KOH) and Sodium Thiosulfate (

      
      ). The base neutralizes HBr; the thiosulfate quenches escaping 
      
      
      
      vapor.
Category C: Process Safety & Scale-Up

Q: I need to scale up to 100g, but the exotherm and HBr evolution are too dangerous for batch. A: Switch to Continuous Flow Chemistry .

  • Why: Flow reactors have excellent heat exchange, preventing runaway exotherms.

  • Acid Control: In flow, the residence time is short. The product is formed and immediately exits the reactor into a quench solution (e.g., aqueous

    
    ), preventing prolonged exposure to HBr.
    
Decision Matrix: Selecting an Acid Management Strategy
StrategyBest For...ProsCons
Solid Scavenger (

)
Lab scale (<10g), Acid-sensitive protecting groups (TBS, Boc).Simple, cheap, no special equipment.Heterogeneous mixing required; solid waste.
Epoxide Scavenger High-value, ultra-sensitive substrates (e.g., glycosides).Homogeneous (fast), neutral byproduct.Epoxides are alkylating agents (toxicity); can be expensive.
Caustic Scrubber Large batch scale (>20g), Robust substrates.Protects lab equipment/safety; handles large gas volumes.Does not protect the substrate inside the flask.
Continuous Flow Production scale, Safety-critical reactions.Superior safety, precise residence time control.High initial equipment cost (

$).
Visual Workflows
Diagram 1: The "Safe-Scrub" Apparatus Setup

This diagram illustrates the mandatory safety setup for venting bromination reactions to prevent corrosion and exposure.

ScrubberSystem cluster_legend Safety Critical Checkpoints Reaction Reaction Vessel (Reflux) Condenser Reflux Condenser Reaction->Condenser Vapor Trap Empty Trap Flask (Anti-Suckback) Condenser->Trap HBr Gas Scrubber Scrubber Flask (10% NaOH + Na2S2O3) Trap->Scrubber Gas Inlet (Submerged) Exhaust Fume Hood Exhaust Scrubber->Exhaust Clean Air Warning ⚠ Ensure Scrubber Inlet is submerged. ⚠ Ensure Trap is empty.

Caption: Standard laboratory scrubbing train for HBr removal. The empty trap is critical to prevent base from being sucked back into the reaction if heating stops.

Diagram 2: Strategy Selection Decision Tree

Follow this logic path to determine the optimal acid management technique for your specific synthesis.

DecisionTree Start Start: Bromination Planning ScaleCheck Scale of Reaction? Start->ScaleCheck Sensitivity Substrate Acid Sensitivity? ScaleCheck->Sensitivity < 100g / Lab Scale FlowOption Consider Continuous Flow ScaleCheck->FlowOption > 100g / Industrial ScrubberOnly Standard Scrubber Only Sensitivity->ScrubberOnly Robust (Alkyl/Aryl) SolidBase Add Solid Base (CaCO3) Sensitivity->SolidBase Moderate (Esters/Amides) Epoxide Add Epoxide Scavenger Sensitivity->Epoxide High (Acetals/Silyl/Glycans)

Caption: Decision logic for selecting acid scavengers based on reaction scale and substrate functional group tolerance.

Standard Operating Protocol (SOP)
Protocol: Acid-Buffered Benzylic Bromination (NBS Method)

Objective: Mono-bromination of an acid-sensitive toluene derivative.

Reagents:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow.

  • AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Scavenger: Calcium Carbonate (

    
    ) (2.0 equiv) - Must be anhydrous powder.
    
  • Solvent:

    
    -Trifluorotoluene (
    
    
    
    ) or Acetonitrile (
    
    
    ). Note: Avoid
    
    
    due to toxicity.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the condenser top to a Scrubber System (see Diagram 1).

  • Loading: Add Substrate, NBS, and AIBN to the flask.

  • Buffering: Add the

    
     powder. It will not dissolve; it forms a suspension.
    
  • Solvent: Add solvent (0.2 - 0.5 M concentration). Sparge with Argon for 10 minutes to remove oxygen (radical inhibitor).

  • Initiation: Heat to reflux (approx. 80-90°C). Verify reflux is gentle.

  • Monitoring: Monitor by TLC/HPLC. The reaction is complete when NBS (solid on bottom) floats to the top as Succinimide (which is less dense and insoluble in these solvents).

  • Workup (Crucial Step):

    • Cool to room temperature.

    • Filter the mixture through a fritted funnel or Celite pad to remove the succinimide and unreacted

      
      .
      
    • Wash the filtrate with saturated aqueous

      
       to remove trace dissolved acid.
      
    • Dry over

      
       and concentrate.
      

Why this works: The


 sits as a solid reservoir. As HBr is generated in the solution, it reacts on the surface of the carbonate particles, neutralizing the acid immediately without quenching the radical chain in the bulk solution.
References
  • Cantillo, D., et al. (2015). "Safe generation and use of bromine azide under continuous flow conditions." Organic & Biomolecular Chemistry. Link

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide (NBS) - A Convenient Reagent for Bromination."[1][2][3][4] Organic Chemistry Portal. Link

  • Kappe, C. O., et al. (2020). "Multikilogram per Hour Continuous Photochemical Benzylic Brominations." Organic Process Research & Development. Link

  • Master Organic Chemistry. (2011). "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry." Link

  • Scientific Update. (2022). "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Link

  • Sigma-Aldrich. "Calcium Carbonate Product Specification & Applications." Link

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Lead Scientist: Dr. H. Sato

Executive Summary & Critical Process Parameters (CPP)

Scaling up the bromination of 2',6'-dihydroxyacetophenone (2,6-DHAP) presents a unique set of chemical challenges compared to standard phenacyl bromide synthesis. The presence of two hydroxyl groups at the ortho positions creates a highly electron-rich aromatic ring and a strong intramolecular hydrogen bonding network (chelation) with the carbonyl oxygen.

The Central Challenge: Direct bromination with elemental bromine (


) often fails at scale because the electron-rich ring reacts faster than the enolizable 

-carbon, leading to nuclear bromination (ring substitution) rather than the desired side-chain bromination.

The Solution: To achieve high regioselectivity at scale, we recommend the Heterogeneous Copper(II) Bromide (


) Method . This system minimizes free radical concentration and suppresses electrophilic aromatic substitution.
Key Process Parameters
ParameterRecommended RangeCriticalityReason
Reagent

(2.0 - 2.2 eq)
HighEnsures selectivity; avoids ring bromination.
Solvent System EtOAc /

(1:1)
HighSolubilizes substrate while keeping

byproduct insoluble for easy filtration.
Temperature Reflux (

)
MediumRequired to drive enolization, which is rate-limiting due to H-bonding.
Atmosphere

Sweep
MediumRemoves HBr gas to prevent acid-catalyzed degradation/polymerization.

Process Visualization

Workflow Diagram: The Heterogeneous Route

This workflow illustrates the standard operating procedure (SOP) for the


 mediated synthesis, highlighting the critical filtration step.

ReactionWorkflow Start Start: 2,6-DHAP (Solid) Dissolution Dissolution (EtOAc/CHCl3) Start->Dissolution ReagentAdd Add CuBr2 (Green Solid) Dissolution->ReagentAdd Reflux Reflux (4-6h) Evolution of HBr ReagentAdd->Reflux Heterogeneous Suspension Filtration Hot Filtration Remove CuBr (White) Reflux->Filtration Color change: Green -> White Concentration Concentrate Filtrate Filtration->Concentration Crystallization Recrystallization (Toluene or EtOH) Concentration->Crystallization Product Final Product Yellow Needles Crystallization->Product

Figure 1: Heterogeneous


 workflow ensuring separation of copper waste.
Impurity Logic Tree

Understanding the origin of impurities is vital for troubleshooting.

ImpurityLogic Root Impurity Detected Type1 Ring Brominated (3-bromo isomer) Root->Type1 Type2 Dibromo Species (2,2-dibromo) Root->Type2 Type3 Black Tar/Oil Root->Type3 Cause1 Cause: Free Br2 used or Lewis Acid contamination Type1->Cause1 Cause2 Cause: Excess Reagent or Stalled Stirring Type2->Cause2 Cause3 Cause: HBr accumulation (Acid sensitive polymerization) Type3->Cause3

Figure 2: Diagnostic tree for common scale-up failures.

Troubleshooting Guide (FAQ)

Category: Reaction Selectivity & Yield

Q: I am seeing significant amounts of ring-brominated impurities (3-bromo-2,6-dihydroxy...). Why? A: This typically happens if you are using elemental bromine (


) or N-Bromosuccinimide (NBS) without strict control. The 2,6-dihydroxy ring is super-activated.
  • Fix: Switch to Copper(II) Bromide (

    
    ) . This reagent acts as a reservoir of bromine, releasing it only as fast as the ketone enolizes, which kinetically favors the 
    
    
    
    -position over the aromatic ring [1].
  • Alternative: If you must use

    
    , conduct the reaction at 
    
    
    
    in diethyl ether/dioxane and add the bromine strictly dropwise over 4 hours.

Q: The reaction mixture turned black and sticky. What happened? A: This is likely acid-catalyzed decomposition. The reaction generates HBr gas. If this is not vented or neutralized, the high acid concentration at reflux can polymerize the electron-rich phenol.

  • Fix: Ensure a steady stream of

    
     flows over the reaction to sweep HBr into a scrubber (NaOH trap).
    
  • Fix: Do not prolong the reflux unnecessarily. Monitor by TLC/HPLC and stop exactly when the starting material is consumed (<5%).

Category: Work-up & Isolation[1][2][3]

Q: How do I handle the massive amount of solid waste generated in the


 method? 
A:  On a large scale (e.g., 100g ketone), you will generate ~200g of Copper(I) Bromide (

).
  • Protocol: Perform a hot filtration .[1]

    
     is insoluble in hot EtOAc/Chloroform, while your product is soluble. If you let it cool before filtering, the product may crystallize with the copper salts.
    
  • Tip: Wash the filter cake with hot solvent to recover occluded product. The white/off-white solid (

    
    ) can be re-oxidized to 
    
    
    
    for reuse, making this a greener process long-term.

Q: My product is an oil that won't crystallize. A: This molecule has a low melting point and is prone to "oiling out" if impurities (especially residual solvents) are present.[1]

  • Fix: Triturate the oil with cold hexanes or pentane to induce nucleation.

  • Fix: Use a seed crystal.

  • Recrystallization Solvent: Toluene or a mixture of Benzene/Petroleum Ether (though Toluene/Heptane is safer) is standard [2].

Category: Safety[4]

Q: The team is complaining of severe eye irritation. Is this normal? A: Yes.


-Halo ketones are potent lachrymators  (tear gas agents).
  • Mandatory: All solids must be handled in a fume hood.

  • Decontamination: Wash all glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removing them from the hood.

Detailed Scale-Up Protocol (100g Scale)

Objective: Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone via


.

Reagents:

  • 2',6'-Dihydroxyacetophenone: 100.0 g (0.657 mol)

  • Copper(II) Bromide (

    
    ): 293.0 g (1.31 mol, 2.0 eq)
    
  • Ethyl Acetate: 500 mL

  • Chloroform: 500 mL

Procedure:

  • Setup: Equip a 3L three-neck round-bottom flask with a mechanical stirrer (essential for heavy suspension), a reflux condenser, and a nitrogen inlet. Connect the outlet of the condenser to a gas trap containing 10% NaOH solution (to neutralize HBr).

  • Charging: Add the 2',6'-dihydroxyacetophenone, Ethyl Acetate, and Chloroform to the flask. Stir until dissolved.

  • Addition: Add the finely powdered

    
     in one portion. The mixture will be a dark green/black suspension.
    
  • Reaction: Heat the mixture to vigorous reflux.

    • Observation: As the reaction proceeds, the release of HBr gas will be evident (bubbling). The dark green solid (

      
      ) will gradually convert to a white/off-white solid (
      
      
      
      ).
    • Time: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Filtration: While the reaction mixture is still hot , filter it through a Celite pad or a sintered glass funnel to remove the insoluble

    
    .
    
    • Wash: Wash the filter cake with 200 mL of hot Chloroform/EtOAc (1:1).

  • Work-up: Combine the filtrates. Treat with activated charcoal (10g) for 15 minutes, then filter again.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
    . Do not overheat.
    
  • Crystallization: The residue will likely be a yellow oil or semi-solid. Dissolve in a minimum amount of hot Toluene (~200-300 mL). Allow to cool slowly to room temperature, then to

    
    .
    
  • Isolation: Filter the yellow needles.[2] Wash with cold heptane.

    • Expected Yield: 70–85%[2]

    • Storage: Store in the dark at

      
       (Light sensitive).
      

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][4][5] The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Doifode, K. B. (2015). Synthesis of 2-bromo-2',6'-dihydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(5).

Sources

Validation & Comparative

Reactivity comparison of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone vs other isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the distinct reactivity profile of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (2,6-DBE) compared to its structural isomers, particularly the 2,4-dihydroxy (2,4-DBE) and 3,5-dihydroxy (3,5-DBE) analogues.

While all isomers share the core


-bromoacetophenone scaffold, the 2,6-substitution pattern  introduces unique electronic and steric constraints driven by dual intramolecular hydrogen bonding (Resonance-Assisted Hydrogen Bonding - RAHB) . This feature significantly retards standard electrophilic halogenation kinetics and alters cyclization pathways, often necessitating specialized protocols compared to the more reactive 2,4-isomer.
Key Differentiators at a Glance
Feature2,6-Isomer (2,6-DBE) 2,4-Isomer (2,4-DBE) 3,5-Isomer (3,5-DBE)
Intramolecular H-Bonding Dual / Bifurcated (Very Strong)Single (Strong)None (Intermolecular only)
Carbonyl Electrophilicity Reduced (Cheliation stabilized)ModerateHigh

-Bromination Rate
Slow / Difficult (Requires catalysis)Fast (Activated by 4-OH)Moderate
Cyclization Product 4-Hydroxybenzofuran-3-one6-Hydroxybenzofuran-3-oneNo direct cyclization
Primary Challenge Solubility & Chelation interferenceRegioselectivity (Nuclear bromination)Standard reactivity

Structural & Electronic Analysis

The Chelation Effect (RAHB)

The defining feature of the 2,6-isomer is the presence of two hydroxyl groups ortho to the carbonyl. This creates a rigid, planar system stabilized by dual intramolecular hydrogen bonds.

  • 2,6-Isomer: The carbonyl oxygen acts as a dual acceptor. This "locks" the carbonyl, reducing its ability to enolize—the rate-limiting step in standard

    
    -bromination.
    
  • 2,4-Isomer: Possesses only one ortho-hydroxyl. The para-hydroxyl (4-position) strongly activates the ring via resonance (

    
     effect), making the 
    
    
    
    -carbon and the aromatic ring highly nucleophilic.
  • Comparison: The 2,6-isomer is thermodynamically more stable but kinetically less reactive toward enol-based functionalization than the 2,4-isomer.

Graphviz Diagram: Intramolecular Hydrogen Bonding Comparison

The following diagram illustrates the resonance stabilization and H-bonding networks that differentiate the isomers.

H_Bonding_Comparison cluster_26 2,6-Dihydroxy Isomer (Dual Chelation) cluster_24 2,4-Dihydroxy Isomer (Single Chelation + Activation) Struct26 Carbonyl Oxygen (Dual H-Bond Acceptor) || Stabilized Ground State Enol26 Enol Formation (Suppressed) Struct26->Enol26 High Energy Barrier (Breaking 2 H-Bonds) Struct24 4-OH Group (Strong Resonance Donor) Enol24 Enol Formation (Facilitated) Struct24->Enol24 Electronic Activation (+M Effect)

Caption: Comparison of electronic activation. The 2,6-isomer's dual hydrogen bonding suppresses enolization, whereas the 2,4-isomer's 4-OH group electronically activates the molecule.

Reactivity Profile: Experimental Insights

A. -Bromination Challenges

Direct bromination of 2,6-dihydroxyacetophenone to yield 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is notoriously more difficult than for the 2,4-isomer.

  • 2,4-Isomer Behavior: Reacts rapidly with

    
     or NBS. However, it suffers from nuclear bromination  (ring substitution) at the 3 or 5 positions due to the strong activation by the hydroxyl groups.
    
  • 2,6-Isomer Behavior: The chelated carbonyl is less prone to enolization. Standard conditions often yield poor conversion or require forcing conditions (higher temperature/acid catalysis) which can degrade the substrate.

  • Solution: Successful synthesis of the 2,6-isomer often requires copper(II) bromide (

    
    )  in refluxing ethyl acetate/chloroform. This heterogeneous system minimizes nuclear bromination and drives the reaction via a radical-like mechanism that overcomes the chelation barrier.
    
B. Cyclization to Benzofuranones

The most critical application of these isomers is the synthesis of hydroxybenzofuran-3-ones (coumaranones).

  • Reaction: Intramolecular

    
     displacement of the 
    
    
    
    -bromide by the ortho-phenoxide.
  • 2,6-Isomer Advantage: Despite synthesis difficulties, the 2,6-isomer cyclizes cleanly to 4-hydroxybenzofuran-3-one . The presence of two equivalent ortho-OH groups statistically doubles the probability of cyclization, provided the steric hindrance of the carbonyl does not impede the transition state.

  • 2,4-Isomer Disadvantage: Cyclization yields 6-hydroxybenzofuran-3-one . However, competitive intermolecular reactions (polymerization) are more common due to the unchelated 4-OH group acting as a nucleophile against other molecules.

Graphviz Diagram: Cyclization Pathways

Cyclization_Pathways Start26 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Dual ortho-OH Inter26 Phenoxide Intermediate Start26->Inter26 Deprotonation Base Base (NaOAc/MeOH) Prod26 4-Hydroxybenzofuran-3-one Target Scaffold Base->Prod26 6-Hydroxy isomer SideProd Intermolecular Polymerization Base->SideProd Competitive Nucleophilic Attack Inter26->Prod26 Intramolecular SN2 (Fast Cyclization) Start24 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone Single ortho-OH Start24->Base

Caption: Cyclization logic. The 2,6-isomer favors clean intramolecular cyclization, while the 2,4-isomer is prone to intermolecular side reactions.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Note: This protocol uses


 to avoid nuclear bromination common with elemental bromine.

Reagents:

  • 2,6-Dihydroxyacetophenone (1.0 eq)

  • Copper(II) Bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 v/v)

Methodology:

  • Dissolution: Dissolve 2,6-dihydroxyacetophenone in the solvent mixture (0.1 M concentration) in a round-bottom flask.

  • Addition: Add finely powdered

    
     in one portion. The solution will turn dark.
    
  • Reflux: Heat the suspension to vigorous reflux (~70°C).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The 2,6-isomer typically has a higher

    
     than the 2,4-isomer due to internal H-bonding masking polarity.
    
  • Termination: The reaction is complete when the green/black

    
     turns to white 
    
    
    
    precipitate (approx. 2-4 hours).
  • Workup: Filter off the copper salts while hot. Evaporate the filtrate to dryness.

  • Purification: Recrystallize from toluene or dilute ethanol.

    • Expected Yield: 75-85%

    • Appearance: Yellow needles.[1][2]

Protocol 2: Cyclization to 4-Hydroxybenzofuran-3-one

Reagents:

  • 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (1.0 eq)

  • Sodium Acetate (anhydrous) (2.5 eq)

  • Solvent: Methanol (anhydrous)

Methodology:

  • Preparation: Dissolve the

    
    -bromo ketone in methanol (0.2 M).
    
  • Cyclization: Add anhydrous NaOAc.

  • Reaction: Reflux for 1-2 hours. The solution typically darkens slightly.

  • Quench: Pour the mixture into ice-water (5x volume).

  • Isolation: The product usually precipitates. If not, extract with ethyl acetate.

  • Purification: Recrystallize from water/ethanol.

    • Note: The product is sensitive to oxidation; perform under inert atmosphere (Argon/Nitrogen) for best results.

Data Comparison Table

Property2,6-Isomer2,4-IsomerNotes
Melting Point 154–155 °C (Precursor)~115 °C (Bromide)128–132 °C (Bromide)2,6-isomers generally melt higher due to symmetry/packing.
IR Carbonyl Stretch ~1630 cm⁻¹~1645 cm⁻¹Lower frequency in 2,6 due to stronger H-bonding.
¹H NMR (OH)

> 12.0 ppm (Sharp)

~12.0 (2-OH), ~9.5 (4-OH)
2,6-OH signal is extremely downfield and concentration-independent.
pKa (Phenol) High (Less acidic)Lower (More acidic)H-bonding stabilizes the phenol proton, making it harder to remove.

References

  • Synthesis of 2-bromo-1-(2-hydroxyphenyl)

    • Source: Alfa Chemistry / PubChem
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Ortho-Hydroxy Acetophenones

    • Title: The intramolecular hydrogen bond in ortho-hydroxy acetophenones[3]

    • Source: ResearchGate[3]

    • URL:[Link]

  • Comparison of Bromination Methods (CuBr2 vs NBS)

    • Title: Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Deriv
    • Source: Revue Roumaine de Chimie
    • URL:[Link]

  • Cyclization to Benzofuranones

    • Title: Synthesis of Benzofuran-3(2H)-ones
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Preparation of 2,6-Dihydroxyacetophenone (Precursor)

    • Title: 2,6-Dihydroxyacetophenone Synthesis[4][5]

    • Source: Organic Syntheses, Coll. Vol. 3, p.281 (1955)
    • URL:[Link]

Sources

Comparative analysis of brominating agents for dihydroxyacetophenones

Comparative Analysis of Brominating Agents for Dihydroxyacetophenones: Achieving Regioselective -Bromination

Introduction: The Challenge of Regioselectivity

The synthesis of

Consequently, achieving absolute regioselectivity—brominating the

1

MechanismsSubstrateDihydroxyacetophenone(Highly Activated Ring)EnolEnol IntermediateSubstrate->Enol Acid/Lewis AcidCatalysisRingProductRing-Brominated Phenol(Undesired Byproduct)Substrate->RingProduct Br2 / AcOH(Direct EAS)AlphaProductα-Bromoacetophenone(Target API Precursor)Enol->AlphaProduct CuBr2 or NBS(Controlled Delivery)

Competing pathways in the bromination of dihydroxyacetophenones.

Quantitative Comparison of Brominating Agents

To select the optimal reagent, researchers must balance reaction kinetics, regioselectivity, and environmental impact. The table below summarizes the performance of common brominating agents based on comparative benchmarking data[2][3].

Brominating AgentRegioselectivity (

vs. Ring)
Typical YieldReaction TimeEnvironmental & Safety Profile
Copper(II) Bromide (

)
Excellent (

-selective)
85–95%2–4 hoursMild; avoids handling toxic

gas; generates solid

waste.
NBS + Acidic

High (

-selective)
90–96%10–20 minsFast kinetics; mild solid reagents; requires catalyst filtration.
Elemental Bromine (

)
Poor (Favors ring EAS)Variable1–2 hoursHighly toxic, corrosive lacrimator; requires phenol protection steps.
Tribromides (e.g., TBATB) Excellent (

-selective)
80–90%1–3 hoursMild solid reagent; high atom economy but higher reagent cost.

Deep Dive: Mechanistic Causality and Chemical Logic

As an application scientist, it is crucial to understand why a protocol works, rather than just following a recipe. The success of selective

A. Copper(II) Bromide ( ) in Heterogeneous Media

The Causality:





13Self-Validating System:





3
B. N-Bromosuccinimide (NBS) with Acidic

The Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. When paired with

3

4

Field-Proven Experimental Protocols

Protocol A: Heterogeneous -Bromination using

This procedure provides near-quantitative yields and completely avoids the use of elemental bromine, making it ideal for standard laboratory setups[1][3].

Materials: Dihydroxyacetophenone (1.0 eq), Copper(II) Bromide (2.0 eq), Chloroform, Ethyl Acetate. Step-by-Step Workflow:

  • Suspension: In a reaction vessel equipped with a reflux condenser, suspend

    
     (2.0 eq) in a 1:1 mixture of chloroform and ethyl acetate.
    
  • Thermal Activation: Heat the black suspension to a vigorous reflux.

  • Substrate Addition: Add the dihydroxyacetophenone (1.0 eq) to the refluxing mixture.

  • Self-Validation Monitoring: Continue refluxing. Monitor the evolution of

    
     gas (using moist pH paper at the condenser outlet) and observe the color change of the solid from black (
    
    
    ) to white (
    
    
    ).
  • Isolation: Once the solid is entirely white (typically 2-4 hours), perform a hot filtration to remove the insoluble

    
     bromide. Wash the filter cake with hot ethyl acetate.
    
  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude

    
    -bromo-dihydroxyacetophenone.
    

CuBr2_ProtocolStep1Suspend CuBr2 (2.0 eq)in CHCl3/EtOAcStep2Heat to Reflux(Black Suspension)Step1->Step2Step3Add Substrate(1.0 eq)Step2->Step3Step4Reflux until WhitePrecipitate Forms (CuBr)Step3->Step4Step5Hot Filtration toRemove CuBrStep4->Step5Step6Concentrate Filtrate(Target Compound)Step5->Step6

Step-by-step experimental workflow for the CuBr2-mediated selective alpha-bromination.

Protocol B: Rapid -Bromination using NBS / Acidic

Adapted for rapid throughput, this method leverages surface catalysis to achieve high conversion in under 20 minutes[3].

Materials: Dihydroxyacetophenone (1.0 eq), N-Bromosuccinimide (1.2 eq), 10% (w/w) Acidic

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, combine the dihydroxyacetophenone (10 mmol), 10% (w/w) acidic

    
    , and methanol (20 volumes).
    
  • Heating: Heat the reaction mixture to reflux.

  • Controlled Addition: Add NBS (12 mmol) portion-wise (in 10 equal portions) to prevent thermal runaway and maintain a low steady-state concentration of the brominating species.

  • Monitoring: Track reaction progress via TLC. The reaction is typically complete within 10–20 minutes.

  • Workup: Filter the mixture to recover the

    
     catalyst. Concentrate the filtrate, add water, and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous 
    
    
    and concentrate to obtain the product.

References

  • ResearchGate Community Discussions. How can I carry out bromination? - Selective Bromination with Copper(II) Bromide. ResearchGate.[Link]

  • Zbancioc, G., et al. (2014). Ultrasound and microwave assisted synthesis of dihydroxyacetophenone derivatives with or without 1,2-diazine skeleton. PubMed / National Institutes of Health.[Link]

Alternative Synthetic Routes to 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthetic strategies for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (also known as


-Bromo-2,6-dihydroxyacetophenone). Due to the specific electronic and structural properties of the 2,6-dihydroxyphenyl moiety—specifically the strong intramolecular hydrogen bonding and metal-chelating capability—standard bromination protocols often require modification to ensure regioselectivity (side-chain vs. nuclear bromination).

Executive Summary

The synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone presents a classic chemoselectivity challenge. The electron-rich aromatic ring activates the system toward nuclear bromination (ring substitution), while the target reaction is


-bromination  of the acetyl side chain. Furthermore, the 2,6-dihydroxy substitution pattern creates a chelating pocket that can interfere with Lewis acid catalysts (like Copper(II)).

This guide compares three primary methodologies:

  • Route A (The Standard): Heterogeneous bromination using Copper(II) Bromide (

    
    ).[1]
    
  • Route B (The Mild Alternative): Use of Phenyltrimethylammonium Tribromide (PTAB).

  • Route C (The High-Fidelity Route): Protection-Bromination-Deprotection sequence.

Critical Mechanistic Insight: The "2,6-Effect"

Before selecting a route, researchers must understand why this specific isomer is difficult.

  • Electronic Activation: The two hydroxyl groups at ortho positions strongly donate electron density, making the ring approx.

    
     times more reactive toward electrophilic aromatic substitution (EAS) than acetophenone.
    
  • Chelation: The carbonyl oxygen and the 2,6-hydroxyls can form stable complexes with metal ions (

    
    ), potentially stalling reactions that rely on Lewis acid activation or heterogeneous surface interactions.
    

Chelation Substrate 2,6-Dihydroxyacetophenone Complex Metal-Substrate Complex (Deactivated toward side-chain bromination) Substrate->Complex + Cu(II) Product Target: Alpha-Bromo Product Substrate->Product + Brominating Agent (Controlled) RingBr Side Product: Ring Bromination Substrate->RingBr + Br2 (Direct)

Caption: Competition between chelation, ring bromination, and the desired side-chain activation.

Detailed Synthetic Protocols

Route A: Heterogeneous Bromination with Copper(II) Bromide ( )

Best for: Direct synthesis without protection steps, provided strict reflux control is maintained. Mechanism: The King/LCK method.


 acts as both the brominating agent and Lewis acid.[1] The reaction is heterogeneous; 

(black solid) converts to

(white solid) as the reaction proceeds.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 2,6-dihydroxyacetophenone (10 mmol) in a 1:1 mixture of Chloroform (

    
    ) and Ethyl Acetate (EtOAc) (total vol. 40 mL).
    
  • Reagent Addition: Add Copper(II) Bromide (

    
    , 20 mmol, 2 equivalents). The mixture will appear as a dark suspension.
    
  • Reflux: Heat to vigorous reflux. The evolution of HBr gas (acidic fumes) indicates reaction initiation.

  • Monitoring: Reflux for 2-4 hours. The endpoint is visually indicated when the black

    
     disappears and is replaced by a white precipitate of 
    
    
    
    .
  • Workup: Filter off the CuBr solid while hot. Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from benzene or toluene.

Expert Note: For the 2,6-isomer, if the reaction stalls due to copper chelation, adding a catalytic amount of ethanol or using pure EtOAc can facilitate the release of the product from the copper complex.

Route B: Phenyltrimethylammonium Tribromide (PTAB)

Best for: Small-scale, high-selectivity requirements where reagent cost is not the primary constraint. Mechanism: PTAB releases


 in equilibrium at a low concentration, favoring the kinetic enolization product (side chain) over the thermodynamic ring substitution.

Protocol:

  • Solvent System: Dissolve 2,6-dihydroxyacetophenone (5 mmol) in anhydrous THF (20 mL).

  • Addition: Add PTAB (5.5 mmol, 1.1 eq) in a single portion at room temperature (20-25°C).

  • Reaction: Stir for 1-2 hours. The orange color of the reagent will fade as it is consumed.

  • Quench: Pour the mixture into ice-cold water (50 mL).

  • Isolation: Extract with Diethyl Ether (

    
    ) or DCM. Wash with water to remove the quaternary ammonium salt byproduct.
    
  • Yield: Typically 80-90%.

Route C: Protection-Bromination-Deprotection (The "High Fidelity" Route)

Best for: Industrial scaling or when Route A yields inseparable mixtures of ring-brominated impurities. Logic: Acetylation of the phenols deactivates the ring (reducing nuclear bromination risk) and prevents copper chelation.

Workflow Diagram:

ProtectionRoute Step1 Step 1: Acetylation (Ac2O, Pyridine) Inter1 Intermediate: 2,6-Diacetoxyacetophenone Step1->Inter1 Step2 Step 2: Bromination (CuBr2 or Br2/AcOH) Inter1->Step2 Inter2 Intermediate: 2-Bromo-1-(2,6-diacetoxyphenyl)ethanone Step2->Inter2 Step3 Step 3: Hydrolysis (Dilute HCl/EtOH) Inter2->Step3 Final Product: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Step3->Final

Caption: Three-step workflow to ensure exclusive alpha-bromination.

Protocol:

  • Protection: React 2,6-dihydroxyacetophenone with Acetic Anhydride (

    
    ) and Pyridine. Isolate the diacetate.
    
  • Bromination: Treat the diacetate with

    
     in refluxing EtOAc (as in Route A). The reaction is faster and cleaner due to lack of chelation.
    
  • Hydrolysis: Reflux the brominated diacetate in Ethanol with 5% HCl for 30 minutes to remove the acetyl groups without displacing the alkyl bromide.

Comparative Analysis

The following table summarizes the trade-offs for each method.

FeatureRoute A:

(Direct)
Route B: PTABRoute C: Protection Strategy
Primary Mechanism Heterogeneous Radical/IonicControlled

Release
Steric/Electronic Deactivation
Yield (Typical) 60 - 75%80 - 90%50 - 65% (Overall 3 steps)
Selectivity High (Side-chain favored)Very HighPerfect (Ring deactivated)
Reaction Time 2 - 4 Hours1 - 2 Hours2 Days (Total process)
Atom Economy Low (Cu waste)Low (Ammonium salt waste)Low (Protection steps)
Scalability Moderate (Cu filtration issues)Low (Reagent cost)High (Standard unit ops)
Safety Profile Good (No free

)
Excellent (Solid reagent)Good

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1][2][3] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Boyer, J. H., & Straw, D. (1952). Phenyltrimethylammonium Tribromide. Journal of the American Chemical Society, 74(18), 4506–4508. Link

  • Diwu, Z., & Lown, J. W. (1992). A Practical Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone. Synthetic Communications, 22(16), 2377-2380.
  • Tori, M., et al. (2018). Synthesis of alpha-bromoketones using PTAB. Tetrahedron, 74(3), 450-456.

Sources

Comparing purification efficiency of chromatography vs recrystallization for phenacyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Recrystallization vs. Flash Chromatography

Executive Summary

For the purification of phenacyl bromides (


-bromoacetophenones), recrystallization from methanol  is the superior method for routine synthesis, offering a balance of scalability, cost-effectiveness, and sufficient purity (>98%) for subsequent heterocycle formation. Flash chromatography  is reserved for separating complex mixtures—specifically when significant 

-dibrominated byproducts are present or when the product exists as an oil that resists crystallization.
Core Safety Directive: Lachrymatory Hazard

WARNING: Phenacyl bromide is a potent lachrymator (tear gas agent).

  • Engineering Controls: All operations, especially solvent removal and transfer of solids, must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic solution of ammonia or sodium bisulfite to quench residues before removal from the hood.

The Purification Challenge

The bromination of acetophenones typically yields a crude mixture containing:

  • Target Product:

    
    -bromoacetophenone (Mono-brominated).
    
  • Impurity A: Unreacted acetophenone (Starting material).[1]

  • Impurity B:

    
    -dibromoacetophenone (Over-brominated).
    
  • Impurity C: Colored oligomers/oxidized species (Yellow/brown contaminants).

The choice of purification method depends heavily on the ratio of these components.

Impurity Profile & Separation Logic
ComponentPolarity (Relative)Solubility (MeOH)Solubility (Pet. Ether)
Acetophenone ModerateHighHigh
Phenacyl Bromide Moderate-HighHigh (Hot), Low (Cold)Low (Cold)
Dibromo- Species LowModerateModerate
Method A: Recrystallization (The Gold Standard)

Recrystallization is the preferred method for scales >1g due to the distinct solubility profile of phenacyl bromide: it is highly soluble in hot alcohols but crystallizes readily upon cooling, while impurities tend to remain in the mother liquor.

Optimized Protocol
  • Solvent System: Methanol (MeOH) is preferred over Ethanol (EtOH) for sharper crystallization.

  • Wash Solvent: 1:1 mixture of Water/Petroleum Ether.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling methanol (~0.5 mL per gram of crude).

  • Hot Filtration (Optional): If insoluble black specks are present, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1][2][3]

  • The Critical Wash: Wash the filter cake with a cold 1:1 mixture of water and petroleum ether.

    • Mechanistic Insight: Water removes residual HBr and polar colorants; Petroleum ether dissolves unreacted acetophenone and oily byproducts without significantly dissolving the product.[4][5][6]

  • Drying: Dry in a vacuum desiccator over

    
    . (Avoid prolonged air exposure as the product darkens).
    

Performance Metrics:

  • Typical Yield: 60–70% (from crude).[3]

  • Purity: >98% (suitable for HPLC derivatization or synthesis).

  • Throughput: High (Batch process).

Method B: Flash Column Chromatography

Chromatography is necessary when the crude product is an oil (common with alkyl-substituted acetophenones) or when the dibromo- impurity exceeds 10%, as it co-crystallizes with the product.

Optimized Protocol
  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 95:5

    
     End 85:15).
    

Step-by-Step Workflow:

  • Sample Loading: Dissolve crude oil in a minimum volume of Dichloromethane (DCM). Adsorb onto silica or perform a liquid load.[2]

  • Elution Strategy:

    • Fraction 1 (High

      
      ):
      
      
      
      -Dibromoacetophenone (elutes first due to lower polarity).
    • Fraction 2 (Mid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): Unreacted Acetophenone.
      
    • Fraction 3 (Target): Phenacyl Bromide.[1][4][3][5][6][7][8][9][10]

  • Detection: UV (254 nm) or Iodine stain.

  • Isolation: Concentrate fractions under reduced pressure at

    
    C (heat sensitive).
    

Performance Metrics:

  • Typical Yield: 75–85% (higher recovery than recrystallization).

  • Purity: >99% (can remove specific isomers).

  • Throughput: Low (Time-consuming, high solvent waste).

Comparative Analysis & Decision Matrix
Efficiency Comparison Table
FeatureRecrystallizationFlash Chromatography
Primary Mechanism Solubility DifferentialPolarity/Adsorption Differential
Scale Suitability High (>50g feasible)Low (<5g recommended)
Impurity Removal Excellent for Starting MaterialExcellent for Dibromo- species
Yield (Recovery) Moderate (Loss in mother liquor)High (If separation is good)
Time Investment Low (Active time: 1 hr)High (Active time: 3-4 hrs)
Green Chemistry High (Methanol is recoverable)Low (Large volume of Hexane/EtOAc)
Cost LowHigh (Silica/Solvents)
Experimental Workflow Visualization

G Start Crude Phenacyl Bromide (Mixture: SM, Mono-Br, Di-Br) Decision Decision Node: Physical State & Impurity Profile Start->Decision Recrys_Start Path A: Recrystallization (Solid Crude, <5% Di-Br) Decision->Recrys_Start Standard Case Chrom_Start Path B: Chromatography (Oily Crude or >10% Di-Br) Decision->Chrom_Start Difficult Separation Solvent Dissolve in boiling MeOH Recrys_Start->Solvent Cool Cool to 0°C (Crystallization) Solvent->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: H2O / Pet Ether (1:1) Removes SM & Color Filter->Wash Product_A Pure Crystals (>98% Purity, ~65% Yield) Wash->Product_A Load Load on Silica Gel (Hexane/EtOAc Gradient) Chrom_Start->Load Elute_1 Elute Fraction 1: Dibromo- impurities Load->Elute_1 Elute_2 Elute Fraction 2: Target Phenacyl Bromide Elute_1->Elute_2 Evap Rotary Evaporation (<40°C) Elute_2->Evap Product_B Pure Oil/Solid (>99% Purity, ~80% Yield) Evap->Product_B Product_B->Recrys_Start Optional: Final Polish

Caption: Decision tree and process flow for the purification of phenacyl bromides, highlighting the divergence based on crude physical state and impurity profile.

References
  • Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide."[5] Organic Syntheses, Coll.[5][6] Vol. 2, p. 480 (1943); Vol. 19, p. 24 (1939). [Link]

  • Langley, W. D. "p-Bromophenacyl Bromide." Organic Syntheses, Coll.[5][6] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). [Link]

  • Frontier, A. "How To: Purify by Crystallization." University of Rochester, Department of Chemistry. [Link]

Sources

Spectroscopic comparison of 2,6-dihydroxy vs 2,4-dihydroxy bromoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and structural comparison of 2,6-dihydroxy-ω-bromoacetophenone (2,6-DBA) and 2,4-dihydroxy-ω-bromoacetophenone (2,4-DBA).

These compounds are critical intermediates in the synthesis of flavonoids, benzofurans, and adrenergic drugs. While the 2,4-isomer is a stable, commercially available reagent, the 2,6-isomer presents significant synthetic challenges due to its high ring reactivity and steric environment, often requiring specialized handling or in-situ generation.

Part 1: Structural & Mechanistic Analysis

The divergent behaviors of these two isomers stem fundamentally from their substitution patterns, which dictate their symmetry, hydrogen bonding networks, and reactivity profiles.

Symmetry and Hydrogen Bonding
  • 2,4-Dihydroxy-ω-bromoacetophenone (Asymmetric):

    • Symmetry:

      
       (Asymmetric).
      
    • H-Bonding: Possesses one intramolecular hydrogen bond between the C2-OH and the carbonyl oxygen. The C4-OH is "free" (available for intermolecular bonding or solvent interaction).

    • Consequence: The carbonyl is locked in a specific orientation, but the molecule retains a "reactive" face at the C4 position. The spectroscopic signals for the two hydroxyl protons are distinct.

  • 2,6-Dihydroxy-ω-bromoacetophenone (Symmetric):

    • Symmetry:

      
       (effective symmetry on NMR timescale).
      
    • H-Bonding: Both ortho-hydroxyl groups can participate in hydrogen bonding with the carbonyl oxygen. This creates a "dual-locked" resonance structure or a rapid equilibrium between two identical tautomers.

    • Consequence: The carbonyl bond order is significantly reduced (lower IR frequency). The steric bulk of two ortho-OH groups plus the bromoacetyl group forces the phenyl ring and carbonyl group into a rigid coplanar arrangement to maximize H-bonding, or twists it out of plane if sterics dominate (though H-bonding usually prevails).

Reactivity & Stability (The Synthetic Bottleneck)

A critical insight for researchers is the difference in bromination selectivity .

  • 2,4-Isomer: The C3, C5, and C6 positions are activated, but the C1-acetyl group deactivates the ring sufficiently to allow side-chain bromination (alpha-bromination) to proceed with reagents like CuBr

    
     or Br
    
    
    
    /HOAc without destroying the ring.
  • 2,6-Isomer: The C3 and C5 positions are doubly activated (ortho/para to two hydroxyl groups). The ring is so electron-rich that electrophilic bromination often occurs on the ring (C3/C5) rather than the side chain, leading to poly-brominated byproducts. Consequently, pure 2,6-DBA is difficult to isolate and often requires protecting groups (e.g., methylation to 2,6-dimethoxy) before bromination.

Part 2: Spectroscopic Comparison Data

The following data contrasts the isolated 2,4-isomer with the 2,6-isomer (inferred from its stable precursor, 2,6-dihydroxyacetophenone, and alpha-halogenation trends).

Table 1: Physical & Spectroscopic Properties
Property2,4-Dihydroxy-ω-bromoacetophenone 2,6-Dihydroxy-ω-bromoacetophenone (Theoretical/In-situ)
CAS No. 2491-39-6 Not commercially standard (Precursor CAS: 699-83-2)
Appearance White to yellow crystalsLemon-yellow needles (Precursor)
Melting Point 128 – 132 °C Unstable / Difficult to isolate (Precursor MP: 154 °C)
IR (C=O) 1630 – 1640 cm⁻¹ (Chelated)~1620 cm⁻¹ (Strongly chelated/Dual resonance)
¹H NMR (OH) Distinct: δ 13.50 (2-OH) & 12.61 (4-OH)Equivalent: δ ~11.8 – 12.5 (2,6-OH, 2H, s)
¹H NMR (CH₂) δ 4.81 (s, 2H)δ 4.50 – 4.70 (s, 2H)
¹H NMR (Ar) ABX System: δ 7.89 (d, H6), 6.6-6.8 (m, H3,[1][2]5)A₂B System: δ 7.3 (t, H4), 6.4 (d, H3,5)

Note: NMR shifts are solvent-dependent (values typically in CDCl₃ or DMSO-d₆). The 2,6-isomer's OH signal is extremely downfield due to the "resonance-assisted hydrogen bond" (RAHB) effect.

Part 3: Experimental Protocols

Protocol A: Synthesis & Characterization of 2,4-DBA

Target: Selective Alpha-Bromination

  • Reagents: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in a 1:1 mixture of Chloroform/Ethyl Acetate .

  • Bromination: Add Copper(II) Bromide (CuBr₂) (2.0 eq) finely powdered.

  • Reflux: Heat to reflux with vigorous stirring for 2–4 hours.

    • Observation: The black CuBr₂ solid turns to white CuBr.

  • Workup: Filter off the CuBr while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Toluene or Dilute Ethanol .

  • Validation (NMR): Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the methylene singlet (~4.8 ppm).

Protocol B: Handling the 2,6-Isomer (The "Protected" Route)

Since direct bromination often fails, use the dimethoxy route if the dihydroxy core is needed.

  • Protection: Methylate 2,6-dihydroxyacetophenone using Me₂SO₄/K₂CO₃ to get 2,6-dimethoxyacetophenone .

  • Bromination: Treat with Phenyltrimethylammonium tribromide (PTAB) in THF at 0°C.

  • Deprotection: Demethylate using BBr₃ in CH₂Cl₂ at -78°C (strict anhydrous conditions).

    • Warning: The free 2,6-dihydroxy-ω-bromo product is prone to cyclization to 4-chromanone derivatives upon workup. Use immediately in the next step (e.g., thiazole synthesis).

Part 4: Structural Logic Visualization

The following diagram illustrates the divergent reactivity and spectroscopic logic between the two isomers.

G Start Precursor Selection Iso24 2,4-Dihydroxyacetophenone (Asymmetric) Start->Iso24 Iso26 2,6-Dihydroxyacetophenone (Symmetric C2v) Start->Iso26 React24 Reaction with CuBr2 Iso24->React24 Activated 3,5,6 Side-chain favored w/ CuBr2 Prod24 2,4-Dihydroxy-ω-bromoacetophenone (Stable Solid, MP 130°C) React24->Prod24 Spec24 NMR: Distinct OH signals (13.5 & 12.6 ppm) IR: C=O ~1635 cm⁻¹ Prod24->Spec24 React26 Direct Bromination (High Ring Reactivity) Iso26->React26 Doubly Activated 3,5 Steric Hindrance Issue26 Mixture: Ring Bromination (3-Br) + Poly-bromination React26->Issue26 Side-rxn Dominates Sol26 Alternative: Protection/Deprotection (Dimethoxy Route) Issue26->Sol26 Synthetic Fix Spec26 NMR: Equivalent OH signals (Single peak ~12 ppm) IR: C=O ~1620 cm⁻¹ Sol26->Spec26 Theoretical Properties

Caption: Comparative workflow showing the stability of the 2,4-isomer synthesis versus the synthetic bottleneck encountered with the 2,6-isomer due to ring activation.

References

  • Sigma-Aldrich. 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone Product Sheet. (CAS 2491-39-6). Available at:

  • King, L. C., & Ostrum, G. K. (1964).[3] Selective Bromination with Copper(II) Bromide.[3] Journal of Organic Chemistry, 29(12), 3459–3461. (Foundational protocol for alpha-bromination of hydroxyacetophenones).

  • Organic Syntheses. 2,6-Dihydroxyacetophenone Synthesis. Coll. Vol. 3, p. 280 (1955). Available at:

  • PubChem. 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone (Compound Summary). CID 151017. Available at:

  • BenchChem. Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone. (Used for comparative assignments). Available at:

Sources

A Guide to the Efficacy of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone in Heterocyclic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of synthetic organic chemistry, α-haloketones are indispensable building blocks, prized for their ability to construct a diverse array of heterocyclic scaffolds fundamental to medicinal chemistry. This guide provides an in-depth technical analysis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone, a uniquely functionalized synthon. Its structure, featuring a highly reactive electrophilic α-bromoacetyl group flanked by two nucleophilic hydroxyl groups, presents distinct opportunities for intramolecular cyclization and heterocyclic ring formation. As direct experimental data for this specific reagent is emerging, this document serves as a forward-looking comparison, evaluating its predicted efficacy against its well-documented isomers and classical synthetic pathways like the Baker-Venkataraman and Kostanecki-Robinson reactions. We will explore the mechanistic rationale behind its potential reactivity, provide detailed experimental protocols for its synthesis and comparative reactions, and present data-driven comparisons to guide researchers in drug discovery and process development.

Part 1: The Synthon: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

The title compound is a derivative of 2',6'-dihydroxyacetophenone, an aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like sodium chromoglycerate.[1][2] The introduction of a bromine atom alpha to the carbonyl group transforms it into a potent electrophile, primed for reaction with a wide range of nucleophiles.

Predicted Reactivity and Mechanistic Advantages

The strategic placement of the functional groups in 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone dictates its synthetic potential.

  • Electrophilic Center : The carbon bearing the bromine atom is highly susceptible to nucleophilic attack (SN2 reaction), making it an ideal site for introducing new functionalities.

  • Intramolecular Nucleophiles : The two hydroxyl groups at positions 2 and 6 are poised to act as intramolecular nucleophiles. Deprotonation with a mild base would generate a phenoxide, which can readily attack the electrophilic center to forge a new heterocyclic ring.

  • Steric and Electronic Influence : The 2,6-dihydroxy substitution pattern provides a unique steric environment. The hydroxyl group at the 2-position is ideally situated for 5-membered (benzofuran) or 6-membered (chromone) ring closure. The second hydroxyl group at the 6-position remains as a key functional handle on the resulting heterocycle (e.g., a 7-hydroxychromone), which is crucial for modulating biological activity or for further synthetic elaboration.

The diagram below illustrates the key reactive sites and the plausible intramolecular cyclization pathway leading to a 7-hydroxychromone precursor.

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Reaction Steps cluster_product Product start 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone node_base Base-mediated Deprotonation start->node_base Addition of Base (e.g., K2CO3) node_phenoxide Phenoxide Intermediate node_base->node_phenoxide Forms nucleophilic 2-phenoxide node_cyclization Intramolecular SN2 Cyclization node_phenoxide->node_cyclization Attacks α-carbon product Dihydro-7-hydroxychromen-4-one (Precursor) node_cyclization->product Displaces Br-

Caption: Plausible intramolecular cyclization of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

Part 2: A Comparative Guide to Synthetic Strategies

The choice of a synthetic precursor is a critical decision based on efficiency, yield, atom economy, and the desired final structure. Here, we compare the proposed route using 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone with established alternatives.

Strategy 1: Direct Cyclization via Bromo-Intermediate vs. Isomeric Precursors

The position of the hydroxyl groups on the phenyl ring fundamentally alters the potential cyclization products. While the 2,6-dihydroxy isomer is primed for 7-hydroxychromone synthesis, its 2,4-dihydroxy counterpart offers different possibilities.

Feature2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (Target)2-Bromo-1-(2,4-dihydroxyphenyl)ethanone (Alternative)[3]
Key Structural Feature Two ortho hydroxyl groups.One ortho and one para hydroxyl group.
Primary Cyclization Intramolecular attack from the C2-OH is sterically favored.Both C2-OH and C4-OH can participate, but C2-OH is required for chromone formation.
Expected Product Primarily 7-hydroxy substituted heterocycles (e.g., 7-hydroxychromones).Can lead to 5-hydroxy or 7-hydroxy heterocycles depending on reaction conditions.
Synthetic Advantage Regioselective formation of 7-hydroxy systems.Well-documented precursor for a variety of flavonoids and chromones.[3][4]

Causality Behind Choices: The 2,6-dihydroxy substitution pattern offers a more direct and potentially higher-yielding route to 7-hydroxy-substituted scaffolds compared to routes that might require protecting groups or produce isomeric mixtures.

Strategy 2: Direct Cyclization vs. Classical Rearrangement Pathways

The most common methods for synthesizing chromones from hydroxyacetophenones are the Baker-Venkataraman Rearrangement and the Kostanecki-Robinson Reaction. These multi-step processes stand in contrast to the more direct approach proposed for the bromo-ethanone derivative.

  • Baker-Venkataraman Rearrangement : This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions to yield a chromone or flavone.[5][6]

  • Kostanecki-Robinson Reaction : This method involves heating an o-hydroxyaryl ketone with an aliphatic acid anhydride and its sodium salt to directly form the chromone ring.[7][8][9]

The following workflow compares the direct cyclization route with the Baker-Venkataraman pathway.

Workflow_Comparison cluster_RouteA Route A: Direct Cyclization (Proposed) cluster_RouteB Route B: Baker-Venkataraman Rearrangement (Established) A1 1-(2,6-Dihydroxyphenyl)ethanone A2 α-Bromination A1->A2 A3 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone A2->A3 A4 Base-mediated Intramolecular Cyclization A3->A4 A5 Heterocyclic Product A4->A5 B1 1-(2,6-Dihydroxyphenyl)ethanone B2 O-Acylation B1->B2 B3 2-Acyloxyacetophenone Intermediate B2->B3 B4 Base-catalyzed Rearrangement B3->B4 B5 1,3-Diketone Intermediate B4->B5 B6 Acid-catalyzed Cyclodehydration B5->B6 B7 Heterocyclic Product B6->B7

Caption: Comparison of synthetic workflows for heterocyclic ring formation.

FeatureDirect Cyclization Route (via Bromo-ketone) Rearrangement-Cyclization Route (e.g., Baker-Venkataraman)
Number of Steps Fewer steps for certain heterocycles.Typically more steps (acylation, rearrangement, cyclization).
Key Intermediate α-Bromo ketone (electrophile).1,3-Diketone (nucleophile/electrophile).
Reagents Brominating agent (e.g., CuBr₂), base.Acyl chloride/anhydride, strong base (e.g., KOH), acid.
Versatility Excellent for reactions with external nucleophiles (e.g., thiourea, amines) to form thiazoles, imidazoles, etc.Primarily used for the synthesis of chromones and flavones.
Atom Economy Potentially higher due to fewer steps.Can be lower due to the use of acylating agents and multiple workups.

Part 3: Experimental Protocols

The following protocols are provided as self-validating systems. The rationale for key steps is included to enhance reproducibility and understanding.

Protocol 1: Proposed Synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Rationale: This protocol adapts a well-established method for the α-bromination of acetophenones using copper(II) bromide, which is a safer and more selective alternative to liquid bromine.[3]

Materials:

  • 1-(2,6-Dihydroxyphenyl)ethanone (1.0 eq, 10 mmol, 1.52 g)

  • Copper(II) Bromide (CuBr₂) (2.2 eq, 22 mmol, 4.91 g)

  • Ethyl Acetate (50 mL)

  • Chloroform (50 mL)

Procedure:

  • To a 250 mL round-bottom flask, add 1-(2,6-dihydroxyphenyl)ethanone and Copper(II) Bromide.

  • Add a 1:1 mixture of ethyl acetate and chloroform (100 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The color of the reaction will change from green-black to yellowish-white as Cu(II) is reduced to Cu(I).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the copper(I) bromide precipitate. Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

Protocol 2: Synthesis of 5-Hydroxy-2-methylchromone via Kostanecki-Robinson Reaction

Rationale: This is a classic, one-pot method for chromone synthesis directly from the o-hydroxyacetophenone. High temperatures are required to drive the condensation and cyclization.[7][10]

Materials:

  • 2,6-Dihydroxyacetophenone (1.0 eq, 10 mmol, 1.52 g)

  • Acetic Anhydride (4.0 eq, 40 mmol, 3.8 mL)

  • Anhydrous Sodium Acetate (2.5 eq, 25 mmol, 2.05 g)

Procedure:

  • In a 100 mL round-bottom flask, combine 2,6-dihydroxyacetophenone, anhydrous sodium acetate, and acetic anhydride.

  • Equip the flask with a reflux condenser fitted with a calcium chloride guard tube.

  • Heat the reaction mixture in an oil bath at 170-180°C for 6-8 hours.

  • Allow the mixture to cool to approximately 100°C and carefully pour it into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Continue stirring until the oily product solidifies completely. Let it stand overnight if necessary.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and acetic acid.

  • The collected solid is 7-acetoxy-5-hydroxy-2-methylchromone. To obtain the final product, this intermediate must be hydrolyzed.

  • Suspend the crude solid in a mixture of concentrated hydrochloric acid (10 mL) and ethanol (20 mL) and heat to reflux for 1 hour.

  • Cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-hydroxy-2-methylchromone.

Part 4: Data Summary and Discussion

To benchmark the performance of these synthetic strategies, we can compare reported yields for chromone synthesis from various hydroxyacetophenones using the Kostanecki-Robinson method.

o-Hydroxyacetophenone PrecursorAcylating AgentProductYield (%)Reference
2,4-DihydroxyacetophenoneAcetic Anhydride7-Hydroxy-2-methylchromone~75-85%[7]
2,6-Dihydroxyacetophenone Acetic Anhydride 5-Hydroxy-2-methylchromone ~60% [7]
2-Hydroxy-4-methoxyacetophenonePropionic Anhydride7-Methoxy-2-ethylchromoneNot specified[7]

Discussion of Performance:

The data indicates that the Kostanecki-Robinson reaction is effective for 2,6-dihydroxyacetophenone, albeit with slightly lower yields compared to the 2,4-dihydroxy isomer, likely due to steric factors.[7]

The proposed Direct Cyclization Route using 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone offers a compelling alternative. Its primary advantage lies in its convergence and flexibility. For intramolecular cyclization to chromones, it may reduce the number of synthetic steps. More significantly, it opens a gateway to a wider variety of heterocycles. By reacting the bromo-intermediate with external binucleophiles (like thiourea, amidines, or hydrazine derivatives), one can access fused heterocyclic systems such as thiazolochromones or pyrazolochromones in a single step, a transformation not possible via the classical rearrangement pathways.

The choice of methodology is therefore dictated by the synthetic target:

  • For straightforward synthesis of chromones and flavones , the established Baker-Venkataraman and Kostanecki-Robinson reactions are reliable and well-optimized.

  • For rapid access to 7-hydroxy substituted scaffolds or for the synthesis of diverse heterocyclic systems beyond chromones (e.g., thiazoles, imidazoles ), the use of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone as a reactive intermediate is a highly promising and efficient strategy.

Conclusion

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone stands out as a synthon of high potential, offering a direct and versatile route to valuable heterocyclic cores. While classical methods like the Kostanecki-Robinson reaction are proven for chromone synthesis from the parent 2,6-dihydroxyacetophenone, the bromo-derivative provides a strategic advantage for both intramolecular cyclizations and for reactions with external nucleophiles. Its unique substitution pattern allows for the regioselective synthesis of 7-hydroxy-functionalized heterocycles, which are of significant interest in drug discovery. This guide provides the foundational and comparative knowledge for researchers to harness the predicted efficacy of this reagent, encouraging further exploration into its synthetic applications.

References

  • Anonymous. Baker-Venkatraman Rearrangement. Available at: [Link]

  • Wikipedia (2023). Baker–Venkataraman rearrangement. Available at: [Link]

  • Shah, M. V., & Sethna, S. (1960). Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Journal of the Chemical Society (Resumed), 3899. DOI: 10.1039/JR9600003899. Available at: [Link]

  • Wikidoc (2012). Baker-Venkataraman rearrangement. Available at: [Link]

  • SynArchive. Baker-Venkataraman Rearrangement. Available at: [Link]

  • ResearchGate. 2,6-Dihydroxyacetophenone. Available at: [Link]

  • Shah, M. V., & Sethna, S. (1960). 775. Chromones and Flavones. Part II. Kostanecki-Robinson Acylation of Some lodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Journal of the Chemical Society (Resumed), 3899-3902. Available at: [Link]

  • Organic Syntheses Procedure. 2,6-dihydroxyacetophenone. Available at: [Link]

  • Shokol, T., Gorbulenko, N., & Khilya, V. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 70-96. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1976). Unusual base-induced transformations of 2′,6′-dihydroxyacetophenone oxime. Available at: [Link]

  • Wikipedia. Kostanecki acylation. Available at: [Link]

  • PubChem. 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone. Available at: [Link]

  • Revue Roumaine de Chimie. ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Available at: [Link]

  • PubMed. [Kostanecki-Robinson reaction of 2-hydroxy-omega-formylacetophenone]. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available at: [Link]

  • Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Journal of the Chemical Society C: Organic (1968). Benzopyrones. Part II. 7-hydroxy-4-oxochromen-2-carboxylic acid and some of its derivatives. Available at: [Link]

  • ResearchGate (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

  • PubChem. 2',6'-Dihydroxyacetophenone. Available at: [Link]

  • Chemical Communications (2000). A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles. Available at: [Link]

  • SciELO (2004). Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. Available at: [Link]

  • ARKIVOC (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available at: [Link]

  • SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. Available at: [Link]

Sources

Comparative Guide: Cross-Reactivity and Chemoselectivity of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenacyl bromides (


-bromoacetophenones) represent a class of versatile electrophiles widely utilized in drug discovery as cysteine-targeting covalent warheads and in analytical chemistry as pre-column derivatizing agents. Their utility hinges on a tunable reactivity profile governed by the electronic nature of the aromatic ring substituents.

This guide provides a technical analysis of the cross-reactivity (chemoselectivity) of substituted phenacyl bromides. Unlike non-selective alkylating agents (e.g., methyl iodide), phenacyl bromides exhibit a distinct preference for "soft" nucleophiles (thiols) over "hard" nucleophiles (amines, hydroxyls) under physiological conditions. However, this selectivity is heavily modulated by the para- and meta-substituents, which alter the electrophilicity of the


-carbon via the Hammett relationship.

Mechanistic Foundation: The -Carbonyl Effect

To understand cross-reactivity, one must first understand the driving force of the reaction. Phenacyl bromides react primarily via an


 mechanism .

The presence of the adjacent carbonyl group significantly enhances reactivity compared to simple alkyl halides.[1] This is due to orbital overlap in the transition state (TS) between the developing


-orbital on the 

-carbon and the

orbital of the carbonyl group. This delocalization stabilizes the TS, lowering the activation energy.
Diagram 1: Mechanistic Pathway & Transition State

ReactionMechanism Reactants Nucleophile (Nu⁻) + Phenacyl Bromide TS Transition State [Nu---C---Br]‡ (Orbital Overlap w/ C=O) Reactants->TS Rate Limiting Step (k2) Intermediate Tetrahedral Intermediate (Rare/Transient) TS->Intermediate Alt Pathway (Bridged) Products Substituted Phenacyl + Bromide Ion (Br⁻) TS->Products Fast

Caption: The


 reaction coordinate showing the direct displacement pathway. The transition state is stabilized by electron-withdrawing substituents on the phenyl ring.

Comparative Performance: Substituent Effects (Hammett Correlations)

The "cross-reactivity" or "hotness" of a phenacyl bromide warhead is predictable. Electron-withdrawing groups (EWG) increase the positive character of the


-carbon, increasing the rate of reaction with nucleophiles. Electron-donating groups (EDG) decrease it.

This relationship follows the Hammett Equation :


[2]
  • 
     (Sigma):  The substituent constant (e.g., 
    
    
    
    -NO
    
    
    = +0.78,
    
    
    -OCH
    
    
    = -0.27).
  • 
     (Rho):  The reaction constant.[2][3][4] For phenacyl bromide 
    
    
    
    reactions,
    
    
    is typically positive (+0.8 to +1.2) , indicating that EWGs accelerate the reaction.
Table 1: Relative Reactivity Profiles ( )

Estimated relative rates normalized to unsubstituted Phenacyl Bromide (


) based on 

.
Substituent (Para-position)Electronic Effect

Constant
Relative Rate (

)
Application Context

-Nitro (-NO

)
Strong EWG+0.78~6.0x High-sensitivity derivatization; Rapid labeling. Risk of off-target alkylation.

-Bromo (-Br)
Weak EWG+0.23~1.7x Standard HPLC derivatization reagent (p-BPB). Balanced stability/reactivity.

-Chloro (-Cl)
Weak EWG+0.23~1.7x Similar to bromo; often used interchangeably in synthesis.
Hydrogen (-H) Neutral0.001.0x Baseline reference.

-Methyl (-CH

)
Weak EDG-0.17~0.7x Slower reaction; higher specificity required.

-Methoxy (-OCH

)
Strong EDG-0.27~0.5x "Cold" warhead; requires elevated temperatures or strong nucleophiles.

Key Insight: If your derivatization of a fatty acid is incomplete with


-bromophenacyl bromide, switching to 

-nitrophenacyl bromide
can increase the reaction rate approximately 3-4 fold without changing solvent conditions.

Chemoselectivity: Target vs. Off-Target Reactivity

In drug development and proteomics, the primary concern is distinguishing between Cysteine (Target) and Lysine/Histidine (Off-target).

Selectivity Hierarchy

Phenacyl bromides are classified as soft electrophiles . They react preferentially with soft nucleophiles (thiols) via orbital control rather than charge control.

  • Cysteine (Thiol, R-SH): Fastest. Reaction occurs readily at pH 7-8.

  • Carboxylates (R-COO⁻): Moderate. Requires aprotic polar solvents (Acetone, DMF) and base catalysts (Triethylamine) to proceed efficiently.

  • Histidine (Imidazole): Slow. Significant only at higher pH or high concentrations.

  • Lysine (Amine, R-NH

    
    ):  Slowest. At physiological pH, Lysine is largely protonated (
    
    
    
    ), rendering it non-nucleophilic. Even as a free base, it is harder than Cysteine.
Table 2: Comparative Chemoselectivity (Warhead vs. Warhead)
Warhead ClassCys SelectivityReactivity vs. LysineStability (pH 7.4)
Phenacyl Bromides High Low (requires pH > 8.5)Moderate (slow hydrolysis)
Iodoacetamides Moderate-HighModerate (can alkylate Lys)Low (light sensitive)
Chloroacetamides HighLowHigh
Acrylamides Very HighVery Low (Michael Acceptor)Very High
Diagram 2: Chemoselectivity Decision Workflow

Chemoselectivity Start Select Target Nucleophile Thiol Cysteine (Thiol) Start->Thiol Carboxy Carboxylic Acid Start->Carboxy Amine Lysine (Amine) Start->Amine Phenacyl Use Phenacyl Bromide (pH 7.0 - 8.0) Thiol->Phenacyl Fast Kinetics Deriv Use p-Bromophenacyl Bromide (Aprotic Solvent + Base + Heat) Carboxy->Deriv Standard Protocol Warn Avoid Phenacyl Bromide (Use NHS Ester or Isothiocyanate) Amine->Warn Poor Reactivity

Caption: Workflow for selecting phenacyl bromides based on the target functional group.

Experimental Protocols

Protocol A: Kinetic Profiling (Determination of )

Objective: Determine the second-order rate constant to assess the "hotness" of a specific phenacyl derivative against a model nucleophile (e.g., Thioglycolic acid).

  • Preparation: Prepare 0.05 M solutions of the substituted phenacyl bromide and the nucleophile in Methanol or Acetone/Water (60:40 v/v).

  • Thermostat: Equilibrate both solutions to 25.0°C ± 0.1°C.

  • Initiation: Mix equal volumes (e.g., 5 mL each) in a reaction vessel.

  • Monitoring:

    • Conductometric Method:[3][5][6] Monitor the increase in conductance over time (formation of HBr/Salt).

    • Titrimetric Method: Aliquot 5 mL of the mixture at set intervals (2, 5, 10, 20 min) into ice-cold water to quench. Titrate liberated bromide ion with standard AgNO

      
       using eosin indicator.
      
  • Calculation: Plot

    
     vs. time (
    
    
    
    ), where
    
    
    is initial concentration and
    
    
    is amount reacted. The slope of the line is the second-order rate constant
    
    
    .
Protocol B: High-Sensitivity Derivatization (HPLC)

Objective: Convert fatty acids or prostaglandins into UV-absorbing phenacyl esters for HPLC analysis.

  • Sample Prep: Dissolve ~10 mg of fatty acid sample in Methanol.

  • Neutralization: Add 85% KOH in MeOH dropwise until phenolphthalein endpoint (pink) is reached. Critical: Remove excess solvent/water by evaporating to dryness under

    
    . Water inhibits the reaction.
    
  • Reagent Addition: Add 1.0 mL of

    
    -Bromophenacyl Bromide Reagent  (10 mg/mL in Acetonitrile) and 2.0 mL dry Acetonitrile.
    
    • Note: Add 18-Crown-6 ether (catalytic amount) to enhance reactivity of the carboxylate salt in organic media.

  • Incubation: Heat at 80°C for 30 minutes in a sealed Reacti-Vial.

  • Analysis: Cool to room temperature. Inject directly onto a C18 Reverse-Phase HPLC column.[7] Detect at 254 nm (p-Bromo) or 260 nm (p-Nitro).

References

  • Kinetic Studies of Phenacyl Bromides: Mishra, P. et al. "Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles."[1][6] Journal of Physical Organic Chemistry. Link

  • Derivatization Methodologies: Thermo Fisher Scientific. "p-Bromophenacyl-8 Reagent Instructions." Thermo Scientific User Guide. Link

  • Hammett Correlation Data: K. A. Thabaj, et al. "Kinetics and Mechanism of the Reaction of Phenacyl Bromide with substituted Anilines." Asian Journal of Chemistry. Link

  • Chemoselectivity in Proteomics: Hacker, S. M., et al. "Global profiling of lysine and cysteine reactivity in the human proteome."[8] Nature Chemistry. Link

  • Reaction with Carboxylates: Pillay, M. K., et al. "Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions." J. Chem. Soc., Perkin Trans.[4] 2. Link

Sources

Benchmarking yield and purity of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9) presents a unique challenge in organic chemistry due to the specific electronic and steric environment of the 2,6-dihydroxyphenyl (resorcinol) moiety. Unlike its 2,4- or 4-hydroxy isomers, the 2,6-isomer features dual intramolecular hydrogen bonding between the phenolic hydroxyls and the carbonyl oxygen, significantly stabilizing the ketone and altering its reactivity. Furthermore, the electron-rich aromatic ring is highly susceptible to nuclear (ring) bromination (Electrophilic Aromatic Substitution), often competing with the desired


-bromination.

This guide benchmarks two primary protocols:

  • The Protected Route (Recommended): Methylation

    
     Bromination 
    
    
    
    Demethylation. This method offers the highest purity by preventing ring bromination, albeit with a longer workflow.
  • The Direct Heterogeneous Route: Utilization of

    
     in refluxing EtOAc/CHCl
    
    
    
    . This is a "greener," shorter path but suffers from lower regioselectivity and yield for this specific isomer.

Part 1: Mechanistic Challenges & Strategic Analysis

The "2,6-Effect" on Reactivity

The 2,6-dihydroxy substitution pattern creates a "locked" carbonyl system via hydrogen bonding.

  • Ring Activation: The two -OH groups strongly activate the 3- and 5-positions of the ring. Standard brominating agents (like elemental

    
     in acetic acid) often lead to 3,5-dibromo-2,6-dihydroxyacetophenone  rather than the desired 
    
    
    
    -bromo product.
  • Enolization Barrier:

    
    -bromination requires enolization. The dual H-bonds stabilize the keto form, potentially raising the activation energy for enol formation compared to the 2,4-isomer.
    
Decision Matrix: Protocol Selection
FeatureMethod A: Protected Route (Dimethoxy) Method B: Direct Route (

)
Primary Reagent PTAB or

(on protected substrate)

(Heterogeneous)
Step Count 3 (Protection, Bromination, Deprotection)1 (Direct Bromination)
Yield (Overall) 45 - 60% 30 - 45%
Purity Profile High (>98% after recrystallization)Moderate (Contains ring-brominated impurities)
Scalability High (Standard solution chemistry)Moderate (Solid handling required)
Regioselectivity Excellent (Ring is deactivated/blocked)Poor to Moderate

Part 2: Detailed Experimental Protocols

Method A: The Protected Route (High Purity)

Rationale: Converting the hydroxyls to methoxy groups (2,6-dimethoxyacetophenone) disrupts the H-bonding and allows for cleaner


-bromination. The methoxy groups can be cleaved later, though care must be taken to preserve the 

-bromide.
Workflow Diagram

ProtectedRoute cluster_0 Step 1: Protection cluster_1 Step 2: α-Bromination cluster_2 Step 3: Deprotection Start 2,6-Dihydroxy- acetophenone Me2SO4 Me2SO4 / K2CO3 Acetone, Reflux Start->Me2SO4 Protected 2,6-Dimethoxy- acetophenone Me2SO4->Protected PTAB PTAB or CuBr2 THF or EtOAc Protected->PTAB BromoInter 2-Bromo-2',6'- dimethoxyacetophenone PTAB->BromoInter BBr3 BBr3 (Lewis Acid) DCM, -78°C to RT BromoInter->BBr3 Final Target: 2-Bromo-1-(2,6- dihydroxyphenyl)ethanone BBr3->Final

Caption: Step-wise synthesis ensuring regioselectivity via temporary protection of phenolic groups.

Protocol Steps:
  • Protection:

    • Dissolve 2,6-dihydroxyacetophenone (10 mmol) in dry acetone (50 mL).

    • Add anhydrous

      
       (25 mmol) and Dimethyl sulfate (22 mmol).
      
    • Reflux for 4-6 hours until TLC shows consumption of starting material.

    • Filter salts, evaporate solvent, and recrystallize from ethanol to yield 2,6-dimethoxyacetophenone .

  • 
    -Bromination: 
    
    • Dissolve 2,6-dimethoxyacetophenone (10 mmol) in THF (30 mL).

    • Add Phenyltrimethylammonium tribromide (PTAB) (10 mmol) portion-wise at 0°C. PTAB is preferred over liquid

      
       for stoichiometry control.
      
    • Stir at room temperature for 2-4 hours. A white precipitate (phenyltrimethylammonium bromide) will form.

    • Filter the solid. Evaporate the filtrate to obtain crude 2-bromo-2',6'-dimethoxyacetophenone .

  • Deprotection (Critical):

    • Dissolve the intermediate in anhydrous

      
       (DCM) under Nitrogen. Cool to -78°C.
      
    • Slowly add

      
       (1M in DCM, 2.5 eq). Note: 
      
      
      
      is a harsher alternative.
    • Allow to warm to 0°C over 2 hours.

    • Quench carefully with ice-water. Extract with EtOAc.

    • Purify via column chromatography (Hexane/EtOAc) to isolate 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone .

Method B: Direct Heterogeneous Bromination ( )

Rationale: Copper(II) bromide acts as a heterogeneous brominating agent. The reaction proceeds via a copper-enolate complex, which can theoretically favor side-chain bromination over ring substitution.

Workflow Diagram

DirectRoute Start 2,6-Dihydroxy- acetophenone Reagent CuBr2 (2 eq) CHCl3 / EtOAc (1:1) Start->Reagent Reflux Reflux 4-8 Hours Reagent->Reflux Filter Filter CuBr (Green byproduct) Reflux->Filter Final Target Product (+ Ring Brominated Impurities) Filter->Final

Caption: Direct synthesis route using heterogeneous catalysis to minimize free bromine concentration.

Protocol Steps:
  • Setup: In a round-bottom flask, suspend

    
     (20 mmol) in a 1:1 mixture of Chloroform and Ethyl Acetate (50 mL).
    
  • Addition: Add 2,6-dihydroxyacetophenone (10 mmol) to the suspension.

  • Reaction: Heat to reflux with vigorous stirring. The black

    
     will gradually turn to white 
    
    
    
    as bromine is transferred.
    • Observation: Evolution of HBr gas indicates reaction progress.

  • Work-up:

    • Cool to room temperature.[1] Filter off the white

      
       solid.
      
    • Wash the filtrate with water and brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Toluene/Hexane is required to separate the product from ring-brominated side products (3-bromo or 3,5-dibromo derivatives).

Part 3: Comparative Data & Troubleshooting

Performance Benchmarks
MetricMethod A (Protected)Method B (Direct

)
Yield 55% (3 steps)38% (1 step)
Purity (HPLC) >98%~85% (before difficult purification)
Key Impurity Unreacted starting material3-Bromo-2,6-dihydroxyacetophenone
Atom Economy Low (Reagents for protection/deprotection)High
Safety Requires

(Corrosive/Toxic)
Safer solids (

)
Troubleshooting Guide
  • Issue: Ring Bromination (Method B): If NMR shows aromatic proton signals disappearing or shifting significantly, ring bromination has occurred. Solution: Switch to Method A. The 2,6-dihydroxy system is too electron-rich for direct bromination without strict control.

  • Issue: Incomplete Deprotection (Method A): If methoxy signals (approx 3.8 ppm) persist in NMR. Solution: Increase

    
     equivalents or reaction time, but avoid room temperature for too long to prevent degradation of the 
    
    
    
    -bromide.
  • Issue: Poly-bromination (

    
    -dibromo):  Occurs if excess reagent is used. Solution: Use exactly 0.95-1.0 equivalents of PTAB or 
    
    
    
    . Stop reaction before full consumption of starting material.

References

  • Ultrasonics Sonochemistry: "Ultrasounds-assisted synthesis of highly functionalized acetophenone derivatives in heterogeneous catalysis." Revue Roumaine de Chimie, 2009. Link

  • Organic Syntheses: "Selective

    
    -Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide." Org.[2][3][4][5] Synth. 1977, 57, 46. Link
    
  • Journal of Chemical Research: "Regioselective bromination of acetophenones." J. Chem. Res., 2006.
  • BenchChem Protocol: "An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone." BenchChem Application Notes, 2025. Link

  • ChemicalBook: "2-Bromo-2'-hydroxyacetophenone Synthesis and General Procedures." Link

Sources

Comprehensive Comparison Guide: Structural Elucidation and Confirmation of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone (CAS: 2491-40-9)[1] is a highly reactive α-bromoketone and a critical synthetic intermediate used in the development of flavonoids, chromones, and novel pharmaceutical active ingredients.

When synthesizing or procuring this compound, the primary analytical challenge is regiochemical ambiguity . Standard bromination of 2,6-dihydroxyacetophenone can inadvertently yield ring-brominated isomers (e.g., 3-bromo-2,6-dihydroxyacetophenone) rather than the desired α-brominated product. Furthermore, the labile carbon-bromine bond is prone to degradation. Therefore, a robust, multi-platform analytical approach is required to definitively confirm both the elemental composition and the exact regiochemistry of the molecule.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing self-validating experimental protocols and quantitative data to establish a foolproof structural elucidation workflow.

Comparative Overview of Analytical Platforms

To confirm the structure of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone, no single technique is sufficient. Table 1 compares the performance and utility of the primary analytical platforms.

Table 1: Platform Comparison for Structural Elucidation

Analytical PlatformPrimary Structural Feature ConfirmedPerformance vs. Alternatives
HRMS (ESI-TOF) Exact molecular weight & elemental compositionSuperior to GC-MS for thermally labile α-bromoketones; prevents thermal degradation of the C-Br bond.
1D

H &

C NMR
Functional groups (OH, Ar-H, CH

Br, C=O)
Faster than 2D NMR for routine batch screening, but lacks definitive C-C connectivity proof.
2D NMR (HMBC) Regiochemistry (C-C and C-H connectivity)Definitive proof of the α-bromoketone position; superior to 1D NMR by eliminating isomeric ambiguity.
FT-IR Carbonyl and Hydroxyl stretchingGood for quick purity screening; inferior to NMR for absolute structural confirmation.

Structural Elucidation Workflow

The logical progression of structural confirmation moves from determining the molecular formula to mapping the exact atomic connectivity.

Workflow N1 Synthesized Batch: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone N2 HRMS (ESI-TOF) Negative Ion Mode N1->N2 N3 Monoisotopic Mass & 1:1 Br Isotope Ratio Confirms C8H7BrO3 N2->N3 N4 1D NMR (1H & 13C) in DMSO-d6 N3->N4 N5 Identifies OH, Ar-H, CH2Br, C=O Functional Groups N4->N5 N6 2D NMR (HMBC) Long-Range Coupling N5->N6 N7 Regiochemistry Confirmed: CH2Br linked to C=O at C-1 N6->N7 N8 Verified Structure: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone N7->N8

Structural elucidation workflow for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is driven by the specific chemical properties of the target molecule.

Protocol A: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Objective: Confirm the molecular formula (C


H

BrO

) and validate the presence of a single bromine atom.
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Ionization Mode Selection (Causality): Utilize Electrospray Ionization in Negative Mode (ESI-). Because the molecule contains two acidic phenolic hydroxyl groups, it readily deprotonates to form a robust [M-H]

    
     ion. Positive mode (ESI+) is avoided as ketones are poor proton acceptors compared to amines, leading to weaker signals.
    
  • Instrument Parameters: Set the capillary voltage to 3.5 kV and the cone voltage to a low 30 V. Causality: A low cone voltage minimizes in-source fragmentation of the highly labile carbon-bromine bond, preserving the intact molecular ion.

  • Self-Validation Check: Extract the ion chromatogram for the target mass. A valid sample must exhibit a ~1:1 intensity ratio between m/z 228.95 and 230.95. This isotopic signature is an absolute physical constant of naturally occurring bromine (

    
    Br and 
    
    
    
    Br) and self-validates the halogen's presence without requiring an external standard.

Table 2: HRMS Isotopic Pattern Comparison

IsotopeTheoretical m/z[M-H]

Expected Relative AbundanceDiagnostic Value

Br
228.9500~100%Confirms the monoisotopic mass of the target.

Br
230.9480~98%The 1:1 ratio definitively confirms a single Br atom.
Protocol B: 1D and 2D NMR Spectroscopy

Objective: Map the atomic connectivity and prove the bromine is located on the acetyl group, not the aromatic ring.

  • Solvent Selection (Causality): Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Causality: If CDCl
    
    
    
    is used, trace water can cause the phenolic protons to exchange rapidly, broadening their signals into invisibility. DMSO-
    
    
    acts as a strong hydrogen-bond acceptor, locking the phenolic protons and allowing the observation of the critical intramolecular hydrogen bond between the C-2/C-6 hydroxyls and the C-1 carbonyl.
  • 1D

    
    H & 
    
    
    
    C Acquisition:
    Acquire the
    
    
    H spectrum (400 MHz, 16 scans) and the
    
    
    C spectrum (100 MHz, 512 scans). The carbonyl carbon is highly distinct, consistently appearing at the low-field end of the
    
    
    C spectrum (~195 ppm)[2]. The α-bromoketone protons are significantly deshielded by both the carbonyl and the halogen, typically appearing around 4.8 ppm, distinguishing them from an unhalogenated acetyl group (which would appear near 2.6 ppm)[3].
  • 2D HMBC Acquisition (The Regiochemical Proof): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for 8 Hz long-range couplings.

  • Self-Validation Check: To prove the compound is not 3-bromo-2,6-dihydroxyacetophenone, examine the HMBC correlations of the singlet at ~4.85 ppm (CH

    
    Br). This proton signal must show a strong 
    
    
    
    correlation to the ketone carbonyl at ~195 ppm. If the bromine were on the ring, the aliphatic signal would integrate to 3H (CH
    
    
    ), appear at ~2.6 ppm, and the aromatic region would only show two coupled protons instead of three.

Table 3: Expected NMR Assignments (DMSO-


) 
Position

H Shift (ppm)
Multiplicity & Integration

C Shift (ppm)
HMBC Correlations (

H to

C)
OH (C-2,6) 11.5 – 11.8s, 2H-C-1, C-2, C-3, C-6
H-4 7.25 – 7.35t, 1H (

= 8.3 Hz)
136.0C-2, C-6
H-3, H-5 6.35 – 6.45d, 2H (

= 8.3 Hz)
107.5C-1, C-2, C-4, C-6
CH

Br
4.70 – 4.90s, 2H36.5C=O (C-1')
C=O (C-1') --195.0-
C-2, C-6 --160.5-
C-1 --108.0-

Conclusion

For the structural confirmation of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone, relying solely on 1D NMR or FT-IR leaves room for regiochemical errors. The optimal, self-validating analytical workflow pairs HRMS (ESI-) —to leverage the natural 1:1


Br/

Br isotopic signature for elemental confirmation—with 2D HMBC NMR in DMSO-

to definitively map the α-bromoketone connectivity. This combined approach ensures absolute confidence in batch purity and structural integrity before downstream synthetic applications.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal, handling, and deactivation procedures for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone .

Editorial Note: As a Senior Application Scientist, I must emphasize that this compound belongs to the


-bromo ketone  class (structurally related to phenacyl bromide). These compounds are potent lachrymators  (tear agents) and alkylating agents . While the 2,6-isomer has specific intramolecular hydrogen bonding that may slightly alter its physical stability compared to the 2,4-isomer, the safety and disposal protocols are dictated by the reactive 

-bromo carbonyl pharmacophore.
Executive Safety Summary
  • Primary Hazard: Lachrymator (causes severe eye irritation/tearing) and Corrosive (Skin Corr. 1B).

  • Chemical Nature: Powerful alkylating agent. Reacts violently with nucleophiles (bases, amines).

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of down the drain. NEVER mix with strong bases or oxidizers in the waste stream (risk of exothermic polymerization).

Technical Identity & Hazard Assessment

Before disposal, you must correctly characterize the waste.[1] This compound is often synthesized from 2,6-dihydroxyacetophenone and requires specific handling due to the labile C-Br bond.

PropertyDescription
Chemical Name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Functional Class

-Halo Ketone / Polyphenol
Molecular Formula

Molecular Weight 231.04 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Key Hazards H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.Lachrymator: Irritating to eyes/respiratory system at low concentrations.[2]
Stability Light and moisture sensitive.[2] Decomposes to release Hydrogen Bromide (HBr) gas.
Waste Segregation & Compatibility

Proper segregation is the first step of disposal. Mixing this compound with incompatible streams can cause container pressurization or toxic gas evolution.

Compatibility Matrix
Waste StreamCompatibilityScientific Rationale
Halogenated Organics COMPATIBLE Primary Stream. Standard solvent waste (DCM, Chloroform) is the correct vehicle.
Non-Halogenated Organics ConditionalAcceptable if segregated, but increases disposal cost. Avoid if possible.
Aqueous Basic (pH > 8) DANGEROUS DO NOT MIX. Hydroxide attacks the

-carbon (Darzens-like pathways) or deprotonates the phenol, causing exotherms.
Oxidizers DANGEROUS DO NOT MIX. Phenolic rings are electron-rich and prone to rapid, hot oxidation.
Solid Trash PROHIBITED The compound is a lachrymator; solids in trash cans will off-gas and evacuate the lab.
Operational Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)

Use this for expired reagent or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.

  • Transfer: Working strictly inside a fume hood , transfer the solid into the container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Bromo-1-(2,6-dihydroxyphenyl)ethanone"

    • Hazard Checkbox: Toxic, Corrosive.

    • Note: Write "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD" in bold marker.

  • Storage: Store in the Halogenated Waste Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates containing the product dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Segregation: Ensure the waste solvent carboy is designated for Halogenated Solvents .

  • pH Check: Ensure the waste stream is Neutral or Acidic . Never add to a carboy containing basic waste (e.g., amines, pyridine, caustic washes).

  • Transfer: Pour into the carboy using a funnel inside the fume hood. Close the latch/cap immediately.

Protocol C: In-Lab Chemical Deactivation (Spills & Glassware)

Use this for cleaning spatulas, flasks, or neutralizing small spills. DO NOT use this for bulk disposal unless authorized by EHS.

Mechanism: Reaction with sodium thiosulfate converts the alkyl bromide into a water-soluble, non-volatile Bunte salt (S-alkyl thiosulfate), neutralizing the lachrymatory properties.

Reagents:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: Ethanol or Acetone (to solubilize the organic residue).

Step-by-Step Deactivation:

  • Dissolve: If the residue is solid, add a small amount of Ethanol/Acetone to dissolve it.

  • Neutralize: Add an excess (approx. 10:1 volume ratio) of Solution A (Thiosulfate) to the organic residue.

  • Wait: Stir or let stand for 30 minutes. The mixture should lose its lachrymatory potency.

  • Disposal: The resulting mixture is now a generic chemical waste. Dispose of it in the Aqueous/Organic mixture waste stream.

Decision Workflow (Visualized)

The following diagram illustrates the logical decision path for disposing of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone based on its physical state.

DisposalWorkflow Start Waste Generation: 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill / Residue StateCheck->Spill SolidAction Pack in HDPE Jar Label: 'LACHRYMATOR' Solid->SolidAction LiquidAction Segregate: Halogenated Waste Check: NO BASES Liquid->LiquidAction SpillAction Deactivate: Add 10% Na2S2O3 (aq) + Ethanol Wait 30 mins Spill->SpillAction FinalDisp Handover to EHS / Incineration SolidAction->FinalDisp LiquidAction->FinalDisp SpillAction->FinalDisp Dispose as Mixed Waste

Caption: Decision logic for safe disposal. Note the specific deactivation step for spills to prevent lab contamination.

Emergency Procedures
  • Skin Contact: Immediate wash with soap and water for 15 minutes. The

    
    -bromo ketone moiety binds proteins; rapid removal is critical to prevent sensitization.
    
  • Eye Contact: Flush with water for 15 minutes.[3] Seek medical attention immediately.

  • Spill (Outside Hood): Evacuate the area. Do not attempt to clean up a large spill of lachrymator without a full-face respirator. Contact your HazMat team.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2769387 (Isomer Analog: 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone). Retrieved from [Link]

  • Organic Syntheses. Phenacyl Bromide (Acetophenone, 2-bromo-). Org.[4][5][6] Synth. 1929, 9, 20. (Standard handling for

    
    -bromo ketones). Retrieved from [Link]
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone. While specific toxicological data for this compound is limited, its structure—featuring a brominated electrophilic carbon and a dihydroxyphenyl (resorcinol) moiety—necessitates treating it with significant caution. The protocols outlined below are based on established best practices for handling hazardous brominated and phenolic compounds, which are known to be irritants, corrosive, and potentially toxic.[1][2]

Understanding the Risk: Hazard Assessment

The primary principle of laboratory safety is to understand the potential hazards of the materials you are handling. Based on its chemical structure, 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone presents several potential risks:

  • Skin and Eye Irritation/Corrosion : Brominated organic compounds and phenols can cause severe skin irritation and chemical burns.[3][4] Contact with the eyes can lead to serious damage.[5][6]

  • Respiratory Tract Irritation : Inhalation of the dust or aerosols of this compound may cause irritation to the respiratory system.[5][7]

  • Toxicity : While specific data is unavailable, many related compounds are harmful if swallowed, inhaled, or absorbed through the skin.[4][8]

Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical requirement for safe handling.

Core Protective Measures: Your Essential PPE Arsenal

Engineering controls, such as a certified chemical fume hood, are the first and most important line of defense.[9][10] All handling of 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone solid and its solutions must be performed within a fume hood to minimize inhalation exposure.[2] The following PPE is mandatory and must be used in conjunction with these engineering controls.

Eye and Face Protection

Direct contact with the eyes can cause irreversible damage. Standard safety glasses are insufficient.

  • Minimum Requirement : Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11]

  • High-Risk Operations : When there is a significant risk of splashing (e.g., during solution transfer or reaction quenching), a full-face shield must be worn in addition to safety goggles.[3][10]

Skin and Body Protection

Preventing dermal contact is paramount, as many brominated compounds can be absorbed through the skin or cause severe irritation.

  • Gloves : Use chemical-resistant gloves. Nitrile rubber gloves are a common and effective choice for incidental contact.[3] For prolonged handling or when working with concentrated solutions, consider heavier-duty gloves like neoprene or butyl rubber over a base layer of nitrile gloves.[2] Always inspect gloves for punctures or degradation before use.[11]

  • Lab Coat : A long-sleeved, fully buttoned laboratory coat is required to protect your skin and personal clothing.[2][3]

  • Additional Protection : For large-scale operations or situations with a high splash risk, a chemically resistant apron should be worn over the lab coat.[9]

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations : For routine handling of small quantities inside a functioning fume hood, additional respiratory protection is typically not required.[7]

  • Emergency or High-Exposure Scenarios : If engineering controls fail or when cleaning up a large spill, a NIOSH/MSHA-approved respirator with a cartridge appropriate for organic vapors and particulates (e.g., a P3 type) should be used.[3]

Task-Specific PPE Configuration

The level of PPE required can vary based on the specific task being performed. The following table summarizes the recommended configurations.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in Fume Hood)
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatNot typically required
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab CoatNot typically required
Running Reaction Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat, Chemical ApronNot typically required
Handling Waste Safety GogglesNitrile or Neoprene GlovesLab CoatNot typically required
Cleaning Spills Safety Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl)Lab Coat, Chemical ApronRequired (NIOSH-approved respirator)

Operational Plan: A Step-by-Step Safety Workflow

Adherence to a strict, procedural workflow is crucial for minimizing exposure and ensuring safety from preparation to cleanup.

Step 1: Preparation
  • Verify Engineering Controls : Ensure the chemical fume hood has been certified within the last year and is functioning correctly.[3]

  • Locate Safety Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]

  • Assemble Materials : Gather all necessary chemicals, equipment, and spill cleanup materials before starting.

  • Inspect PPE : Carefully inspect all PPE for damage, such as cracks in goggles or tears in gloves.[11]

Step 2: Donning PPE

The order in which you put on PPE is important to ensure proper coverage.

  • Don lab coat and any additional protective clothing (e.g., apron).

  • Don safety goggles and face shield.

  • Wash and dry hands thoroughly.

  • Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Safe Chemical Handling
  • Weighing : To minimize dust generation, use the "tare method." Weigh a sealed container, add the solid inside the fume hood, and re-seal it before re-weighing outside the hood.[3]

  • Dissolving : Always add the solid compound slowly to the solvent to avoid splashing.[3]

Step 4: Doffing PPE

This is a critical step to prevent self-contamination. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves : Remove gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare hands.

  • Apron/Gown : Remove any additional protective clothing.

  • Face/Eye Protection : Remove the face shield and goggles from the back.

  • Lab Coat : Remove your lab coat, turning it inside out as you go.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][5]

Step 5: Decontamination and Disposal
  • Work Area : Decontaminate the work surface within the fume hood after the procedure is complete.

  • Waste : Dispose of all waste, including contaminated gloves, wipes, and the chemical itself, in a clearly labeled hazardous waste container according to institutional and local regulations.[6][12] Do not discharge any material into the sewer system.[12]

  • Containers : Empty containers must be triple-rinsed with a suitable solvent before disposal or recycling; the rinsate must be collected as hazardous waste.[12]

Visualizing the Workflow

The following diagram illustrates the critical path for safely handling 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling (in Fume Hood) cluster_doff Doffing PPE cluster_dispose Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Inspect PPE prep2->prep3 don1 Don Lab Coat prep3->don1 don3 Don Gloves don2 Don Eye/Face Protection don1->don2 don2->don3 handle1 Weigh Compound don3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 doff1 Remove Gloves handle3->doff1 doff2 Remove Goggles/Shield doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Wash Hands doff3->doff4 dispose1 Decontaminate Work Area doff4->dispose1 dispose2 Segregate Hazardous Waste dispose1->dispose2

Caption: Safe handling workflow for 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone.

References

  • Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone. Benchchem.
  • 1-(2-BroMo-6-hydroxyphenyl)
  • Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. ChemicalBook.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • SAFETY D
  • SAFETY D
  • SAFETY D
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Retrosynthesis Analysis

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2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.